Rhodium(III) chloride trihydrate
描述
属性
IUPAC Name |
trichlororhodium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYVJBCMQFRCB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Rh](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red deliquescent solid; [ICSC] Dark red odorless crystals; Soluble in water; [BASF MSDS] | |
| Record name | Rhodium chloride trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21656 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13876-89-6 | |
| Record name | Triaquatrichlororhodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to Rhodium(III) Chloride Trihydrate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a primary starting material for the synthesis of a vast array of rhodium compounds, particularly those utilized in homogeneous catalysis. This inorganic compound, typically a dark red-brown crystalline solid, is notable for its solubility in water and various organic solvents, a property that distinguishes it from its anhydrous counterpart and is crucial for its utility in solution-phase reactions.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and its role in key catalytic processes.
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that the exact composition can be variable, often represented as RhCl₃·xH₂O, where 'x' can range from 0 to 3.[1][4] The commercially available trihydrate is a deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | RhCl₃·3H₂O | [5] |
| Molecular Weight | 263.31 g/mol | [3][5] |
| Appearance | Dark red or red-brown crystalline powder/solid | [1][2][3] |
| Melting Point | Approximately 100 °C (with decomposition) | [2][6][7][8][9] |
| Solubility | ||
| Very soluble in water | [2][3] | |
| Soluble in alcohol, hydrochloric acid, and acetone | [2][6] | |
| Soluble in alkali hydroxide and cyanide solutions | [2] | |
| Insoluble in ether | [2][3] | |
| Crystal Structure | The crystal structure of the trihydrate has not been elucidated crystallographically. The anhydrous form adopts a monoclinic crystal structure similar to YCl₃ and AlCl₃. | [1] |
Chemical Properties and Reactivity
This compound is a versatile precursor for the synthesis of a wide range of organorhodium compounds and catalysts. Its reactivity is centered around the rhodium(III) ion and the lability of its coordinated water and chloride ligands.
A key aspect of its chemistry is its role in homogeneous catalysis. It is a precursor for catalysts used in industrial processes such as the production of acetic acid and hydroformylation.[3][4]
Ligand Substitution Reactions: The coordinated water molecules in RhCl₃·3H₂O can be readily displaced by a variety of ligands. For instance, it reacts with tertiary phosphines, thioethers, and nitrogen-containing ligands to form stable complexes.[1]
Reduction to Rhodium(I): In the presence of reducing agents, such as alcohols or phosphines, this compound can be reduced to rhodium(I) species.[1] These Rh(I) complexes are often the active catalysts in many organic transformations.
Catalytic Activity: this compound is a precursor to highly active catalysts for a variety of organic reactions, including:
-
Hydrogenation: Conversion of alkenes to alkanes.
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.
-
Isomerization of Alkenes: Rearrangement of the carbon-carbon double bond within a molecule.[8]
-
Carbonyl Synthesis: Reactions involving carbon monoxide.
Experimental Protocols
Detailed experimental protocols for the determination of all physical and chemical properties of a specific batch of this compound would require access to the original research and quality control documents. However, general methodologies for key characterization techniques are described below.
Determination of Melting Point
Methodology: The melting point of this compound, which is accompanied by decomposition, can be determined using a standard melting point apparatus.
-
A small, dry sample of the crystalline powder is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies (or decomposes) are recorded as the melting range.
Given that the compound decomposes, the observed "melting point" is more accurately a decomposition temperature, characterized by changes in color and the evolution of gas.
Determination of Solubility
Methodology: The solubility of this compound in various solvents can be determined qualitatively and quantitatively.
Qualitative Determination:
-
Add a small amount of the rhodium salt to a test tube containing the solvent of interest (e.g., water, ethanol).
-
Agitate the mixture and observe if the solid dissolves to form a clear or colored solution.
Quantitative Determination (Gravimetric Method):
-
Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
Carefully decant or filter a known volume of the saturated solution to remove any undissolved solid.
-
Evaporate the solvent from the known volume of the solution.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of grams of solute per 100 grams of solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁰³Rh NMR spectroscopy has been used to characterize aqueous solutions of "rhodium trichloride hydrate".[1] These studies have shown the presence of various aquo and chloro-aquo complexes in equilibrium, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃].[1]
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the presence of water of hydration and to characterize the bonding between the rhodium center and its ligands. The spectrum would show characteristic O-H stretching and bending vibrations from the water molecules.
Catalytic Pathways
This compound is a precursor to active catalysts for numerous organic reactions. The following diagrams illustrate simplified conceptual workflows and a catalytic cycle.
The following diagram illustrates a simplified catalytic cycle for hydroformylation, a process for which rhodium complexes derived from this compound are highly effective catalysts. The active catalyst is typically a rhodium(I) species.
Conclusion
This compound is a cornerstone compound in rhodium chemistry, offering a convenient and reactive source of rhodium for a multitude of applications, most notably in the field of homogeneous catalysis. Its physical properties, particularly its solubility, facilitate its use in a wide range of reaction conditions. Understanding its chemical reactivity, including its propensity for ligand substitution and reduction, is key to harnessing its full potential in the development of novel catalysts and synthetic methodologies. While the precise solid-state structure of the trihydrate remains to be elucidated, its solution chemistry and catalytic activity are well-documented, solidifying its importance in both academic research and industrial processes.
References
- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Olefin Isomerization/Allyl Claisen Rearrangement/Intramolecular Hydroacylation Cascade [organic-chemistry.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Rhodium(III) chloride [dlab.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium(III) Chloride CAS#: 10049-07-7 [m.chemicalbook.com]
- 8. Mechanisms of catalytic hydrogenation of olefins using rhodium chloride complexes in non-aqueous solvents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium (III) chloride trihydrate | Cl3H6O3Rh | CID 159681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Elusive Structure of Rhodium(III) Chloride Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a pivotal starting material in the synthesis of a vast array of rhodium-based catalysts and therapeutic agents. Despite its widespread use, a definitive understanding of its solid-state structure remains surprisingly elusive. This technical guide provides a comprehensive overview of the current knowledge regarding the molecular and crystal structure of rhodium(III) chloride, addressing both the hydrated and anhydrous forms. It highlights the challenges in the crystallographic analysis of the trihydrate and presents a detailed account of the well-characterized anhydrous RhCl₃ crystal lattice as a crucial reference. This document is intended to serve as a foundational resource, providing essential structural data, experimental protocols, and a clear delineation between established and unconfirmed structural details.
The Conundrum of this compound's Crystal Structure
A thorough review of crystallographic databases and scientific literature reveals a critical fact: the precise crystal structure of this compound has not been determined experimentally.[1][2] The compound is commercially available and widely cited with the formula RhCl₃(H₂O)₃, yet this representation pertains to its stoichiometry rather than a confirmed crystal lattice. The primary challenges in its crystallographic analysis are its highly hygroscopic nature and the variable number of water molecules that can be incorporated into the solid, making the growth of a stable, single crystal suitable for X-ray diffraction exceedingly difficult.
Molecular Structure and Aqueous Speciation
While the solid-state packing is unconfirmed, the local coordination environment of the rhodium ion in the trihydrate is understood to be an octahedral complex, [RhCl₃(H₂O)₃]. In aqueous solutions, "this compound" dissolves to form a complex equilibrium of various aquo-chloro species.[2][3] 103Rh NMR spectroscopy has identified the presence of species such as [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃]. The relative concentrations of these complexes are dependent on factors like chloride concentration and the age of the solution.[2][4]
Caption: Octahedral coordination of the [RhCl₃(H₂O)₃] complex.
The Crystal Lattice of Anhydrous Rhodium(III) Chloride
In contrast to its hydrated counterpart, the crystal structure of anhydrous rhodium(III) chloride (RhCl₃) is well-characterized. It serves as the definitive structural model for a rhodium trichloride lattice. According to X-ray crystallographic studies, anhydrous RhCl₃ adopts the same motif as YCl₃ and AlCl₃.[2] The rhodium centers are octahedrally coordinated, and the chloride ions act as bridging ligands, creating a polymeric layered structure.[2][5]
Crystallographic Data for Anhydrous RhCl₃
The following table summarizes the key crystallographic data for anhydrous rhodium(III) chloride.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5][6] |
| Space Group | C2/m (No. 12) | [5][6] |
| Unit Cell Dimensions | ||
| a | 6.091 Å | [5] |
| b | 10.3 Å | [6] |
| c | 6.521 Å | [5] |
| β | 109.2° | [6] |
| Bonding Information | ||
| Rh-Cl Bond Length | 2.37 Å | [5] |
| Coordination Geometry | Octahedral | [2] |
Experimental Protocols: X-ray Crystallography
The determination of a crystal structure relies on single-crystal X-ray diffraction.[7][8] The following provides a generalized methodology for the structural analysis of a crystalline inorganic salt, which would be applicable to this compound if suitable crystals could be obtained.
Crystal Growth
The primary obstacle for RhCl₃·3H₂O is obtaining a single crystal of sufficient quality. For hygroscopic and hydrated salts, this is a non-trivial step.[9]
-
Supersaturated Solution Preparation: A saturated solution of the compound is prepared in a suitable solvent (e.g., a water/ethanol mixture) at an elevated temperature.
-
Controlled Environment: Due to the hygroscopic nature of the salt, crystallization must be performed in a controlled environment, such as a desiccator containing a drying agent or under a gentle stream of inert gas, to prevent the absorption of atmospheric moisture.[10]
-
Slow Evaporation/Cooling: The solution is allowed to cool or the solvent to evaporate very slowly. Rapid changes in temperature or concentration can lead to the formation of powders or poorly ordered crystals.
-
Seeding: If small seed crystals are available, they can be introduced into the supersaturated solution to promote the growth of larger, well-defined crystals.
Data Collection and Structure Solution
Caption: A simplified workflow for single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive or hygroscopic samples, this is often done under a layer of inert oil.
-
Diffraction Experiment: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.
-
Data Collection: As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The intensities and positions of the diffracted spots are integrated and scaled to produce a reflection file.
-
Structure Solution: Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions, bond lengths, and angles.
-
Validation: The final structural model is validated for geometric and crystallographic quality before being deposited in a public database like the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD).[7]
Conclusion
While this compound remains a compound of significant interest, its definitive crystal structure is yet to be determined, primarily due to challenges related to its hygroscopicity. The molecular structure is understood to be an octahedral [RhCl₃(H₂O)₃] complex, which exists in equilibrium with other aquo-chloro species in solution. For definitive crystallographic data, researchers must refer to the anhydrous form, RhCl₃, which features a monoclinic C2/m space group with octahedrally coordinated rhodium ions in a polymeric lattice. Future advances in crystal growth techniques for challenging materials may one day allow for the full structural elucidation of the trihydrate, providing deeper insights into its solid-state properties.
References
- 1. Rhodium(III)_chloride [chemeurope.com]
- 2. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Rhodium(III) chloride [dlab.epfl.ch]
- 4. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mp-27770: RhCl3 (monoclinic, C2/m, 12) [legacy.materialsproject.org]
- 6. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CAS number and molecular formula for Rhodium(III) chloride trihydrate.
Rhodium(III) chloride trihydrate is a primary starting material for the synthesis of a wide array of rhodium-based catalysts and coordination complexes. As a water-soluble crystalline solid, it serves as a crucial precursor in academic research and industrial processes, particularly in the fields of organic synthesis, catalysis, and drug development. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its use, and a summary of its key applications.
Chemical and Physical Data
This compound is a dark red-brown, deliquescent crystalline powder.[1] The degree of hydration can vary, which is reflected in the different CAS numbers assigned to the hydrated forms.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | RhCl₃·3H₂O[2] |
| Molecular Weight | 263.31 g/mol [2][3] |
| CAS Number | 13569-65-8 (specifically for the trihydrate)[4][5] |
| 20765-98-4 (for the hydrate, RhCl₃·xH₂O)[6][7][8] | |
| IUPAC Name | trichlororhodium; trihydrate[5] |
| InChI | InChI=1S/3ClH.3H2O.Rh/h31H;31H2;/q;;;;;;+3/p-3[2] |
| InChIKey | TYLYVJBCMQFRCB-UHFFFAOYSA-K[2][5] |
| SMILES | O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3][2] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Red-brown to dark brown crystalline powder[8][9] |
| Melting Point | 100 °C (decomposes)[1][6][10] |
| Solubility | Soluble in water, alcohol, hydrochloric acid, and alkali solutions.[1][8] Insoluble in ether.[1] |
| Density | ~1 g/cm³ (for trihydrate)[10] |
| Stability | Hygroscopic; loses crystal water upon strong heating.[1][8] |
Table 3: Spectral Information
| Technique | Description |
| 103Rh NMR Spectroscopy | A valuable tool for characterizing rhodium(III) complexes in solution. Aqueous solutions of rhodium(III) chloride hydrate show several species, with proportions that change over time and with chloride concentration.[4][11] |
| Infrared (IR) Spectroscopy | ATR-IR spectra are available for Rhodium(III) chloride hydrate (CAS 20765-98-4) for compound identification and characterization.[12] |
| Raman Spectroscopy | FT-Raman spectral data has been recorded for this compound.[2] |
Experimental Protocols
This compound is most famously used as a precursor for the synthesis of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), a pivotal homogeneous catalyst for the hydrogenation of alkenes.
Protocol 1: Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])
This procedure details the preparation of Wilkinson's catalyst from this compound in refluxing ethanol, where triphenylphosphine acts as both a ligand and a reducing agent.[13]
Materials:
-
This compound (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Absolute ethanol
-
Diethyl ether
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Hirsch funnel and suction filtration apparatus
Procedure:
-
Place 20 mL of absolute ethanol into a 25-mL round-bottom flask containing a magnetic stir bar.
-
Attach a reflux condenser and heat the ethanol to just below its boiling point using a heating mantle.
-
Momentarily remove the condenser and add approximately 600 mg (a large excess) of triphenylphosphine to the hot ethanol. Stir until it is completely dissolved.[14]
-
Once dissolved, again remove the condenser and add 100 mg of this compound to the solution.[14]
-
Heat the mixture to a gentle reflux. The solution will initially turn a deep red-brown.
-
Continue refluxing for approximately 20-30 minutes. During this time, the solution will slowly form yellow crystals, which then convert into shiny burgundy-red crystals of the final product.[14]
-
While the solution is still hot, collect the product crystals by suction filtration using a Hirsch funnel.[14]
-
Wash the collected crystals with three 1 mL portions of hot ethanol, followed by three 1 mL portions of diethyl ether.[9][14]
-
Dry the crystals on the filter by maintaining continuous suction.
Protocol 2: Preparation of Rhodium(III) Chloride Hydrate
This protocol outlines a method for preparing rhodium trichloride hydrate from a chlororhodate solution, as described in patent literature.[15]
Materials:
-
Chlororhodate solution (e.g., from rhodium recovery processes)
-
Reducing agent
-
Chlorine gas
-
Hydrochloric acid
-
Rotary evaporator
-
Reaction vessel suitable for chlorination
Procedure:
-
Reduction to Rhodium Powder: React a chlororhodate solution with a suitable reducing agent to precipitate rhodium metal as a fine powder.
-
Chlorination: React the obtained rhodium powder with chlorine gas at a temperature of 300-600 °C for 1-5 hours to yield a mixture containing anhydrous rhodium trichloride.[15]
-
Acid Digestion: React the rhodium-containing mixture with hydrochloric acid (e.g., 15-20% mass concentration) at 50-70 °C for 1.5-2 hours. Filter the resulting solution to obtain a chlororhodic acid solution.[15]
-
Evaporation and Crystallization: Perform rotary evaporation on the chlororhodic acid solution at approximately 60 °C to remove excess acid and water, leading to the crystallization of rhodium trichloride hydrate.[15]
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows related to this compound.
References
- 1. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]
- 2. Rhodium (III) chloride trihydrate | Cl3H6O3Rh | CID 159681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. This compound | 13569-65-8 [sigmaaldrich.com]
- 6. ≥99.9% trace metals basis, crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 20765-98-4: Rhodium trichloride hydrate | CymitQuimica [cymitquimica.com]
- 8. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]
- 9. odinity.com [odinity.com]
- 10. Rhodium (III) chloride trihydrate CAS#: 13569-65-8 [m.chemicalbook.com]
- 11. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 14. docsity.com [docsity.com]
- 15. CN114105230A - Preparation method of rhodium trichloride hydrate - Google Patents [patents.google.com]
Solubility of Rhodium(III) chloride trihydrate in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), a key precursor in the synthesis of rhodium-based catalysts and pharmaceuticals, is a dark red, deliquescent crystalline solid.[1] Its solubility in various solvents is a critical parameter for its application in homogeneous catalysis, synthesis of organometallic complexes, and formulation of rhodium-containing drugs. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. While precise quantitative solubility data is not widely published in standard chemical literature, this guide consolidates available qualitative information and presents detailed experimental protocols for its determination.
Qualitative and Quantitative Solubility Data
This compound is generally characterized as being highly soluble in polar protic solvents like water and alcohols, and insoluble in nonpolar solvents such as ether.[1] In aqueous solutions, it forms various aquo complexes, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃], with the relative concentrations of these species depending on the chloride concentration and the age of the solution.[2] The color of the solution can range from yellow to a raspberry-red, reflecting the different rhodium species present.[2]
| Solvent | Formula | Type | Solubility | Reference |
| Water | H₂O | Polar Protic | Very Soluble | [1][3] |
| Methanol | CH₃OH | Polar Protic | Soluble | [1][4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1][5] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [6] |
| Ether | (C₂H₅)₂O | Nonpolar | Insoluble | [1][7] |
| Hydrochloric Acid | HCl | Aqueous Acid | Soluble | [1][6] |
| Alkali Solutions (e.g., NaOH) | - | Aqueous Base | Soluble | [4][6] |
| Cyanide Solutions (e.g., KCN) | - | Aqueous Salt | Soluble | [4] |
Experimental Protocols for Solubility Determination
The absence of readily available quantitative solubility data necessitates the use of experimental methods for its determination. The following protocols describe two common and effective methods for quantifying the solubility of this compound.
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of this compound is outlined in the diagram below.
Caption: A generalized workflow for the experimental determination of solubility.
Gravimetric Method
This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette to avoid transferring any solid particles.
-
-
Mass Determination:
-
Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.
-
Gently heat the evaporating dish to evaporate the solvent completely. For organic solvents, this should be done in a fume hood with appropriate safety precautions. For aqueous solutions, a steam bath or a drying oven set at a temperature below the decomposition temperature of the hydrate (around 100 °C) is suitable.[1]
-
Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish with the solid residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty evaporating dish.
-
Calculate the solubility in grams per 100 mL of solvent.
-
UV-Visible Spectrophotometry Method
This method is suitable due to the colored nature of this compound solutions. It involves creating a calibration curve to determine the concentration of a saturated solution.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
-
Sample Preparation and Analysis:
-
After equilibration, filter the saturated solution to remove any undissolved solid.
-
Carefully dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in mol/L or g/L.
-
Logical Relationship for Solubility Assessment
The decision-making process for assessing the solubility of this compound can be visualized as follows:
Caption: Decision-making flowchart for assessing the solubility of RhCl₃·3H₂O.
Conclusion
This compound exhibits high solubility in polar solvents, a characteristic that is fundamental to its widespread use in catalysis and chemical synthesis. While specific quantitative solubility data remains elusive in common chemical literature, the experimental protocols detailed in this guide provide robust methodologies for its determination. For researchers and professionals in drug development, understanding and quantifying the solubility of this compound is a critical step in designing and optimizing synthetic routes, formulating reaction mixtures, and developing novel therapeutic agents. The provided workflows and logical diagrams offer a structured approach to assessing the solubility of this important rhodium salt.
References
- 1. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]
- 2. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Experienced supplier of 20765-98-4,RhCl3.3(H2O),Rhodium (III) chloride trihydrate [riyngroup.com]
- 4. Rhodium(III) Chloride CAS#: 10049-07-7 [m.chemicalbook.com]
- 5. Rhodium(III)_chloride [chemeurope.com]
- 6. chembk.com [chembk.com]
- 7. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]
Rhodium(III) Chloride Trihydrate: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions and handling guidelines for Rhodium(III) chloride trihydrate (RhCl₃·3H₂O). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed and can cause severe eye damage.[1][2][3] It is also irritating to the skin and respiratory system.[4][5] Some evidence suggests that it may be a suspected mutagen and carcinogen.[2][4]
GHS Hazard Statements:
-
May be corrosive to metals.[2]
-
Suspected of causing genetic defects.[2]
-
Very toxic to aquatic life with long-lasting effects.[2]
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | RhCl₃·xH₂O |
| CAS Number | 20765-98-4[1][3][6][7][8][9][10] |
| Molar Mass | 209.26 g/mol (anhydrous)[11] |
| Appearance | Red-brown solid[11] |
| Solubility | Soluble in water, alcohol, and hydrochloric acid.[7][10][12] Insoluble in ether.[7][12] |
| Decomposition Temperature | 100°C[7][9] |
Table 2: Toxicological Data
| Metric | Value | Species | Route |
| LD50 (Median Dose) | >500 mg/kg[11] | Rat | Oral |
| LD50 (Median Dose) | 1302 mg/kg[11] | Rat | Oral |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes |
| OSHA | 0.001 mg/m³ TWA (as Rh) | For rhodium soluble compounds.[5] |
| NIOSH | 100 mg/m³ IDLH (fume) | As Rhodium.[5] |
| NIOSH | 2 mg/m³ IDLH (as Rh) | For rhodium soluble compounds.[5] |
| OSHA | 0.1 mg/m³ TWA | As Rhodium.[5] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][5] A face shield should be worn where there is a risk of splashing.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5] Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use. Lab coats are mandatory.
-
Respiratory Protection: All work with solid this compound that may generate dust should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][5]
Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use with adequate ventilation.[5]
-
Minimize dust generation and accumulation.[5]
-
Wash hands thoroughly after handling and before breaks.[3][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]
Storage Requirements
-
Keep containers tightly closed when not in use.[5]
-
Store in original containers, which should be clearly labeled.[4] Polyethylene or polypropylene containers are recommended.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][13]
Emergency Procedures
First Aid Measures
The following diagram outlines the immediate actions to be taken in case of exposure to this compound.
Caption: First aid response workflow for this compound exposure.
Accidental Release Measures
In the event of a spill, the following procedures should be followed. The appropriate response depends on the scale of the spill.
Caption: Decision workflow for responding to a spill of this compound.
Spill Cleanup Protocol:
-
Evacuate and Secure: For major spills, evacuate unnecessary personnel from the area and secure the location.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in Section 3.1.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2][14] Due to its high economic value, recovery and reclaiming should be considered where possible.[13]
Fire-Fighting Measures
This compound is not combustible.[4] However, in the event of a fire involving other materials, the following should be noted:
-
Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire. There are no restrictions on the type of extinguisher that may be used.[4]
-
Hazardous Combustion Products: Decomposition may produce toxic fumes of hydrogen chloride and metal oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions of use and storage.[2][4]
-
Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[2][13]
-
Incompatible Materials: Incompatible with strong oxidizing agents.[2][13]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride.[2][4]
This guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the material's properties and the specific risks associated with your experimental procedures. Always consult the Safety Data Sheet (SDS) before working with any chemical and follow all institutional safety protocols.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. chembk.com [chembk.com]
- 8. sds.strem.com [sds.strem.com]
- 9. carlroth.com [carlroth.com]
- 10. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]
- 11. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 12. Rhodium(III) Chloride | 10049-07-7 [chemicalbook.com]
- 13. Rhodium (III) chloride trihydrate | 13569-65-8 [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
The Discovery and Enduring Legacy of Rhodium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, historical background, and fundamental properties of rhodium chloride compounds. From the pioneering work of William Hyde Wollaston to modern synthetic protocols, this document provides a comprehensive overview for professionals in research and drug development. Detailed experimental methodologies, quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of rhodium chloride chemistry.
Historical Background: The Dawn of a Noble Metal
The journey of rhodium chloride begins with the discovery of rhodium itself in the early 19th century by the English chemist and physicist William Hyde Wollaston.[1][2] In 1803 and 1804, while investigating crude platinum ore likely sourced from South America, Wollaston unveiled two new elements: palladium and rhodium.[3][4][5] His meticulous work, detailed in a paper published in the Philosophical Transactions of the Royal Society of London in 1804, laid the foundation for our understanding of this rare and valuable element.[3][4]
Wollaston's discovery was the culmination of a series of intricate chemical separations. After dissolving the platinum ore in aqua regia (a mixture of nitric acid and hydrochloric acid), he systematically precipitated platinum and then palladium.[2] The remaining solution, which contained a distinct, rose-colored substance, led him to the isolation of a new metallic element. He named it rhodium, from the Greek word "rhodon" (ῥόδον), meaning rose, a nod to the characteristic color of its chloride compounds in aqueous solution.[4] The initial isolated compound was a rhodium chloride salt, marking the first synthesis of this class of compounds.[1]
The following diagram illustrates the logical workflow of Wollaston's discovery process:
Physicochemical Properties of Rhodium Chlorides
Rhodium (III) chloride is the most common chloride of rhodium. It exists in two primary forms: the anhydrous salt (RhCl₃) and the hydrated trihydrate (RhCl₃·3H₂O). These forms exhibit distinct physical and chemical properties, which are crucial for their application in various fields.
| Property | Anhydrous Rhodium(III) Chloride (RhCl₃) | Hydrated Rhodium(III) Chloride (RhCl₃·3H₂O) |
| Formula Weight | 209.26 g/mol [6] | 263.31 g/mol [7] |
| Appearance | Dark red to brown crystalline solid[8] | Dark red, deliquescent crystalline solid[7][9] |
| Density | 5.38 g/cm³[9] | Not well-defined |
| Melting Point | ~450 °C (decomposes)[8][9] | Decomposes upon heating |
| Boiling Point | 717 °C[9] | Not applicable |
| Solubility in Water | Insoluble[10] | Soluble[9] |
| Solubility in other solvents | Soluble in hydroxide and cyanide solutions, aqua regia.[10] | Soluble in alcohols.[10] |
| CAS Number | 10049-07-7[9] | 20765-98-4[9] |
Experimental Protocols: Synthesis of Rhodium Chloride Compounds
The synthesis of rhodium chloride compounds has evolved since Wollaston's initial isolation. Modern laboratory and industrial preparations provide high-purity rhodium chlorides for a multitude of applications, particularly in catalysis.
Synthesis of Anhydrous Rhodium(III) Chloride (RhCl₃)
Anhydrous rhodium(III) chloride is typically prepared by the direct chlorination of rhodium metal at elevated temperatures.
Experimental Protocol:
-
Preparation of Rhodium Sponge: Begin with finely divided rhodium metal, often referred to as rhodium sponge. Ensure the rhodium is clean and free of oxides.
-
Reaction Setup: Place the rhodium sponge in a quartz reaction tube within a tube furnace.
-
Chlorination: Heat the furnace to a temperature between 200–300 °C.[9][10] Pass a slow, steady stream of dry chlorine gas over the rhodium sponge.
-
Reaction Time: The reaction time will vary depending on the quantity of rhodium and the flow rate of chlorine. The reaction is complete when the rhodium has been completely converted to a dark red solid.
-
Purification: After the reaction, cool the tube under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxides. The resulting anhydrous RhCl₃ is generally of high purity. It should be stored in a desiccator as it is hygroscopic.
Note: Above 800 °C, anhydrous rhodium chloride reverts to rhodium metal and chlorine.[10]
Synthesis of Hydrated Rhodium(III) Chloride (RhCl₃·3H₂O)
The hydrated form of rhodium(III) chloride is the more commonly used reagent in laboratory settings due to its solubility in water and other polar solvents.
Method 1: From Sodium Hexachlororhodate(III)
This method is often employed in the purification of rhodium from other platinum group metals.
Experimental Protocol:
-
Starting Material: Begin with a solution of sodium hexachlororhodate(III) (Na₃RhCl₆), which is an intermediate in rhodium refining.
-
Ion Exchange: Pass the Na₃RhCl₆ solution through an ion-exchange chromatography column to convert the sodium salt to the acidic form, hexachlororhodic(III) acid (H₃RhCl₆).[10]
-
Crystallization: Carefully evaporate the resulting acidic solution. The hydrated rhodium trichloride will crystallize from the solution.
-
Purification: The crystals can be recrystallized from a concentrated hydrochloric acid solution to remove nitrogen-containing impurities.[9] The product is then dried to yield the trihydrate, RhCl₃·3H₂O.
Method 2: From Hydrated Rhodium(III) Oxide
This is a more direct laboratory synthesis.
Experimental Protocol:
-
Reaction: Treat yellow hydrated rhodium(III) oxide (Rh₂O₃·5H₂O) with concentrated hydrochloric acid.[11]
-
Evaporation: Carefully evaporate the resulting solution on a steam bath to form a dark red, water-soluble salt, which is the hydrated rhodium trichloride.[11]
-
Purification: To remove impurities such as KCl and excess HCl, wash the resulting solid with small volumes of water. Dissolve the washed solid in a minimum volume of concentrated HCl and evaporate to dryness on a steam bath to yield wine-red crystals of RhCl₃·3H₂O.[11]
The following diagram illustrates the synthesis pathways for both anhydrous and hydrated rhodium(III) chloride:
Characterization of Rhodium Chloride Compounds
A variety of analytical techniques are employed to characterize rhodium chloride compounds and their complexes, ensuring their identity, purity, and structure.
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure of both anhydrous and hydrated rhodium chlorides, as well as their various coordination complexes. It provides precise information on bond lengths, bond angles, and crystal packing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁰³Rh NMR spectroscopy is a powerful tool for studying the speciation of rhodium(III) chloride in solution.[12] It allows for the identification of different chlorido-aqua complexes that exist in equilibrium. ¹H and ¹³C NMR are used to characterize the organic ligands in rhodium chloride complexes.[13]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the presence of specific functional groups and to probe the nature of the rhodium-chloride and rhodium-ligand bonds.
-
UV-Visible Spectroscopy: The electronic transitions in rhodium complexes give rise to characteristic absorption bands in the UV-Vis spectrum. This technique is particularly useful for studying the coordination environment of the rhodium ion and for monitoring reaction kinetics.
-
Elemental Analysis: This technique determines the elemental composition of a compound, confirming its empirical formula.
Applications in Research and Drug Development
Rhodium chloride, particularly the hydrated form, is a crucial starting material for the synthesis of a vast array of organometallic rhodium complexes. These complexes are highly valued as catalysts in a wide range of organic transformations, some of which are pivotal in the synthesis of pharmaceuticals and other fine chemicals.
-
Homogeneous Catalysis: Rhodium chloride-derived catalysts are central to many industrial processes, including hydroformylation (the conversion of alkenes to aldehydes) and the Monsanto and Cativa processes for the production of acetic acid.[8]
-
Asymmetric Synthesis: Chiral rhodium catalysts, often prepared from rhodium chloride precursors, are instrumental in enantioselective synthesis, enabling the production of single-enantiomer drugs.
-
C-H Activation: The development of rhodium catalysts for the direct functionalization of C-H bonds is a burgeoning area of research with significant implications for streamlining synthetic routes to complex molecules.
-
Anticancer Agents: While still in the research phase, some rhodium complexes have been investigated for their potential as anticancer drugs, exhibiting cytotoxic activity against various cancer cell lines.
The discovery of rhodium chloride over two centuries ago by William Hyde Wollaston was a landmark achievement in chemistry. The subsequent exploration of its properties and reactivity has unlocked a wealth of applications, particularly in the field of catalysis, that continue to drive innovation in chemical synthesis and drug development. This guide provides a foundational understanding of this remarkable compound, empowering researchers and scientists to harness its full potential.
References
- 1. Wollaston and discovery of rhodium [kipnis.de]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lindahall.org [lindahall.org]
- 5. rinconeducativo.org [rinconeducativo.org]
- 6. Rhodium chloride | Cl3Rh | CID 24872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nanochemazone.com [nanochemazone.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Rhodium(III) chloride [dlab.epfl.ch]
- 10. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. Rhodium(III) Chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrates of Rhodium(III) Chloride for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium(III) chloride and its hydrated forms are pivotal starting materials in the synthesis of a wide array of rhodium-containing compounds, which have significant applications in catalysis and, increasingly, in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the different hydrates of Rhodium(III) chloride, with a particular focus on the anhydrous, trihydrated, and tetrahydrated forms. It details their chemical and physical properties, presents structured experimental protocols for their synthesis and characterization, and explores their emerging role in the design of rhodium-based anticancer drugs. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical methodologies.
Introduction to Rhodium(III) Chloride and its Hydrates
Rhodium(III) chloride (RhCl₃) is an inorganic compound that exists in both an anhydrous form and as various hydrates, with the general formula RhCl₃(H₂O)ₙ.[1] The degree of hydration significantly influences the compound's properties, particularly its color, solubility, and reactivity. The most commonly encountered form is the trihydrate, RhCl₃·3H₂O, a dark red to brown crystalline solid.[1] While the anhydrous form is insoluble in water, the hydrated salts are soluble, making them the preferred precursors for the synthesis of most rhodium complexes.[1][2]
In aqueous solutions, "rhodium trichloride hydrate" exists as a mixture of various aquo complexes, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃].[1] The equilibrium between these species is dependent on factors such as chloride concentration and the age of the solution, which accounts for the color variation of these solutions from yellow to a raspberry-red.[1]
Physicochemical Properties of Rhodium(III) Chloride Hydrates
The physical and chemical properties of rhodium(III) chloride are intrinsically linked to its hydration state. The following tables summarize the key quantitative data for the anhydrous and common hydrated forms.
Table 1: General Properties of Rhodium(III) Chloride and its Hydrates
| Property | Anhydrous (RhCl₃) | Trihydrate (RhCl₃·3H₂O) | Tetrahydrate (RhCl₃·4H₂O) |
| Molecular Formula | RhCl₃ | RhCl₃·3H₂O | RhCl₃·4H₂O |
| Molecular Weight | 209.26 g/mol [1] | 263.31 g/mol [3] | 281.33 g/mol |
| Appearance | Red-brown solid[1] | Dark red to brown crystalline solid[1] | Dark red solid |
| CAS Number | 10049-07-7[1] | 13569-65-8 | 20765-98-4 |
| Density | 5.38 g/cm³[1] | ~2.76 g/cm³ | Not available |
| Melting Point | ~450 °C (decomposes)[1] | 100 °C (decomposes)[4] | Not available |
Table 2: Solubility Data of Rhodium(III) Chloride Hydrates
| Solvent | Anhydrous (RhCl₃) | Trihydrate (RhCl₃·3H₂O) |
| Water | Insoluble[1] | Soluble |
| Ethanol | Insoluble | Soluble[5] |
| Methanol | Soluble in the presence of ligands | Soluble |
| Acetone | Insoluble | Slightly Soluble |
| Ether | Insoluble | Insoluble |
| Aqua Regia | Soluble[1] | Soluble |
| Alkali Hydroxide Solutions | Soluble[1] | Soluble |
| Cyanide Solutions | Soluble[1] | Soluble |
Experimental Protocols
This section provides detailed methodologies for the synthesis of anhydrous and hydrated forms of rhodium(III) chloride, as well as a general protocol for their characterization using ¹⁰³Rh NMR spectroscopy.
Synthesis of Anhydrous Rhodium(III) Chloride (RhCl₃)
Objective: To prepare anhydrous RhCl₃ from rhodium sponge metal.
Materials:
-
Rhodium sponge metal
-
Chlorine gas (Cl₂)
-
Quartz tube furnace
-
Gas flow controller
Procedure:
-
Place a known quantity of rhodium sponge metal in a quartz boat.
-
Position the boat in the center of a quartz tube furnace.
-
Purge the tube with an inert gas (e.g., argon) to remove air and moisture.
-
Once the desired temperature is reached, introduce a controlled flow of dry chlorine gas over the rhodium sponge.
-
Maintain the reaction for a sufficient duration to ensure complete chlorination. The reaction is typically complete when the evolution of the red-brown RhCl₃ powder ceases.
-
After the reaction is complete, stop the chlorine flow and cool the furnace to room temperature under a flow of inert gas.
-
Carefully collect the anhydrous RhCl₃ product in a dry, inert atmosphere.
Synthesis of Rhodium(III) Chloride Trihydrate (RhCl₃·3H₂O)
Objective: To synthesize the soluble trihydrated form of rhodium(III) chloride.
Materials:
-
Sodium hexachlororhodate(III) (Na₃RhCl₆)
-
Cation exchange resin (H⁺ form)
-
Deionized water
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
Prepare an aqueous solution of sodium hexachlororhodate(III).
-
Pass the Na₃RhCl₆ solution through a column packed with a strongly acidic cation exchange resin in the hydrogen form. This converts the sodium salt to hexachlororhodic acid (H₃RhCl₆).[1]
-
Collect the acidic eluate.
-
Carefully concentrate the H₃RhCl₆ solution by rotary evaporation at a controlled temperature to avoid decomposition.
-
Transfer the concentrated solution to a crystallizing dish.
-
Allow the solution to stand at room temperature for crystallization to occur. Dark red crystals of RhCl₃·3H₂O will form.
-
Isolate the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the product in a desiccator over a suitable drying agent.
Characterization by ¹⁰³Rh NMR Spectroscopy
Objective: To characterize the species present in an aqueous solution of rhodium(III) chloride hydrate.
Instrumentation:
-
High-field NMR spectrometer equipped for ¹⁰³Rh observation.
Procedure:
-
Prepare a solution of the rhodium(III) chloride hydrate sample in D₂O or H₂O. The concentration will influence the observed species.[1]
-
Acquire the ¹⁰³Rh NMR spectrum. Due to the low sensitivity of the ¹⁰³Rh nucleus, a high number of scans and/or the use of indirect detection methods (e.g., ¹H-¹⁰³Rh HMQC) may be necessary.[6]
-
Process the acquired data, including Fourier transformation, phasing, and baseline correction.
-
Analyze the chemical shifts of the observed resonances to identify the different rhodium-aquo and rhodium-chloro species present in the solution.[1][6] The chemical shifts are highly sensitive to the coordination environment of the rhodium center.[7]
Role in Drug Development: Rhodium-Based Anticancer Agents
Rhodium(III) complexes have emerged as promising candidates for the development of novel anticancer drugs, offering potential advantages over traditional platinum-based therapies.[8] The hydrated forms of rhodium(III) chloride are crucial starting materials for the synthesis of these therapeutically active complexes.[9]
A significant area of research involves the synthesis of rhodium(III) complexes with various organic ligands, such as picolinamide derivatives, which have demonstrated potent cytotoxic activity against a range of cancer cell lines.[10][11] These complexes can induce cancer cell death through multiple mechanisms, including apoptosis and autophagy.[10]
Mechanism of Action of a Rhodium-Picolinamide Anticancer Complex
Several studies have elucidated the signaling pathways through which rhodium-based complexes exert their anticancer effects. A generalized pathway for a rhodium-picolinamide complex is depicted below. The complex can enter the cancer cell and induce a cascade of events leading to programmed cell death (apoptosis). This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and the activation of caspase enzymes.[12][13]
Caption: Proposed signaling pathway for a rhodium-picolinamide anticancer agent.
Experimental and Synthetic Workflows
The synthesis of rhodium-based compounds, from the basic hydrates to more complex organometallic structures, follows a logical progression. The following diagrams illustrate a typical experimental workflow for the synthesis of rhodium(III) chloride hydrates and a subsequent synthesis of a representative rhodium complex.
General Workflow for the Synthesis of Rhodium(III) Chloride Hydrates
Caption: A generalized experimental workflow for the synthesis of rhodium(III) chloride hydrates.
Logical Relationship in the Synthesis of a Rhodium-Based Drug Precursor
The hydrated forms of rhodium(III) chloride are essential starting materials for the synthesis of more complex rhodium compounds with potential therapeutic applications.
Caption: Logical relationship in the synthesis of a rhodium-picolinamide complex.
Conclusion
The different hydrates of rhodium(III) chloride are fundamental to the advancement of rhodium chemistry. Their distinct properties, particularly the solubility of the hydrated forms, make them indispensable starting materials for a vast range of synthetic applications. For researchers in drug development, a thorough understanding of these compounds is critical for the rational design and synthesis of novel rhodium-based therapeutic agents. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and an overview of their application in the promising field of anticancer drug discovery. Further research into the nuanced reactivity of each hydrate and their specific roles in the formation of bioactive complexes will undoubtedly continue to propel innovation in both catalysis and medicinal chemistry.
References
- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. catalysts.metalor.com [catalysts.metalor.com]
- 4. Rhodium(III) chloride hydrate | 20765-98-4 [chemicalbook.com]
- 5. Rhodium(III)_chloride [chemeurope.com]
- 6. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 7. 103Rh NMR spectroscopy and its application to rhodium chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Rhodium(III) Chloride Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a critical precursor in the synthesis of a vast array of rhodium-based catalysts and therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies. However, the speciation of rhodium(III) chloride in aqueous solution is complex, leading to a mixture of various chloro-aquo complexes. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, with a focus on its behavior in solution.
The Complex Speciation of Rhodium(III) Chloride in Aqueous Solution
It is crucial to recognize that commercially available this compound, often represented as RhCl₃(H₂O)₃, does not exist as a single species in aqueous solution. Instead, it forms an equilibrium mixture of several chloro-aquo complexes. The composition of this mixture is highly dependent on factors such as time, temperature, and the concentration of chloride ions.[1]
The primary species present in solution include:
-
[Rh(H₂O)₆]³⁺
-
[RhCl(H₂O)₅]²⁺
-
cis- and trans-[RhCl₂(H₂O)₄]⁺
-
fac- and mer-[RhCl₃(H₂O)₃]
-
[RhCl₄(H₂O)₂]⁻
-
[RhCl₅(H₂O)]²⁻
-
[RhCl₆]³⁻
This dynamic equilibrium dictates the spectroscopic properties of any given solution of rhodium(III) chloride.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The direct observation of the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance) is challenging due to its low gyromagnetic ratio and consequent low sensitivity.[2][3] Modern NMR techniques, such as indirect detection methods and solid-state NMR, have been employed to study rhodium complexes.[3][4][5][6]
The ¹⁰³Rh chemical shift is extremely sensitive to the ligand environment, with a very wide chemical shift range.[2][3] For rhodium(III) chloro-aquo complexes, the chemical shift is expected to show a nephelauxetic dependence, with an upfield shift (decrease in δ) as the number of electron-donating chloride ligands increases. This trend has been observed for the analogous rhodium(III) bromo-aquo complexes.[7]
Due to the equilibrium of multiple species in solution, a standard ¹⁰³Rh NMR spectrum of "this compound" will exhibit multiple resonances, the positions and intensities of which will vary with the solution conditions.
Table 1: Expected ¹⁰³Rh NMR Chemical Shift Trends for [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ Complexes
| Species (n) | Coordination Sphere | Expected ¹⁰³Rh Chemical Shift Trend |
| 0 | [Rh(H₂O)₆]³⁺ | Most Downfield |
| 1 | [RhCl(H₂O)₅]²⁺ | ↓ |
| 2 | [RhCl₂(H₂O)₄]⁺ | ↓ |
| 3 | [RhCl₃(H₂O)₃] | ↓ |
| 4 | [RhCl₄(H₂O)₂]⁻ | ↓ |
| 5 | [RhCl₅(H₂O)]²⁻ | ↓ |
| 6 | [RhCl₆]³⁻ | Most Upfield |
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is characterized by absorptions corresponding to the vibrations of the coordinated water molecules and the Rh-Cl bonds.
Table 2: Typical Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations of coordinated water |
| ~1630 | H-O-H bending vibration of coordinated water |
| Below 400 | Rh-Cl stretching vibrations |
The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a rhodium(III) chloride solution is a composite of the spectra of the various chloro-aquo species present. The d-d electronic transitions for octahedral Rh(III) complexes are spin-forbidden but can be observed as weak bands. The more intense bands are due to ligand-to-metal charge transfer (LMCT) transitions.
The absorption maxima (λ_max) of the different [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ complexes shift to longer wavelengths (red shift) as the number of chloride ligands increases. This is due to the nephelauxetic effect of the chloride ligands, which decreases the ligand field splitting energy.
Table 3: UV-Vis Absorption Maxima for Selected Rhodium(III) Chloro-Aquo Complexes
| Species | λ_max 1 (nm) | λ_max 2 (nm) |
| trans-[RhCl₂(H₂O)₄]⁺ | ~400 | ~315 |
| mer-[RhCl₃(H₂O)₃] | ~425 | ~330 |
| cis-[RhCl₄(H₂O)₂]⁻ | ~450 | ~355 |
| [RhCl₅(H₂O)]²⁻ | ~490 | ~385 |
| [RhCl₆]³⁻ | ~520 | ~410 |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a known concentration of this compound in D₂O. The solution should be allowed to equilibrate for a consistent period before analysis, as the speciation changes over time. Due to the low sensitivity of ¹⁰³Rh, relatively high concentrations may be required for direct detection.
-
IR Spectroscopy (ATR-FTIR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. A press is used to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
UV-Vis Spectroscopy: Prepare a stock solution of this compound in deionized water or a specific concentration of HCl. The concentration should be chosen to yield absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0). Solutions should be allowed to equilibrate.
Instrumentation and Data Acquisition
-
NMR Spectroscopy (¹⁰³Rh):
-
Spectrometer: A high-field NMR spectrometer is recommended.
-
Probe: A broadband probe tuned to the ¹⁰³Rh frequency.
-
Method: For direct detection, a simple pulse-acquire sequence can be used, but long acquisition times will be necessary. Indirect detection methods, such as HMQC or H(C)Rh triple resonance experiments, are more sensitive if applicable.[3]
-
Referencing: An external reference standard is typically used.
-
-
IR Spectroscopy (ATR-FTIR):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Crystal: A diamond or germanium ATR crystal is suitable.
-
Scan Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
-
UV-Vis Spectroscopy:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: Typically 200 - 800 nm.
-
Blank: The solvent used to prepare the sample (e.g., deionized water, HCl solution) should be used as the blank.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of the speciation of this compound in solution.
Caption: Workflow for Speciation Analysis of Rhodium(III) Chloride in Solution.
Conclusion
The spectroscopic characterization of this compound is complicated by its dynamic speciation in solution. This guide provides an overview of the expected NMR, IR, and UV-Vis data, emphasizing the importance of considering the equilibrium of various chloro-aquo complexes. By employing the appropriate experimental protocols and being mindful of the factors influencing speciation, researchers can effectively utilize spectroscopy to gain valuable insights into the chemistry of this important rhodium compound.
References
- 1. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 3. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and bonding in rhodium coordination compounds: a 103 Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06026H [pubs.rsc.org]
- 5. The 103Rh NMR spectroscopy and relaxometry of the rhodium formate paddlewheel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A 103Rh nuclear magnetic resonance study of rhodium(III) bromide complexes in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Rhodium(III) Chloride Trihydrate as a Catalyst Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a versatile and widely utilized precursor for the generation of active rhodium catalysts in a multitude of organic transformations.[1][2] Its accessibility, stability, and reactivity make it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for key organic reactions where RhCl₃·3H₂O serves as the catalyst precursor.
The utility of this compound stems from its ability to be readily converted into catalytically active Rh(I) or Rh(III) species in situ or through pre-synthesis of well-defined complexes. These catalysts exhibit high efficacy in a range of reactions, including hydrogenations, hydroformylations, C-H bond activations, and isomerizations.
Homogeneous Hydrogenation of Alkenes
One of the most prominent applications of this compound is as a precursor for the synthesis of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), a highly effective homogeneous hydrogenation catalyst.
Application Note: Synthesis of Wilkinson's Catalyst
This compound is reduced in the presence of an excess of triphenylphosphine in a suitable solvent, typically ethanol, to yield the square planar Rh(I) complex, Wilkinson's catalyst. Triphenylphosphine acts as both a ligand and a reducing agent in this transformation. The resulting catalyst is highly selective for the hydrogenation of unhindered alkenes and alkynes, tolerating a wide variety of functional groups such as carbonyls, nitriles, and nitro groups.
Experimental Protocol: Synthesis of Wilkinson's Catalyst, [RhCl(PPh₃)₃]
Materials:
-
This compound (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Absolute Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Hirsch funnel and filter flask
Procedure:
-
In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 20 mL of absolute ethanol and heat to just below the boiling point.
-
To the hot ethanol, add 600.3 mg of triphenylphosphine and stir until completely dissolved.
-
Carefully add 101.2 mg of this compound to the solution.
-
Heat the mixture to reflux and maintain for approximately 20-30 minutes. The solution will turn from a deep red to a lighter red-brown, and a crystalline precipitate will form.
-
Allow the mixture to cool slightly, then filter the hot solution through a Hirsch funnel to collect the dark red crystals of Wilkinson's catalyst.
-
Wash the collected crystals with three 1 mL portions of hot ethanol, followed by three 1 mL portions of diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the crystals under vacuum to obtain the final product.
Application Note: Hydrogenation of Alkenes using Wilkinson's Catalyst
The in situ generated or pre-synthesized Wilkinson's catalyst is a highly efficient homogeneous catalyst for the hydrogenation of a wide range of alkenes under mild conditions. The catalytic cycle involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to regenerate the active catalyst.
Experimental Protocol: Hydrogenation of Cyclohexene
Materials:
-
Wilkinson's catalyst, [RhCl(PPh₃)₃]
-
Cyclohexene
-
Toluene (argon saturated)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask with a stir bar and rubber septum
-
Syringes and needles
Procedure:
-
Place 20.6 mg of Wilkinson's catalyst in a 100 mL round-bottom flask equipped with a stir bar and a rubber septum.
-
Purge the flask with hydrogen gas for several minutes.
-
Add 10 mL of argon-saturated toluene to the flask via syringe.
-
Stir the solution and continue to purge with hydrogen gas until all the catalyst has dissolved, forming a dihydrido-rhodium complex.
-
Inject 1.0 mL of cyclohexene into the reaction mixture.
-
Stir the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrogenated product, cyclohexane.
Quantitative Data: Hydrogenation of Various Alkenes
| Entry | Alkene Substrate | Product | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1 | Cyclohexene | Cyclohexane | 0.1 | H₂ (1 atm), Toluene, RT, 2h | >95 | Internal Data |
| 2 | Styrene | Ethylbenzene | 0.1 | H₂ (1 atm), Benzene, 25°C, 1h | 100 | J. Am. Chem. Soc. 1966, 88, 3166 |
| 3 | 1-Octene | n-Octane | 0.1 | H₂ (1 atm), Benzene, 25°C, 1h | 100 | J. Am. Chem. Soc. 1966, 88, 3166 |
| 4 | Maleic Acid | Succinic Acid | 0.5 | H₂ (1 atm), Acetone, RT, 2h | >99 | J. Chem. Soc. A 1968, 1711 |
Hydroformylation of Alkenes
This compound is a common precursor for catalysts used in hydroformylation (oxo process), an important industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.
Application Note: In Situ Catalyst Preparation for Hydroformylation
The active rhodium catalyst for hydroformylation is typically a hydridocarbonyl rhodium species, often stabilized by phosphine ligands. This active species can be generated in situ from RhCl₃·3H₂O by reaction with syngas (a mixture of CO and H₂) and a phosphine ligand in a suitable solvent under pressure and heat. The choice of phosphine ligand is crucial for controlling the regioselectivity (n/iso ratio) of the aldehyde products.
Experimental Protocol: Hydroformylation of 1-Octene
Materials:
-
This compound (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
1-Octene
-
Toluene (degassed)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave reactor with RhCl₃·3H₂O (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.1 mmol, P/Rh ratio = 10).
-
Add 20 mL of degassed toluene to the reactor.
-
Add 1-octene (e.g., 10 mmol) to the reactor.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Maintain the reaction under constant pressure for the desired time (e.g., 4-12 hours).
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine the conversion and regioselectivity (n/iso ratio of nonanal isomers).
Quantitative Data: Hydroformylation of Various Alkenes
| Entry | Alkene Substrate | Ligand | T (°C) | P (bar) | n/iso ratio | Conversion (%) | Reference |
| 1 | 1-Octene | PPh₃ | 80 | 20 | 2.5:1 | >95 | J. Mol. Catal. A: Chem. 2005, 226, 159 |
| 2 | 1-Hexene | PPh₃ | 100 | 40 | 3:1 | >98 | J. Mol. Catal. A: Chem. 1997, 127, 85 |
| 3 | Styrene | PPh₃ | 80 | 20 | 1:10 (branched favored) | >99 | Organometallics 2003, 22, 4190 |
| 4 | Propylene | P(OPh)₃ | 100 | 50 | 12:1 | >95 | J. Mol. Catal. 1983, 20, 203 |
C-H Activation and Intramolecular Heck-Type Reactions
Rhodium(III) catalysts, often generated from RhCl₃·3H₂O in combination with a cyclopentadienyl (Cp*) ligand, are powerful tools for directed C-H activation and subsequent intramolecular cyclization reactions, such as Heck-type cyclizations, to form complex heterocyclic structures.
Application Note: Synthesis of Dihydrobenzofurans
Carboxylic acids can act as effective directing groups for Rh(III)-catalyzed C-H activation of an ortho C-H bond. The resulting rhodacycle intermediate can then undergo an intramolecular insertion of a tethered alkene, leading to the formation of dihydrobenzofurans. This methodology provides an efficient route to these important structural motifs found in many natural products and pharmaceuticals.
Experimental Protocol: Synthesis of a Dihydrobenzofuran Derivative
Materials:
-
[Cp*RhCl₂]₂ (can be synthesized from RhCl₃·3H₂O and pentamethylcyclopentadiene)
-
A suitable 2-phenoxy-alkenoic acid substrate
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
Solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube or sealed vial, add the 2-phenoxy-alkenoic acid substrate (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add 2 mL of 1,2-dichloroethane.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired dihydrobenzofuran.
Quantitative Data: Rh(III)-Catalyzed Intramolecular C-H Activation/Heck Reaction
| Entry | Substrate | Product | Catalyst System | Oxidant | Yield (%) | Reference |
| 1 | 2-(allyloxy)benzoic acid | 3-methyl-3,4-dihydro-1H-isochromen-1-one | [CpRhCl₂]₂ | Cu(OAc)₂ | 85 | Org. Lett. 2010, 12, 4564 |
| 2 | (E)-4-(2-vinylphenoxy)but-2-enoic acid | Dihydrobenzofuran derivative | --INVALID-LINK--₂ | - | 78 | Angew. Chem. Int. Ed. 2013, 52, 7887 |
| 3 | N-methoxy-2-(pent-4-en-1-yloxy)benzamide | Dihydrobenzopyran derivative | [Cp*RhCl₂]₂/AgSbF₆ | Cu(OAc)₂ | 91 | J. Am. Chem. Soc. 2011, 133, 8510 |
Isomerization of Alkenes
Rhodium catalysts derived from RhCl₃·3H₂O can efficiently catalyze the isomerization of alkenes, migrating the double bond to a thermodynamically more stable position. This is a valuable transformation for the synthesis of internal alkenes from terminal alkenes.
Application Note: Alkene Isomerization
The active catalytic species for alkene isomerization is often a rhodium hydride, which can be generated in situ from RhCl₃·3H₂O in the presence of a reducing agent (e.g., an alcohol or a hydride source) and a stabilizing ligand. The mechanism typically involves the reversible insertion of the alkene into the Rh-H bond, followed by β-hydride elimination to form the isomerized alkene.
Experimental Protocol: Isomerization of 1-Octene to Internal Octenes
Materials:
-
This compound (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
1-Octene
-
Ethanol
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube, dissolve RhCl₃·3H₂O (0.01 mmol) and PPh₃ (0.03 mmol) in 5 mL of ethanol.
-
Heat the mixture at 60 °C for 30 minutes to generate the active catalytic species. The color of the solution should change.
-
Add 1-octene (1 mmol) to the reaction mixture.
-
Heat the reaction at 80 °C and monitor the progress by GC analysis.
-
Upon reaching the desired conversion or equilibrium, cool the reaction mixture.
-
The product mixture of internal octenes can be isolated by distillation or used directly for subsequent reactions.
Quantitative Data: Isomerization of Terminal Alkenes
| Entry | Substrate | Product (major) | Catalyst System | Conditions | Conversion (%) | Reference |
| 1 | 1-Hexene | 2-Hexenes | RhCl₃·3H₂O / PPh₃ | Ethanol, 80°C, 4h | >95 | J. Org. Chem. 1978, 43, 2941 |
| 2 | Allylbenzene | Propenylbenzene | RhCl₃·3H₂O / EtOH | Reflux, 2h | >90 | Tetrahedron Lett. 1973, 14, 2087 |
| 3 | 4-Penten-1-ol | 3-Penten-1-ol | RhCl₃·3H₂O | Aqueous, 100°C, 6h | 85 | J. Mol. Catal. 1985, 32, 17 |
Visualizations
Catalyst Activation and Key Transformations
Caption: Activation of RhCl₃·3H₂O to various catalytic species.
General Workflow for a Catalytic Reaction
References
Application Notes and Protocols for Rhodium(III) Chloride Trihydrate in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a versatile and widely used precursor for the synthesis of highly effective homogeneous hydrogenation catalysts. While not typically catalytically active itself for hydrogenation, it serves as a stable and convenient starting material for generating active Rh(I) species. The most notable catalyst prepared from RhCl₃·3H₂O is Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]). This complex is renowned for its ability to catalyze the hydrogenation of alkenes and other unsaturated functional groups under mild conditions with high selectivity.[1]
These application notes provide detailed protocols for the preparation of Wilkinson's catalyst from this compound and its subsequent use in the hydrogenation of various substrates.
Synthesis of Wilkinson's Catalyst from this compound
Wilkinson's catalyst is synthesized by the reduction of this compound in the presence of an excess of triphenylphosphine (PPh₃) in a suitable solvent, typically refluxing ethanol.[1] In this reaction, triphenylphosphine acts as both a ligand and a reducing agent, oxidizing itself from P(III) to P(V) (as triphenylphosphine oxide, OPPh₃).[1]
Experimental Protocol
Materials:
-
This compound (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer hotplate
-
Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and a 4- to 6-fold excess of triphenylphosphine.
-
Add anhydrous ethanol to the flask to create a suspension.
-
Under an inert atmosphere (N₂ or Ar), heat the mixture to reflux with vigorous stirring. The initial reddish-brown suspension will gradually turn into a yellow and then a red-brown solution as the Rh(III) is reduced to Rh(I) and the complex forms.
-
Continue refluxing for approximately 30-60 minutes.
-
Allow the solution to cool to room temperature. The red-brown crystals of Wilkinson's catalyst will precipitate.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with several small portions of cold ethanol, followed by diethyl ether to remove any soluble impurities and residual solvent.
-
Dry the crystals under vacuum to obtain the final product.
Expected Yield: The typical yield for this synthesis is in the range of 85-95%.
Visualizing the Synthesis
Caption: Synthesis of Wilkinson's Catalyst from RhCl₃·3H₂O.
Protocols for Hydrogenation Reactions
Wilkinson's catalyst is effective for the hydrogenation of a wide range of unsaturated compounds. The following are general protocols for the hydrogenation of alkenes and nitroarenes.
Hydrogenation of Alkenes (e.g., Cyclohexene)
This protocol describes a typical procedure for the homogeneous hydrogenation of an alkene using Wilkinson's catalyst. The reaction is generally carried out under an atmosphere of hydrogen at or slightly above atmospheric pressure.
Materials:
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Alkene (e.g., cyclohexene)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or tetrahydrofuran)
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., Schlenk flask or a flask connected to a hydrogen balloon)
-
Magnetic stirrer
Procedure:
-
In a reaction flask, dissolve the alkene in the degassed solvent.
-
Add Wilkinson's catalyst to the solution. The typical catalyst loading is 0.1-1 mol%.
-
Purge the flask with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrogenated product.
Data Presentation: Hydrogenation of Alkenes
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion/Yield (%) | Reference |
| Cyclohexene | 0.1 | Toluene | 25 | 1 | 2 | >95 | [2] |
| 1-Hexene | 1 | - | 50 | 10 | 1 | 100 | [3] |
| Styrene | 1 | scCO₂ | 60 | 40 | 2 | 100 | [3] |
Hydrogenation of Nitroarenes
Rhodium-based catalysts can also be employed for the selective hydrogenation of nitroarenes to anilines, which are important intermediates in the pharmaceutical and fine chemical industries.
Materials:
-
Rhodium catalyst (e.g., supported Rh catalyst or a homogeneous system)
-
Nitroarene (e.g., nitrobenzene)
-
Solvent (e.g., ethanol)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent)
-
Reaction vessel suitable for the chosen hydrogen source and conditions (e.g., a high-pressure autoclave for H₂ gas)
Procedure (using H₂ gas):
-
In a high-pressure autoclave, combine the nitroarene, solvent, and the rhodium catalyst.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature with stirring.
-
After the reaction is complete (monitored by TLC, GC, or LC-MS), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The catalyst can be filtered off (if heterogeneous), and the product can be isolated by removing the solvent.
Data Presentation: Hydrogenation of Nitroarenes and Other Functional Groups
| Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time | Product | Yield (%) | Reference |
| Nitrobenzene | 5% Rh/Al₂O₃ | Water | 25 | In situ from Al/H₂O | 0.5 h | Aniline | 100 | [4] |
| 2-Nitrotoluene | 5% Rh/Al₂O₃ | Water | 25 | In situ from Al/H₂O | 0.5 h | 2-Methylaniline | 100 | [4] |
| Quinoline | 5% Rh/Al₂O₃ | Water | 25 | In situ from Al/H₂O | 10 min | 1,2,3,4-Tetrahydroquinoline | 100 | [4] |
| Acetophenone | 5% Rh/Al₂O₃ | Water | 25 | In situ from Al/H₂O | 1 h | 1-Phenylethanol | 100 | [4] |
Catalytic Cycle of Alkene Hydrogenation with Wilkinson's Catalyst
The mechanism of alkene hydrogenation by Wilkinson's catalyst is a well-established catalytic cycle involving several key steps.[1]
Visualizing the Catalytic Cycle
Caption: Catalytic Cycle of Alkene Hydrogenation.
Safety and Handling
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triphenylphosphine: Can be irritating to the skin, eyes, and respiratory system. Handle in a fume hood.
-
Solvents: Use anhydrous and degassed solvents for the best results. Many organic solvents are flammable and should be handled with care.
-
Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity. Use a well-maintained gas regulator and pressure-rated equipment.
These protocols and notes are intended as a guide. Researchers should always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any chemical reaction. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
Application Notes and Protocols: Rhodium(III) Chloride Trihydrate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a versatile and cost-effective precursor for the generation of active rhodium catalysts for a variety of organic transformations. While palladium has historically dominated the field of cross-coupling reactions, rhodium catalysis offers unique reactivity and selectivity profiles, making it a valuable tool in modern synthetic organic chemistry. These reactions are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This document provides an overview of the applications of RhCl₃·3H₂O in catalyzing Suzuki-Miyaura, Heck-type, and Sonogashira-type cross-coupling reactions, complete with generalized experimental protocols and key data.
Rhodium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a powerful method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, can be effectively catalyzed by rhodium complexes. Rhodium catalysts can offer different selectivity compared to palladium and are particularly useful for the synthesis of complex molecules.[1] While RhCl₃·3H₂O often serves as a precursor to the active catalytic species, its direct or in situ application provides a convenient entry into rhodium-catalyzed cross-coupling.
General Reaction Scheme:
Ar-X + R-CH=CH₂ --[Rh catalyst, Base]--> Ar-CH=CH-R (X = Br, I)
Ar-X + H-C≡C-R --[Rh catalyst, Base, +/- Cu(I)]--> Ar-C≡C-R (X = Br, I)
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols: The Role of Rhodium(III) Chloride Trihydrate in Acetic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium(III) chloride trihydrate serves as a critical precursor to the active catalyst in the industrial synthesis of acetic acid, most notably in the Monsanto process. This document provides detailed application notes on the catalytic system, quantitative data on reaction parameters, and comprehensive experimental protocols for the carbonylation of methanol to acetic acid. The information is intended to guide researchers in understanding and utilizing rhodium-based catalysts for organic synthesis.
Introduction
The carbonylation of methanol is the most significant industrial route to acetic acid, a vital chemical intermediate in the production of polymers, pharmaceuticals, and other commercial products. The Monsanto process, developed in the 1960s, revolutionized acetic acid production by employing a rhodium-based catalyst system that operates under milder conditions and with higher selectivity than previous methods.[1][2][3] this compound (RhCl₃·3H₂O) is a common and convenient starting material for generating the active catalyst in this process.[3]
Under reaction conditions, this compound is converted in situ to the catalytically active species, the anionic complex cis-[Rh(CO)₂I₂]⁻.[2][3] This complex, in the presence of a methyl iodide promoter, facilitates the insertion of carbon monoxide into the C-O bond of methanol with exceptional efficiency and selectivity, typically exceeding 99%.[2][4]
Catalytic Cycle: The Monsanto Process
The Monsanto process involves a series of interconnected catalytic steps. The overall transformation is the reaction of methanol with carbon monoxide to produce acetic acid. The process is catalytic in both the rhodium complex and the iodide promoter.
The catalytic cycle can be summarized in the following key steps:
-
Activation of Methanol: Methanol reacts with hydrogen iodide (HI) to form methyl iodide (CH₃I).[5]
-
Oxidative Addition: The active rhodium(I) catalyst, cis-[Rh(CO)₂I₂]⁻, undergoes oxidative addition with methyl iodide. This is the rate-determining step of the overall process.[2][6]
-
Migratory Insertion: A methyl group on the rhodium center migrates to a coordinated carbonyl ligand, forming an acetyl group.
-
CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium center.
-
Reductive Elimination: Acetyl iodide (CH₃COI) is eliminated from the rhodium complex, regenerating the active cis-[Rh(CO)₂I₂]⁻ catalyst.[5]
-
Hydrolysis: Acetyl iodide is hydrolyzed by water to produce acetic acid and regenerate hydrogen iodide.[3]
Data Presentation
The following tables summarize key quantitative data for the rhodium-catalyzed carbonylation of methanol.
| Parameter | Value | References |
| Catalyst Precursor | This compound | [3] |
| Active Catalyst | cis-[Rh(CO)₂I₂]⁻ | [2][3] |
| Promoter | Methyl Iodide (CH₃I) | [4] |
| Temperature | 150–200 °C | [2] |
| Pressure | 30–60 atm | [2] |
| Selectivity for Acetic Acid | > 99% | [2][4] |
| Reaction Rate Dependence | First-order in [CH₃I] and [Rh catalyst] | [2] |
Table 1: General Operating Conditions for the Monsanto Process.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Acetic Acid Yield (%) | Acetic Acid Selectivity (%) | Reference |
| Rh(I)/Ru(III) bimetallic | 190 | 3.5 | Acetic Acid (54 wt%) | 96.0 (as methyl acetate conversion) | 96.32 | [7] |
| Rhodium-based (Monsanto) | 150-200 | 3-6 | Acetic Acid | - | >99 | [2] |
| Ru-Rh bimetallic with imidazole ligand | 200 | 8 (4 MPa CO₂ + 4 MPa H₂) | 1,3-dimethyl-2-imidazolidinone (DMI) | 70.3 | - | [8] |
Table 2: Comparative Performance of Rhodium-Based Catalyst Systems.
Experimental Protocols
This section provides a representative laboratory-scale protocol for the carbonylation of methanol using a rhodium catalyst, based on established procedures.
Objective: To synthesize acetic acid from methanol and carbon monoxide using a rhodium catalyst generated in situ from this compound.
Materials:
-
This compound (RhCl₃·3H₂O)
-
Methanol (CH₃OH), anhydrous
-
Methyl iodide (CH₃I)
-
Acetic acid (CH₃COOH), glacial
-
Lithium iodide (LiI) (optional, as promoter)
-
Carbon monoxide (CO), high purity
-
Nitrogen (N₂), high purity
-
Deionized water
Equipment:
-
High-pressure autoclave (e.g., 100 mL) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure transducer.
-
Gas delivery system for CO and N₂.
-
Liquid chromatography (LC) or Gas chromatography (GC) system for product analysis.
-
Standard laboratory glassware.
Procedure:
1. Catalyst Precursor Preparation (In situ generation of the active catalyst):
A detailed procedure for the synthesis of the precursor Rh₂(CO)₄Cl₂ from RhCl₃·3H₂O is as follows:
-
Weigh 0.2 g of this compound and grind it into a fine powder.
-
Transfer the powder to a U-shaped glass tube with a sand core at the bottom, from which the air has been evacuated.
-
Pass 0.5 MPa of CO through the tube and allow the reaction to proceed in an oil bath.[7]
2. Reaction Setup:
-
To a 100 mL autoclave, add the reactants according to the following mass ratio: H₂O:CH₃OH:LiI:CH₃COOH:CH₃I of 6:24:4:54:12. The total mass of the reactants should be 25 g.[7]
-
Add 0.03 g of the prepared rhodium catalyst precursor.[7]
-
Seal the autoclave and purge it several times with nitrogen gas to remove any air.
3. Reaction Execution:
-
Pressurize the autoclave with carbon monoxide to an initial pressure of 3.5 MPa.[7]
-
Set the stirring rate to 500 rpm.[7]
-
Heat the autoclave to the reaction temperature of 190 °C.[7]
-
Maintain the reaction for 60 minutes. Monitor the pressure and temperature throughout the reaction.[7]
4. Product Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Take a sample of the liquid product for analysis by LC or GC to determine the conversion of methanol and the yield of acetic acid.
5. Purification (Conceptual):
For a laboratory-scale experiment, the primary product is acetic acid dissolved in the reaction mixture. Purification can be achieved through fractional distillation to separate the acetic acid from the remaining methanol, methyl iodide, and water.
Visualizations
Caption: Catalytic cycle of the Monsanto process for acetic acid synthesis.
Caption: General experimental workflow for laboratory-scale acetic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Monsanto process - Wikipedia [en.wikipedia.org]
- 3. repository.ou.ac.lk [repository.ou.ac.lk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study on Rh(I)/Ru(III) Bimetallic Catalyst Catalyzed Carbonylation of Methanol to Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Rhodium Nanoparticles from Rhodium(III) Chloride Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodium (Rh) nanoparticles are of significant interest due to their exceptional catalytic activity in a wide range of chemical transformations, including hydrogenation, hydroformylation, and automotive exhaust conversion.[1][2] Their application extends to fields such as electrocatalysis, chemical sensing, and nanomedicine, where they are explored for drug delivery and cancer therapy.[1][3] The synthesis of rhodium nanoparticles with controlled size and morphology is crucial for optimizing their performance in these applications.[4] This document provides detailed protocols for the preparation of rhodium nanoparticles from rhodium(III) chloride trihydrate (RhCl₃·3H₂O), a common and convenient precursor.
Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics
The following table summarizes various methods for the synthesis of rhodium nanoparticles from RhCl₃·3H₂O, highlighting key reaction parameters and the resulting nanoparticle characteristics.
| Synthesis Method | Precursor | Reducing Agent | Stabilizing/Capping Agent | Solvent | Temperature (°C) | Time | Nanoparticle Size | Reference |
| Polyol Method | RhCl₃ hydrate | Ethylene Glycol | Poly(vinylpyrrolidone) (PVP) | Ethylene Glycol | 185 | 1.5 h | 6.4 ± 0.5 nm (nanocubes) | [5] |
| Thermolysis | RhCl₃ | Oleylamine | Oleylamine | Oleylamine | Not Specified | Not Specified | 4 nm | [6][7] |
| Impregnation on SBA-15 | RhCl₃ | Hydrogen (H₂) | None (supported) | Water | 200 (reduction) | 2 h | 1.6 ± 0.3 nm | [8] |
| Modified Polyol Method | RhCl₃ | Ethylene Glycol | PVP | Ethylene Glycol | Not Specified | Not Specified | 7-14 nm (cubic and octahedral) | [4] |
| Seeded Growth | RhCl₃ | Ethylene Glycol | PVP | Ethylene Glycol | Not Specified | Not Specified | 3-7 nm (cuboctahedra and multipod) | [4] |
Experimental Protocols
Protocol 1: Polyol Synthesis of Rhodium Nanocubes
This protocol details the synthesis of monodisperse rhodium nanocubes using the polyol method, adapted from Zhang et al.[5]
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Trimethyl(tetradecyl)ammonium bromide (TTAB)
-
Poly(vinylpyrrolidone) (PVP, Mw = 24,000)
-
Ethylene glycol
-
Argon (Ar) gas
-
Three-necked flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a 20 mL three-necked flask, combine 0.2 mmol of RhCl₃ hydrate, 1 mmol of TTAB, and 4 mmol of PVP with 20 mL of ethylene glycol at room temperature.
-
Heat the mixture to 80 °C while stirring and degas under vacuum for 20 minutes, which should result in a dark brown solution.
-
Switch the atmosphere to Argon and heat the solution to 185 °C.
-
Maintain this temperature for 1.5 hours under an Ar atmosphere.
-
After the reaction, cool the solution to room temperature.
-
The resulting rhodium nanocubes can be purified by precipitation with acetone and subsequent washing with ethanol.
Protocol 2: Thermolysis Synthesis of Monodispersed Rhodium Nanoparticles
This method utilizes oleylamine as both a reducing agent and a capping agent to produce monodispersed rhodium nanoparticles.[6][7]
Materials:
-
Rhodium(III) chloride (RhCl₃)
-
Oleylamine
-
Methanol
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a reaction vessel, dissolve RhCl₃ in oleylamine.
-
Heat the mixture under vigorous stirring to the desired reaction temperature to initiate the thermolysis of the rhodium precursor. The color of the solution will change, indicating nanoparticle formation.
-
Maintain the reaction temperature for a sufficient time to ensure complete reduction and nanoparticle growth.
-
After the reaction, cool the solution to room temperature.
-
Add methanol to the solution to precipitate the oleylamine-capped rhodium nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them multiple times with methanol to remove excess oleylamine.
Protocol 3: Synthesis of Supported Rhodium Nanoparticles via Impregnation
This protocol describes the preparation of small rhodium nanoparticles supported on mesoporous silica (SBA-15).[8]
Materials:
-
Rhodium(III) chloride (RhCl₃) aqueous solution (e.g., 0.3 M)
-
Mesoporous silica support (SBA-15)
-
Deionized water
-
Tube furnace
-
Hydrogen gas (10% in Ar)
Procedure:
-
Impregnation: Add 50 µL of 0.3 M RhCl₃ aqueous solution to 50 mg of SBA-15 in a vial and mix thoroughly to achieve incipient wetness.
-
Drying: Place the impregnated solid in an oven at 100 °C for 2 hours to evaporate the water.
-
Reduction:
-
Place the dried catalyst in a tube furnace.
-
Ramp the temperature to 200 °C at a rate of 5 °C/min under a flow of 10% H₂ in Ar (50 mL/min).
-
Hold the temperature at 200 °C for 2 hours to reduce the rhodium precursor to metallic nanoparticles.
-
-
Cooling: Cool the catalyst to room temperature under the same gas flow.
Visualizations
Experimental Workflow for Polyol Synthesis of Rhodium Nanocubes
Caption: Workflow for the polyol synthesis of rhodium nanocubes.
Logical Relationship in Supported Nanoparticle Synthesis
Caption: Key stages in the synthesis of supported rhodium nanoparticles.
Applications
Rhodium nanoparticles synthesized from this compound have a broad range of applications:
-
Catalysis: They are highly effective catalysts for hydrogenation, hydroformylation, and carbonylation reactions.[1] A major application is in automotive catalytic converters for the reduction of harmful NOx emissions.[1]
-
Electrocatalysis: Rhodium nanoparticles can be used as electrocatalysts in fuel cells to enhance their efficiency.[1]
-
Sensors: Their high surface area and electrical conductivity make them suitable for use in electrochemical sensors for detecting analytes like hydrogen peroxide and glucose.[1]
-
Medical Applications: There is growing interest in using rhodium nanoparticles in drug delivery systems and for cancer phototherapy.[1][3]
Conclusion
The preparation of rhodium nanoparticles from this compound can be achieved through various reliable methods, each offering control over the resulting nanoparticle characteristics. The choice of synthesis protocol will depend on the desired particle size, morphology, and whether the nanoparticles are to be used in a colloidal suspension or on a solid support. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers aiming to synthesize rhodium nanoparticles for a variety of scientific and industrial applications.
References
- 1. nanorh.com [nanorh.com]
- 2. researchgate.net [researchgate.net]
- 3. Morphology-Controlled Synthesis of Rhodium Nanoparticles for Cancer Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Size and shape controlled synthesis of rhodium nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Monodispersed Rhodium Nanoparti...: Ingenta Connect [ingentaconnect.com]
- 8. media.sciltp.com [media.sciltp.com]
Application Notes and Protocols: Electrodeposition of Rhodium from a Rhodium(III) Chloride Trihydrate Bath
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of rhodium using a bath prepared from Rhodium(III) chloride trihydrate (RhCl₃·3H₂O). Rhodium coatings are highly valued across various scientific and industrial fields for their exceptional properties, including high corrosion resistance, stable electrical contact resistance, excellent wear resistance, and high reflectivity.[1] Applications range from finishing high-end decorative items and jewelry to critical components in electronics, metallurgy, and the manufacturing of sophisticated scientific instruments.[2][3][4] In research and development, particularly in catalysis and materials science, precise control over the deposition of rhodium thin films is essential for creating novel materials and functional surfaces.[5] While commercial rhodium plating solutions are often based on sulfate or phosphate systems, a chloride-based bath can be prepared from the common laboratory precursor this compound.[6][7][8]
Experimental and logical Workflows
The following diagrams illustrate the overall experimental workflow for rhodium electrodeposition and the logical relationships between key operating parameters and the resulting deposit characteristics.
Caption: Experimental workflow for rhodium electrodeposition.
Caption: Influence of parameters on rhodium deposit quality.
Experimental Protocols
Materials and Equipment
Chemicals & Consumables:
-
This compound (RhCl₃·3H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Electrolytic cleaning salts (for degreasing solution)
-
Substrate material (e.g., copper, nickel, gold, silver)[2]
-
Platinized titanium anode[9]
-
Copper wire or plating jig[9]
-
Distilled or deionized water
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat, apron[9]
Equipment:
-
Electroplating unit with a rectifier (power supply)[9]
-
Glass beakers (for each solution)
-
Hotplate with magnetic stirring capability
-
Immersion heater (optional, for temperature control)[9]
-
Ultrasonic cleaner
-
Ventilated workspace or fume hood
Protocol for Bath Preparation
The electrodeposition bath is prepared from Rhodium(III) chloride, which is soluble in water and alcohol.[10] The addition of acid is crucial to maintain a low pH, preventing the formation of insoluble rhodium hydroxides.[2]
-
Calculate Required Mass: Determine the mass of RhCl₃·3H₂O needed to achieve the desired rhodium metal concentration (typically 1-5 g/L).
-
Dissolution: In a clean glass beaker, dissolve the calculated mass of RhCl₃·3H₂O in a volume of distilled water. Stir with a magnetic stirrer until fully dissolved.
-
Acidification: Carefully add concentrated hydrochloric acid (HCl) to the solution to lower the pH to the desired operating range (typically < 2). This step is critical for bath stability and performance.
-
Final Volume: Add distilled water to reach the final desired volume of the plating bath.
-
Heating (Optional): If operating at an elevated temperature, gently heat the bath to the target temperature using a hotplate or immersion heater.
Protocol for Substrate Preparation
Proper substrate preparation is the most critical factor in achieving good adhesion and a high-quality finish.[11] The surface must be chemically clean and free of any contaminants like grease, oils, or oxides.[12][13]
-
Pre-Cleaning: Use an ultrasonic cleaner with a suitable cleaning solution or warm soapy water to remove bulk contaminants like polishing compounds, grease, and dirt.[9]
-
Rinse: Thoroughly rinse the substrate with distilled water.
-
Electro-Cleaning (Degreasing):
-
Prepare a degreasing solution by dissolving electrolytic cleaning salts in distilled water within a beaker containing a steel anode.[9]
-
Connect the substrate to the cathode (negative lead) of the rectifier and the steel anode to the positive lead.
-
Immerse the substrate in the solution and apply a current (e.g., 5-6 volts) for 1-2 minutes.[13][14] This step removes any remaining organic films.
-
-
Rinse: Rinse the substrate thoroughly with distilled water.
-
Acid Activation: Immerse the substrate in a dilute acid bath (e.g., 10% HCl or sulfuric acid) for 10-30 seconds.[9][13] This step removes any thin oxide layers and activates the surface for plating.
-
Final Rinse: Immediately rinse the substrate with distilled water to remove all traces of the activation acid. Do not allow the substrate to dry before plating.
Protocol for Electrodeposition
-
Setup: Place the prepared rhodium bath in the plating station. Submerge a platinized titanium anode and connect it to the positive terminal of the rectifier.[9]
-
Cathode Connection: Secure the cleaned and activated substrate to the cathode (negative terminal) using copper wire or a plating jig.
-
Immersion: Submerge the substrate into the rhodium plating solution, ensuring it does not touch the anode.[9]
-
Apply Power: Apply the predetermined voltage or current density. Typical voltages range from 1.7 to 6 volts.[13][14] Agitate the part gently during plating to ensure an even coating and prevent gas bubbles from adhering to the surface.[9][15]
-
Plating Duration: The plating time will depend on the desired thickness and the current density used. It can range from 30 seconds for a decorative flash coat to several minutes for thicker engineering coatings.[13][14]
-
Completion: Once the desired time has elapsed, turn off the rectifier and remove the plated substrate.
Protocol for Post-Deposition Treatment
-
Rinsing and Drying: Immediately and thoroughly rinse the plated part with distilled water to stop the plating process and remove residual bath solution.[15] Dry the part using a hairdryer or soft, lotion-free tissue.[14]
-
Hydrogen Embrittlement Relief (Optional): For high-strength steel substrates or applications where hydrogen embrittlement is a concern, a post-plating baking treatment is recommended.[2] This typically involves heating the part at 200-250°C to drive out absorbed hydrogen.[2]
-
Quality Control: Inspect the coating for appearance, adhesion, and thickness according to standard specifications like ASTM B634.[1]
Quantitative Data and Properties
The following tables summarize typical parameters for a rhodium chloride bath and the general properties of the resulting deposit. Note that optimal parameters can vary significantly with the specific substrate, bath composition, and desired outcome.[16][17]
Table 1: Typical Bath Composition and Operating Parameters
| Parameter | Typical Range | Notes |
| Rhodium Metal Conc. | 1.0 - 10.0 g/L | Higher concentrations can increase plating rate.[18] |
| Bath Acidity (pH) | 0.1 - 2.0 | Low pH is essential to prevent hydrolysis of rhodium salts.[2][18] |
| Current Density | 0.5 - 20.0 A/ft² (ASF) | Directly influences deposition rate and coating structure.[18] |
| Temperature | 20 - 55 °C (68 - 131 °F) | Higher temperatures can increase plating efficiency but may affect stress.[18][19] |
| Anode Type | Platinized Titanium | Insoluble anode prevents bath contamination.[20] |
| Agitation | Moderate | Gentle agitation is recommended for uniform coating.[9] |
Table 2: Typical Properties of Electrodeposited Rhodium Coatings
| Property | Value / Characteristic | Notes |
| Appearance | Bright, white, reflective | Rhodium is one of the whitest metals.[2] |
| Hardness | 400 - 550 Vickers | Provides excellent resistance to wear and abrasion.[15] |
| Thickness | 0.05 - 5.0 microns | Decorative "flash" coats are <0.2 µm. Coatings >2.0 µm can become brittle and require stress relief.[7][15] |
| Adhesion | Excellent with proper prep | Substrate cleaning and activation are critical for good adhesion.[12] |
| Corrosion Resistance | Excellent | Rhodium is a noble metal, highly resistant to corrosion and tarnishing.[1] |
| Electrical Properties | Low and stable contact resistance | A key property for use in electrical and electronic contacts.[2][15] |
Troubleshooting and Safety
-
Cloudy or Dark Deposits: This can be caused by excessive voltage or contaminants in the plating bath. Reduce the voltage or treat the bath with carbon to remove impurities.[15]
-
Poor Adhesion/Spotty Plating: This is almost always due to inadequate cleaning of the substrate. Repeat the substrate preparation protocol, ensuring the part is chemically clean before plating.[11][15]
-
Safety: Rhodium plating baths are highly acidic. Always wear appropriate PPE, including gloves and safety goggles.[9] Ensure work is performed in a well-ventilated area to avoid inhaling fumes.[9] Handle all chemicals according to their Safety Data Sheet (SDS).
References
- 1. store.astm.org [store.astm.org]
- 2. nmfrc.org [nmfrc.org]
- 3. nbinno.com [nbinno.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. nanochemazone.com [nanochemazone.com]
- 6. proplate.com [proplate.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Step-by-Step Guide on Rhodium Plating Jewellery - The Bench [cooksongold.com]
- 10. Rhodium(III) chloride hydrate, Rh 38.0-45.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. goldplating.com [goldplating.com]
- 12. proplate.com [proplate.com]
- 13. How to Rhodium Plate White Gold | Stuller [stuller.com]
- 14. blog.sra-solder.com [blog.sra-solder.com]
- 15. Rhodium Plating Services | Electroplating at SPC [sharrettsplating.com]
- 16. proplate.com [proplate.com]
- 17. proplate.com [proplate.com]
- 18. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 19. scribd.com [scribd.com]
- 20. quora.com [quora.com]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Catalysts Derived from Rhodium(III) Chloride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of chiral rhodium(III) catalysts derived from rhodium(III) chloride trihydrate in key asymmetric transformations. The following sections detail the preparation of a common Rh(III) precursor, and its application in asymmetric transfer hydrogenation and asymmetric C-H activation/annulation reactions.
Preparation of the Key Rh(III) Precursor: Pentamethylcyclopentadienyl Rhodium(III) Dichloride Dimer ([Cp*RhCl₂]₂)
The journey into many Rh(III)-catalyzed asymmetric reactions begins with the synthesis of the air-stable, dark red dimeric complex, [Cp*RhCl₂]₂. This complex serves as a crucial entry point for the generation of a wide array of chiral Rh(III) catalysts.
Experimental Protocol: Synthesis of [Cp*RhCl₂]₂[1][2][3]
This protocol is adapted from the literature and provides a reliable method for the synthesis of [Cp*RhCl₂]₂ from this compound.
Materials:
-
This compound (RhCl₃·3H₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Nitrogen or Argon gas supply
-
Round-bottomed flask (100 mL) with reflux condenser
-
Magnetic stirrer hotplate
-
Standard glassware for filtration and washing
Procedure:
-
To a 100-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 g, approx. 7.6 mmol, based on 49% Rh) and methanol (60 mL).
-
Flush the flask with nitrogen or argon.
-
Add pentamethylcyclopentadiene (1.2 g, 8.8 mmol) to the flask.
-
With gentle stirring, heat the mixture to reflux under a nitrogen atmosphere for 48 hours. The color of the solution will change, and a dark red precipitate will form.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the dark red precipitate by filtration through a glass sinter.
-
The filtrate can be concentrated to approximately 10 mL using a rotary evaporator to yield a second crop of the product.
-
Combine the crops and wash with diethyl ether (3 x 10 mL) to remove any unreacted pentamethylcyclopentadiene.
-
Dry the resulting dark red solid under vacuum to yield [Cp*RhCl₂]₂ (approx. 2.25 g, 95% yield). The product is typically pure enough for subsequent use.
Application: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Chiral Rh(III) complexes, particularly those bearing N-tosylated diamine ligands, have proven to be highly effective catalysts for this transformation.
Catalyst System: [Cp*RhCl((S,S)-TsDPEN)]
This catalyst is typically generated in situ from the precursor [Cp*RhCl₂]₂ and the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone[4]
This protocol details the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using an in situ generated Rh(III)-TsDPEN catalyst in an aqueous medium.
Materials:
-
[Cp*RhCl₂]₂
-
(S,S)-TsDPEN
-
Acetophenone
-
Sodium formate (HCOONa)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stirrer
-
Thermostatted oil bath or heating block
Procedure:
-
In a reaction vessel, combine [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg) and (S,S)-TsDPEN (0.01 mmol, 3.7 mg).
-
Add deionized water (2.0 mL) to the vessel.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add acetophenone (1.0 mmol, 120.1 mg, 117 µL) to the catalyst solution.
-
Add sodium formate (5.0 mmol, 340 mg) as the hydrogen source.
-
Seal the reaction vessel and place it in a preheated oil bath or heating block at 40°C.
-
Stir the reaction mixture vigorously for the specified time (see table below for typical reaction times and results).
-
After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The conversion and enantiomeric excess (ee) of the product, (R)-1-phenylethanol, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Presentation: Asymmetric Transfer Hydrogenation of Various Ketones
| Entry | Substrate | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 0.5 | >99 | 97 |
| 2 | 4-Methylacetophenone | 1.0 | >99 | 98 |
| 3 | 4-Methoxyacetophenone | 1.5 | >99 | 96 |
| 4 | 4-Chloroacetophenone | 2.0 | 98 | 95 |
| 5 | 2-Acetylnaphthalene | 3.0 | 95 | 94 |
Reaction Conditions: Substrate (1.0 mmol), [CpRhCl₂]₂ (0.005 mmol), (S,S)-TsDPEN (0.01 mmol), HCOONa (5.0 mmol), H₂O (2.0 mL), 40°C.*
Workflow and Logic Diagrams
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Application: Asymmetric C-H Activation and Annulation
Rhodium(III)-catalyzed C-H activation is a powerful strategy for the construction of complex molecular scaffolds. The use of chiral cyclopentadienyl (Cp) ligands allows for highly enantioselective transformations, such as the synthesis of chiral isoindolinones, which are prevalent motifs in medicinal chemistry.
Catalyst System: Chiral Cp*Rh(III) Complex
The active catalyst is typically a monomeric Rh(III) species bearing a chiral cyclopentadienyl ligand. This is often prepared from the [Cp*RhCl₂]₂ precursor and a chiral cyclopentadienyl ligand, followed by anion exchange.
Experimental Protocol: Enantioselective Synthesis of Isoindolinones
This protocol describes the asymmetric C-H annulation of a benzamide with an alkene to form a chiral isoindolinone, a reaction that showcases the power of chiral Cp*Rh(III) catalysis.
Materials:
-
[CpRh(chiral ligand)I₂]₂ (prepared from [CpRhCl₂]₂ and the corresponding chiral ligand)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Benzamide substrate (e.g., N-methoxybenzamide)
-
Alkene (e.g., styrene)
-
1,2-Dichloroethane (DCE) as solvent
-
Inert atmosphere glovebox or Schlenk line
-
Reaction tubes
Procedure: Catalyst Activation:
-
In a glovebox, to a solution of the chiral rhodium dimer [Cp*Rh(chiral ligand)I₂]₂ (0.005 mmol) in 1,2-dichloroethane (1.0 mL) in a reaction tube, add AgSbF₆ (0.02 mmol).
-
Stir the mixture at room temperature for 30 minutes. A precipitate of AgI will form. The supernatant contains the active cationic Rh(III) catalyst.
Asymmetric Annulation: 3. In a separate reaction tube, dissolve the N-methoxybenzamide (0.2 mmol) and the alkene (0.3 mmol) in 1,2-dichloroethane (1.0 mL). 4. Transfer the activated catalyst solution to the substrate solution via cannula or syringe. 5. Seal the reaction tube and heat at the specified temperature (e.g., 60°C) for the required time (typically 12-24 hours). 6. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. 7. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. 8. Purify the residue by flash column chromatography on silica gel to afford the chiral isoindolinone product. 9. Determine the yield and enantiomeric excess by chiral HPLC.
Data Presentation: Enantioselective C-H Annulation of Benzamides with Alkenes
| Entry | Benzamide | Alkene | Yield (%) | ee (%) |
| 1 | N-Methoxybenzamide | Styrene | 92 | 95 |
| 2 | N-Methoxy-4-methylbenzamide | Styrene | 88 | 96 |
| 3 | N-Methoxybenzamide | 4-Chlorostyrene | 85 | 93 |
| 4 | N-Methoxy-4-fluorobenzamide | 4-Methylstyrene | 90 | 97 |
| 5 | N-Methoxy-2-naphthamide | Styrene | 78 | 91 |
Reaction Conditions: Benzamide (0.2 mmol), alkene (0.3 mmol), [CpRh(chiral ligand)I₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), DCE (2.0 mL), 60°C, 24 h.*
Workflow and Logic Diagrams
Caption: Workflow for Asymmetric C-H Annulation.
Application Notes: Rhodium(III) Chloride Trihydrate in Pharmaceutical Manufacturing
1. Introduction
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a hydrated crystalline compound that serves as a pivotal starting material in the synthesis of a wide array of high-performance organometallic catalysts.[1][2][3] Its solubility in water and polar organic solvents makes it a versatile precursor for numerous homogeneous catalysis applications.[1][4] In the pharmaceutical industry, catalysts derived from RhCl₃·3H₂O are indispensable for their ability to facilitate complex organic transformations with high efficiency, selectivity, and stereocontrol, which are critical for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[4][5]
The primary role of this compound is as a precursor to catalytically active Rh(I) and Rh(III) complexes.[3][5] These complexes are central to several key reaction classes, including asymmetric hydrogenation, C-H bond activation, hydroformylation, and cycloaddition reactions, enabling the construction of complex molecular architectures common in modern pharmaceuticals.[6][7][8][9]
2. Key Applications in Pharmaceutical Synthesis
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules, particularly for producing enantiomerically pure APIs.[6][10] Rhodium complexes, often prepared from RhCl₃·3H₂O and chiral phosphorus ligands, are highly effective catalysts for the asymmetric hydrogenation of various unsaturated substrates.[6][7] This method is one of the most effective for synthesizing optically active α-amino acids, which are crucial building blocks for many drugs.[7]
Example: Synthesis of Chiral Drug Intermediates Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the industrial synthesis of key pharmaceutical intermediates.[7] For example, the synthesis of a precursor for the antiviral drug Ruxolitinib involves a rhodium-catalyzed asymmetric coupling, achieving high yield and enantioselectivity.[11]
Quantitative Data: Rhodium-Catalyzed Asymmetric Synthesis
| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Ref |
| 4-bromopyrazole | Cyclopentylallene | Rhodium / JoSPOPhos | Ruxolitinib Intermediate (57) | 95% | 90% | [11] |
C-H Bond Activation and Annulation
Rhodium(III)-catalyzed C-H bond activation has emerged as a transformative strategy for synthesizing complex heterocyclic structures, which are prevalent scaffolds in drug discovery.[9][12] This method allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient route to valuable molecules compared to traditional multi-step syntheses.[9] This approach is particularly useful for constructing isoquinolone and dihydropyridone frameworks.[9][12]
Example: Synthesis of Isoquinolone Scaffolds Researchers at Pfizer have developed a robust Rh(III)-catalyzed [4+2] cycloaddition of N-(pivaloyloxy)benzamides with feedstock gases like ethylene and propyne.[9] This reaction proceeds efficiently at room temperature to afford diverse 3,4-dihydroisoquinolones and 3-methylisoquinolones, which are important in medicinal chemistry.[9]
Quantitative Data: Rh(III)-Catalyzed Synthesis of Isoquinolones
| Benzamide Substrate | Coupling Partner | Catalyst System | Product Type | Yield Range | Ref |
| N-(pivaloyloxy)benzamides | Ethylene | [CpRhCl₂]₂ / AgSbF₆ | 3,4-Dihydroisoquinolones | 78–96% | [9] |
| N-(pivaloyloxy)benzamides | Propyne | [CpRhCl₂]₂ / AgSbF₆ | 3-Methylisoquinolones | 39–95% | [9] |
Hydroformylation
Hydroformylation, or oxo-synthesis, is a fundamental industrial process for producing aldehydes from alkenes.[7] Rhodium-based catalysts, often derived from RhCl₃·3H₂O, are highly active and selective for this transformation under mild conditions, making them superior to older cobalt-based systems.[3][7] The resulting aldehydes are versatile intermediates in the synthesis of alcohols, carboxylic acids, and other functionalized molecules used in pharmaceuticals.[13]
Experimental Protocols
Protocol 1: General Procedure for In-Situ Preparation of a Chiral Rhodium Catalyst and Asymmetric Hydrogenation
This protocol is a representative procedure based on common practices for rhodium-catalyzed asymmetric hydrogenation.
Part A: Catalyst Preparation (In-Situ)
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (RhCl₃·3H₂O, 1.0 mol%).
-
Add a suitable chiral bisphosphine ligand (e.g., a BINAP or DuPHOS derivative, 1.1 mol%).
-
Add a degassed, anhydrous solvent (e.g., Methanol, Dichloromethane, or Toluene) via cannula or syringe.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active Rh(I) catalyst complex is often indicated by a color change. In many cases, a pre-catalyst like [Rh(COD)₂]BF₄ is used, which is itself prepared from a rhodium chloride source.
Part B: Asymmetric Hydrogenation Reaction
-
In a separate high-pressure reactor, dissolve the prochiral substrate (e.g., an α-substituted enamide or acrylate derivative) in the same degassed solvent.
-
Transfer the prepared catalyst solution from Part A to the reactor containing the substrate via cannula.
-
Seal the reactor, purge it several times with hydrogen gas (H₂).
-
Pressurize the reactor to the desired pressure (e.g., 1-50 atm H₂) and begin vigorous stirring.
-
Maintain the reaction at a constant temperature (e.g., 25-50 °C) and monitor the reaction progress by analyzing aliquots via TLC, GC, or HPLC.
-
Upon completion, carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Protocol 2: Rh(III)-Catalyzed C-H Activation/Annulation for 3,4-Dihydroisoquinolone Synthesis
This protocol is adapted from the procedure reported for the synthesis of isoquinolone scaffolds.[9]
Materials:
-
N-(pivaloyloxy)benzamide substrate (1.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Ethylene gas (balloon)
-
Standard glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the N-(pivaloyloxy)benzamide substrate, [Cp*RhCl₂]₂, and AgSbF₆.
-
Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) to the vial.
-
Inerting and Substrate Introduction: Seal the vial with a septum. Evacuate the vial and backfill with ethylene gas from a balloon. Repeat this process three times to ensure an ethylene atmosphere. Leave the ethylene-filled balloon attached to the vial via a needle to maintain a constant pressure of ~1 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by opening it to the air. Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate.
-
Purification: Filter the mixture through a short plug of celite or silica gel to remove insoluble silver salts and the catalyst. Rinse the plug with additional solvent. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 3,4-dihydroisoquinolone product.
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. Rhodium(III) Chloride Hydrate from China Manufacturer - Wolfa [wolfabio.com]
- 3. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. alfachemic.com [alfachemic.com]
- 8. mdpi.com [mdpi.com]
- 9. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Rhodium(III) chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Deactivation with Rhodium(III) Chloride Trihydrate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation when using Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) and its derivatives in catalytic reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments.
Issue 1: Low or No Catalytic Activity from the Start
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Catalyst Activation | Review the activation procedure for your specific reaction. For many Rh-catalyzed reactions, an induction period is necessary to form the active catalytic species from the RhCl₃·3H₂O precursor. | Ensure sufficient time, temperature, and pressure are provided for the activation step as per the established protocol for your reaction. |
| Presence of Inhibitors in Solvents or Reagents | Analyze starting materials and solvents for impurities such as carbon monoxide (CO), sulfur, or nitrogen-containing compounds using techniques like GC-MS or elemental analysis. | Purify all solvents and reagents prior to use. Degas solvents thoroughly to remove dissolved gases like oxygen and CO.[1] |
| Catalyst Poisoning by Coordinating Functional Groups | Examine the structure of your substrate and other molecules in the reaction mixture for strongly coordinating groups (e.g., thiols, amines, some heterocycles). | - Protect coordinating functional groups on the substrate before the reaction.- Use a less coordinating solvent. |
| Improper Catalyst Handling and Storage | Review your procedures for handling and storing RhCl₃·3H₂O. Exposure to air and moisture can affect its activity. | Always handle and store this compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. |
Issue 2: Decrease in Catalytic Activity Over Time
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Inactive Rhodium Species | Use spectroscopic methods like NMR or IR to monitor the reaction mixture for the appearance of new rhodium species, which could indicate the formation of inactive dimers, clusters, or σ-vinyl complexes.[2] | - Adjust the substrate-to-catalyst ratio or reaction temperature.[1]- In some cases, using a more coordinating solvent can prevent the formation of inactive dimeric species.[1] |
| Oxidative Deactivation | Ensure your reaction setup is strictly anaerobic. Trace amounts of oxygen can oxidize the active Rh(I) species to inactive Rh(III).[1] | Employ rigorous inert atmosphere techniques throughout the experiment, including deoxygenated solvents and purging the reaction vessel with an inert gas. |
| Ligand Degradation | If using a phosphine or other organic ligand, analyze the reaction mixture for signs of ligand decomposition (e.g., phosphine oxides). | Operate at the lowest effective temperature to minimize thermal degradation of the ligand.[1] |
| Product Inhibition | Monitor the reaction rate as a function of product concentration. A significant decrease in rate with increasing product concentration suggests inhibition. | If possible, remove the product from the reaction mixture as it forms (e.g., by extraction or precipitation). |
| Fouling or Coking | For heterogeneous catalysts, characterize the spent catalyst for carbonaceous deposits using techniques like Temperature-Programmed Oxidation (TPO). | Optimize reaction conditions (temperature, pressure) to minimize side reactions that lead to fouling. Implement a catalyst regeneration protocol. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent catalyst deactivation before it occurs?
A1: Proactive measures are key. Always use highly purified and degassed solvents and reagents. Employing strict inert atmosphere techniques is crucial to prevent oxidative deactivation. If your substrate contains functional groups known to poison rhodium catalysts, consider protecting them prior to the reaction.
Q2: What are the visual signs of catalyst deactivation?
A2: A noticeable change in the color of the reaction mixture can indicate a change in the rhodium species, which may be associated with deactivation. A decrease in the reaction rate, observed through monitoring techniques like TLC, GC, or HPLC, is a primary indicator of catalyst deactivation.
Q3: Is it possible to regenerate a deactivated catalyst derived from this compound?
A3: Yes, in many cases, regeneration is possible. The appropriate method depends on the cause of deactivation. Common strategies include washing the catalyst to remove adsorbed impurities, treating with a mixture of carbon monoxide and hydrogen (syngas) to break down inactive clusters, or a multi-step process of oxidation, extraction of ligand oxides, and then reduction to the active catalytic species.
Q4: My reaction involves a nitrogen-containing substrate, and I suspect catalyst poisoning. What can I do?
A4: Nitrogen-containing compounds, especially amines and some heterocycles, are known inhibitors of rhodium catalysts. To mitigate this, you can:
-
Use a higher catalyst loading: This can sometimes overcome the poisoning effect, although it is not always economically viable.
-
Protect the nitrogen functionality: For example, an amine can be converted to an amide or carbamate, which are generally less coordinating.
-
Add a non-coordinating base: In some cases, a bulky, non-coordinating base can scavenge protons without strongly binding to the rhodium center.
Q5: I observe an induction period in my reaction. Is this a sign of a problem?
A5: Not necessarily. Many catalytic reactions using RhCl₃·3H₂O as a precursor require an initial activation period to form the catalytically active species, which is often a Rh(I) complex. This induction period is expected. However, if the reaction fails to initiate after a reasonable time, it may indicate one of the issues described in the troubleshooting guide for low initial activity.
Quantitative Data on Catalyst Performance
Table 1: Effect of Impurities on Rhodium Catalyst Activity in a Model Hydrogenation Reaction
| Impurity | Concentration (ppm) | Initial Turnover Frequency (TOF, h⁻¹) | Conversion after 2h (%) |
| None | 0 | 500 | >99 |
| Thiophenol (Sulfur Source) | 10 | 150 | 45 |
| Pyridine (Nitrogen Source) | 50 | 250 | 70 |
| Carbon Monoxide | 100 (in gas phase) | 50 | 15 |
Data is illustrative and compiled from general knowledge in the field. Actual values will vary depending on the specific reaction, ligand, and conditions.
Table 2: Comparison of Catalyst Reactivation Methods
| Deactivation Cause | Reactivation Method | Typical Recovery of Activity (%) | Reference |
| Adsorbed Organic Impurities | Solvent Washing (e.g., with methanol, then fresh reaction solvent) | 80-95% | General Practice |
| Formation of Inactive Dimers/Clusters | Syngas (CO/H₂) Treatment | 70-90% | [3] |
| Ligand Oxidation | Oxidation, Extraction, and Reduction | 60-85% | [2][4] |
| Severe Poisoning (e.g., heavy metals) | Roasting and Leaching (for heterogeneous catalysts) | 90-98% (of Rh metal) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol is essential for preventing oxidative deactivation of rhodium catalysts.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and stir bar) while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).
-
Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Use degassed solvents (purged with inert gas for at least 30 minutes or subjected to several freeze-pump-thaw cycles). Add solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler connected to the inert gas line.
Protocol 2: Reactivation of a Deactivated Homogeneous Rhodium Catalyst via Oxidation-Extraction-Reduction
This protocol is suitable for catalysts deactivated by ligand oxidation.
-
Oxidation: Transfer the deactivated catalyst solution to a flask. Bubble a gentle stream of air or a mixture of oxygen in nitrogen through the solution at room temperature for 2-4 hours. The color of the solution may change, indicating oxidation of the rhodium species.
-
Extraction of Oxidized Ligands: Add deionized water to the reaction mixture and stir vigorously for 30 minutes. Separate the aqueous layer. Repeat the extraction 2-3 times to remove the water-soluble oxidized phosphine ligands.
-
Solvent Removal: Remove the organic solvent from the rhodium-containing phase under reduced pressure.
-
Catalyst Regeneration: Redissolve the rhodium residue in a fresh, degassed solvent. Add the required amount of fresh ligand. Treat the solution with a reducing agent (e.g., H₂ or a suitable chemical reductant compatible with your system) under appropriate conditions (temperature, pressure) to regenerate the active Rh(I) species.
Visualizing Deactivation Pathways
Diagram 1: Logical Flow for Troubleshooting Catalyst Inactivity
Caption: A flowchart for diagnosing the root cause of initial catalyst inactivity.
Diagram 2: Deactivation Pathway in Rh-Catalyzed C-H Activation
References
Improving reaction yield and selectivity in rhodium-catalyzed processes.
Welcome to the Technical Support Center for Rhodium-Catalyzed Processes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yield and selectivity. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during rhodium-catalyzed reactions.
Guide 1: Low Reaction Yield or Conversion
Low yields or incomplete conversions in rhodium-catalyzed reactions can often be attributed to several factors, including catalyst deactivation, improper reaction setup, or suboptimal conditions.
Troubleshooting Workflow for Low Reaction Yield
Guide 2: Poor or Inconsistent Selectivity
Achieving high selectivity (chemo-, regio-, or enantioselectivity) is often a primary goal. Poor selectivity can stem from a variety of factors including the choice of ligand, solvent, and reaction temperature.
Troubleshooting Workflow for Poor Selectivity
Identifying and minimizing side products in reactions with Rhodium(III) chloride trihydrate.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Rhodium(III) chloride trihydrate. The focus is on identifying and minimizing the formation of common side products in various rhodium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of a terminal alkyne is producing a significant amount of the fully saturated alkane (over-reduction). What are the likely causes and how can I improve selectivity for the alkene?
A1: Over-reduction in alkyne hydrogenation is a common issue. The primary cause is that the rate of alkene hydrogenation is competitive with or only marginally slower than the rate of alkyne hydrogenation.
Troubleshooting Steps:
-
Monitor the reaction closely: Use real-time analysis techniques like high-pressure NMR or in-situ IR spectroscopy to stop the reaction once the alkyne has been consumed, preventing further reduction of the alkene.
-
Ligand Modification: The addition of excess triphenylphosphine (PPh₃) can sometimes improve selectivity by modifying the active catalytic species.
-
Reaction Conditions:
-
Lower Hydrogen Pressure: Reducing the H₂ pressure can decrease the rate of the second hydrogenation step.
-
Lower Temperature: Operating at a lower temperature can also help improve selectivity.
-
-
Catalyst Choice: While RhCl₃(H₂O)₃ can be used, Wilkinson's catalyst (RhCl(PPh₃)₃) is often a better starting point for selective hydrogenations. For some substrates, cationic rhodium complexes may offer significantly higher selectivity for the alkyne.
Q2: I am observing significant isomerization of my terminal alkene to internal alkenes during hydroformylation. How can I minimize this side reaction?
A2: Alkene isomerization is a common side reaction in hydroformylation, leading to the formation of undesired branched aldehydes. This occurs because the rhodium hydride intermediate can add to the double bond and then undergo β-hydride elimination to re-form the alkene in a different position.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine or phosphite ligand is crucial. Bulky phosphite ligands are known to promote high activity and selectivity towards linear aldehydes. The use of bidentate ligands with specific bite angles can also suppress isomerization.
-
Reaction Parameters:
-
CO/H₂ Ratio: A higher partial pressure of CO can favor the hydroformylation pathway over isomerization by keeping the rhodium center coordinated and less likely to participate in isomerization.
-
Temperature: Higher temperatures can sometimes favor isomerization. Operating at the lowest effective temperature for hydroformylation is recommended.
-
-
Excess Ligand: The addition of excess phosphine ligand can shift the equilibrium towards the more selective active species, thereby reducing isomerization.
Q3: My Rh(III)-catalyzed C-H activation/intramolecular Heck-type reaction is giving low yields and multiple products. What factors influence the reaction outcome?
A3: The outcome of Rh(III)-catalyzed C-H activation reactions can be highly sensitive to the directing group, the oxidant, and the reaction conditions. Side reactions can include hydroarylation or amidoarylation instead of the desired Heck-type product.
Troubleshooting Steps:
-
Directing Group: The nature of the amide or other directing group can determine the reaction pathway. For example, an N-OMe amide might favor a dehydrogenative Heck-type product, while a simple methyl benzamide may lead to hydroarylation.
-
Oxidant: A catalytic amount of an external oxidant like Cu(OAc)₂ is often necessary to regenerate the active Rh(III) catalyst. The choice and amount of oxidant can significantly impact the yield and selectivity.
-
Catalyst: While [RhCp*Cl₂]₂ is a common catalyst, novel electron-deficient Rh(III) catalysts may be more effective for certain substrates.
-
Additives: The addition of acids, such as pivalic acid, can influence the reaction pathway and conversion.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (branched vs. linear) in Hydroformylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High proportion of branched aldehyde from a terminal alkene. | 1. Suboptimal Ligand: The electronic and steric properties of the ligand are not favoring the formation of the linear product. 2. High Temperature: Higher temperatures can decrease the selectivity for the linear aldehyde. 3. Incorrect CO/H₂ Ratio: An imbalance in the syngas pressures can affect selectivity. | 1. Screen Ligands: Evaluate a range of phosphine and phosphite ligands. Electron-withdrawing ligands can sometimes increase selectivity for the linear product. Bulky ligands often favor the terminal addition of the formyl group. 2. Optimize Temperature: Conduct the reaction at a lower temperature to improve regioselectivity. 3. Adjust Syngas Ratio: A CO/H₂ ratio of 1:1 is a good starting point, but optimization may be required. A slightly higher H₂ pressure can sometimes improve the rate, but an excess may lead to hydrogenation byproducts. |
Problem 2: Catalyst Deactivation in Hydrogenation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction starts but then slows down or stops before completion. | 1. Presence of Inhibitors: Carbon monoxide (CO) or coordinating diolefins in the starting materials or solvent can poison the catalyst. 2. Formation of Inactive Rhodium Species: Inactive rhodium hydride clusters or bridged dimers can form, reducing the concentration of the active monomeric catalyst. 3. Substrate or Product Inhibition: The substrate or product may bind too strongly to the rhodium center, inhibiting turnover. | 1. Purify Reagents: Ensure all gases and solvents are thoroughly degassed and purified to remove potential inhibitors. 2. Solvent Choice: The use of a more coordinating solvent can sometimes prevent the formation of inactive dimers. 3. Adjust Ratios and Temperature: Modifying the substrate-to-catalyst ratio or the reaction temperature can sometimes mitigate substrate/product inhibition. |
Quantitative Data on Side Product Formation
Table 1: Influence of Ligands on Regioselectivity in the Hydroformylation of Styrene
| Ligand | n/iso Ratio (linear/branched) | Reference |
| PPh₃ | ~2.7 (at 60°C) | |
| PPh₃ (with excess ligand) | up to 20 (at room temp.) | |
| (S)-BTFM-Garphos | High chemoselectivity for aldehydes | |
| Bicyclic Bridgehead Phosphoramidite (briphos) | ~1 | |
| Briphos/PPh₃ combination | ~1 |
Table 2: Effect of Hydrogen Pressure on Byproduct Formation in the Hydrogenation of a Charge-Tagged Alkyne
| Reaction | Relative Rate | Observation | Reference |
| Alkyne to Alkene | 40x faster than alkene to alkane | High selectivity for the alkene is achievable with cationic rhodium catalysts. | |
| Alkene to Alkane | Slower | Over-reduction is still a possibility and requires careful monitoring. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of a Functionalized Nitroarene
This protocol is designed to selectively reduce a nitro group in the presence of other reducible functional groups, such as halogens.
Materials:
-
This compound (RhCl₃·3H₂O)
-
Substituted nitroarene
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge the high-pressure reactor vessel with the substituted nitroarene (1.0 mmol) and RhCl₃·3H₂O (0.01 mmol, 1 mol%).
-
Add degassed ethanol (10 mL) to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon complete consumption of the starting material, carefully vent the reactor and purge with nitrogen.
-
The crude reaction mixture can be filtered to remove any heterogeneous rhodium species and then concentrated under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Minimizing Isomerization in the Hydroformylation of a Terminal Alkene
This protocol aims to maximize the formation of the linear aldehyde from a terminal alkene.
Materials:
-
This compound (RhCl₃·3H₂O) or a suitable rhodium precursor
-
Phosphite ligand (e.g., a bulky biphephos-type ligand)
-
Terminal alkene (e.g., 1-octene)
-
Toluene (anhydrous and degassed)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge the high-pressure reactor with the rhodium precursor (e.g., 0.001 mmol) and the phosphite ligand (e.g., 0.006 mmol, to maintain a desired ligand-to-metal ratio).
-
Add anhydrous, degassed toluene (25 mL) to dissolve the catalyst and ligand.
-
Add the terminal alkene (3.0 mmol) to the solution.
-
Seal the reactor, remove it from the glovebox, and place it in the reaction setup.
-
Purge the reactor three times with nitrogen and then three times with syngas.
-
Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 20-40 bar).
-
Heat the reaction to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Maintain the reaction for the required time (e.g., 12-24 hours), monitoring the pressure to track gas uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Analyze the product mixture by GC to determine the ratio of linear to branched aldehydes and the extent of alkene isomerization.
-
The product can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.
Visualizations
Caption: Isomerization side reaction pathway in rhodium-catalyzed hydroformylation.
Caption: Sequential hydrogenation leading to the over-reduction side product.
Caption: Competing pathways in Rh(III)-catalyzed C-H activation of tethered alkenes.
Best practices for storing and maintaining the stability of Rhodium(III) chloride trihydrate solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and maintaining the stability of Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is readily soluble in water, alcohol (such as methanol and ethanol), and hydrochloric acid.[1][2][3] It is also soluble in alkali solutions.[1] It is generally considered insoluble in ether and aqua regia.[1] For many applications in homogeneous catalysis, alcoholic solutions, particularly ethanolic solutions, are used as they can also dissolve common organic ligands.[4]
Q2: What are the recommended storage conditions for solid this compound?
A2: As the compound is hygroscopic, it should be stored in a tightly closed container in a cool, dry place to prevent moisture absorption.[1][2] Recommended storage temperatures are generally between 15 °C and 25 °C.
Q3: How should I store prepared this compound solutions?
A3: Aqueous and alcoholic solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination. To minimize potential degradation, store solutions in a cool, dark place, such as a refrigerator, and away from direct light. For long-term storage, refrigeration is recommended.
Q4: Is this compound light-sensitive?
A4: While direct, extensive studies on the photostability of simple RhCl₃·3H₂O solutions are not widely available, it is a general best practice for coordination compounds to be protected from light to prevent potential photochemical reactions. Irradiation with simulated sunlight has been shown to cause photoreduction of Rhodium(III) in the presence of a semiconductor like TiO₂, suggesting a potential for light-induced reactions. Therefore, storing solutions in amber vials or in the dark is a recommended precautionary measure.
Q5: What is the expected color of a freshly prepared this compound solution?
A5: The color of an aqueous solution of this compound can range from yellow to a raspberry-red or dark red.[4] This variation is due to the presence of different aquated rhodium(III) chloride species in equilibrium.[4] The exact color will depend on the concentration of the solution and the presence of excess chloride ions.
Troubleshooting Guide
Problem 1: My this compound solution has changed color over time.
-
Possible Cause: The color of aqueous Rhodium(III) chloride solutions is dependent on the equilibrium between various aquachloro species, such as [Rh(H₂O)₆]³⁺ (yellow), [RhCl(H₂O)₅]²⁺, and more chlorinated species which are reddish.[4] This equilibrium can shift over time or with changes in temperature and chloride concentration.
-
Solution:
-
A shift towards yellow may indicate hydrolysis and the formation of more aquated species.
-
A shift to a deeper red may indicate the formation of higher chloride complexes.
-
For applications sensitive to the specific rhodium species, it is advisable to use freshly prepared solutions or to standardize the aging time of the solution before use.
-
The speciation can be monitored using UV-Vis spectroscopy, as each complex has a distinct absorption spectrum.[4]
-
Problem 2: A precipitate has formed in my aqueous or alcoholic solution.
-
Possible Cause 1: Change in pH. If the pH of the solution increases, particularly towards neutral or alkaline conditions, insoluble rhodium(III) hydroxide may precipitate.
-
Solution 1: Ensure the solution remains acidic. If appropriate for your application, adding a small amount of hydrochloric acid can help to redissolve the precipitate and stabilize the solution.
-
Possible Cause 2: Solvent Evaporation. Over time, solvent can evaporate, increasing the concentration of the rhodium salt beyond its solubility limit, leading to precipitation.
-
Solution 2: Ensure containers are tightly sealed. If precipitation has occurred due to evaporation, it may be possible to redissolve the solid by adding a small amount of the original solvent.
-
Possible Cause 3: Reduction of Rh(III). In alcoholic solutions, especially when heated or in the presence of reducing agents (like certain organic ligands), Rh(III) can be reduced to Rh(I) or Rh(0), which may lead to the formation of insoluble species.[4]
-
Solution 3: Avoid prolonged heating of alcoholic solutions unless reduction is the intended outcome of the reaction. Store solutions in a cool, dark place.
Problem 3: The solid this compound has clumped together and appears wet.
-
Possible Cause: The compound is hygroscopic and has absorbed moisture from the atmosphere.
-
Solution: This indicates improper storage. While the material may still be usable, the water content is no longer defined, which will affect the accuracy of solution concentrations based on mass. For quantitative work, it is best to use a fresh, unopened container. Ensure the container is always tightly sealed immediately after use and stored in a desiccator if in a humid environment.
Below is a logical workflow for troubleshooting common issues with this compound solutions.
Caption: Troubleshooting workflow for RhCl₃·3H₂O solutions.
Data on Stability and Storage
The stability of this compound solutions is influenced by several factors. The following tables summarize key parameters.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble / Slightly Soluble | [1][2] |
| Ethanol | Soluble | [2] |
| Methanol | Slightly Soluble | [1] |
| Acetone | Slightly Soluble | [2] |
| Hydrochloric Acid | Soluble | [1] |
| Alkali Solutions | Soluble | [1] |
| Ether | Insoluble | [1] |
| Aqua Regia | Insoluble | [1] |
Note: Quantitative solubility data in g/100mL is not consistently available in the literature. The term "soluble" indicates that solutions for typical laboratory use can be readily prepared.
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation |
| Solid Storage | |
| Temperature | 15–25 °C |
| Atmosphere | Dry; store in a desiccator for long-term storage or in humid environments. |
| Container | Tightly sealed, original container. |
| Solution Storage | |
| Temperature | Cool (e.g., refrigerator at 2-8 °C). |
| Light Exposure | Store in the dark (e.g., using amber glass vials or by wrapping the container in foil). |
| Container | Tightly sealed to prevent solvent evaporation and contamination. |
| pH (Aqueous) | Maintain an acidic pH to prevent precipitation of rhodium hydroxides. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution (e.g., 10 mM)
-
Objective: To prepare a 10 mM aqueous stock solution of this compound.
-
Materials:
-
This compound (RhCl₃·3H₂O, MW = 263.31 g/mol )
-
High-purity deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
-
Procedure:
-
Calculate the required mass of RhCl₃·3H₂O. For a 100 mL of 10 mM solution: Mass = 0.1 L × 0.010 mol/L × 263.31 g/mol = 0.2633 g
-
Accurately weigh the calculated mass of RhCl₃·3H₂O using an analytical balance.
-
Transfer the solid to the 100 mL volumetric flask.
-
Add a portion of deionized water (e.g., ~50 mL) to the flask.
-
Swirl the flask gently to dissolve the solid completely. A magnetic stirrer can be used for faster dissolution.
-
Once fully dissolved, add deionized water to bring the volume to the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled storage bottle. For prolonged storage, flushing the headspace with an inert gas like nitrogen or argon is good practice.
-
The following diagram illustrates the workflow for preparing a standard aqueous solution.
References
Technical Support Center: Purification of Crude Rhodium(III) Chloride Trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude Rhodium(III) chloride trihydrate (RhCl₃·3H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude RhCl₃·3H₂O often contains other platinum group metals (PGMs) such as platinum (Pt), palladium (Pd), and iridium (Ir). Base metals like iron (Fe), nickel (Ni), and copper (Cu) can also be present, depending on the source of the rhodium.
Q2: Which purification technique is most suitable for my sample?
A2: The choice of purification technique depends on the nature and concentration of impurities, as well as the desired final purity.
-
Recrystallization is a basic technique suitable for removing small amounts of soluble impurities.
-
Selective precipitation is effective for separating rhodium from other PGMs.
-
Ion exchange chromatography is a powerful method for achieving high purity by separating rhodium from other ionic species.[1][2]
Q3: How can I determine the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your sample. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for quantifying trace metal impurities. Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) are also commonly used.
Q4: Why is the color of my aqueous solution of this compound changing over time?
A4: Aqueous solutions of rhodium(III) chloride contain a mixture of different aquo-chloro complexes, such as [RhCl₆]³⁻, [RhCl₅(H₂O)]²⁻, and [RhCl₄(H₂O)₂]⁻. The equilibrium between these species is dependent on factors like chloride concentration and solution age, leading to color changes from raspberry-red to yellow.[3] This speciation can also affect the reactivity and the effectiveness of purification steps.
Troubleshooting Guides
Issue 1: Low Yield During Recrystallization
| Possible Cause | Troubleshooting Step |
| Incomplete initial dissolution | Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Gentle heating and stirring can facilitate this. |
| Excess solvent used | Using too much solvent will keep the product in solution upon cooling. Evaporate some of the solvent to reach the saturation point. |
| Cooling process is too rapid | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Product is too soluble in the chosen solvent | If the product remains dissolved even after cooling, a less polar solvent in which the rhodium salt is insoluble can be carefully added to induce precipitation (antisolvent crystallization). |
Issue 2: Incomplete or Non-Selective Precipitation
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | The pH is critical for the selective precipitation of rhodium hydroxide. For precipitation with NaOH, a pH of 7.5 is optimal. Carefully monitor and adjust the pH using a calibrated pH meter. |
| Suboptimal reagent concentration or temperature | For formate precipitation, ensure the sodium formate concentration is around 180 g/L and the temperature is maintained at 100°C. For selective precipitation using 4-alkylanilines, a high HCl concentration (6-8 M) is crucial for high rhodium selectivity over Pd and Pt.[4][5][6] |
| Co-precipitation of other metal hydroxides | If base metal impurities are present, they may co-precipitate with rhodium hydroxide. Consider a pre-purification step to remove these impurities. |
| Formation of stable, soluble rhodium complexes | The presence of certain ligands can form stable, soluble complexes that prevent precipitation. Ensure the solution composition is well-defined. |
Issue 3: Poor Separation During Ion Exchange Chromatography
| Possible Cause | Troubleshooting Step |
| Improper resin activation or regeneration | Ensure the anion exchange resin is properly activated and regenerated according to the manufacturer's protocol or a validated procedure. For a D315 anion exchange resin, this involves sequential washing with HCl, water, and NaOH.[1] |
| Incorrect eluent composition or flow rate | The composition and flow rate of the eluent are critical for separating rhodium from other metals. For separating rhodium from iridium, for example, iridium should be in the +4 oxidation state and rhodium can be eluted with 2M HCl. |
| Co-elution of impurities | If impurities are eluting with the rhodium fraction, the separation parameters (eluent concentration, pH, flow rate) may need to be optimized. A gradient elution might provide better resolution. |
| Irreversible binding of rhodium to the resin | Some rhodium complexes can be kinetically inert and bind strongly to the resin. Adjusting the temperature or using a stronger eluting agent may be necessary. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for different purification techniques.
Table 1: Comparison of Precipitation Methods for Rhodium Purification
| Precipitating Agent | Optimal Conditions | Rhodium Recovery (%) | Selectivity |
| Sodium hydroxide (NaOH) | pH 7.5, 50°C, 6 hours | >95% (for hydroxide precipitation) | Low (co-precipitates other metal hydroxides) |
| Sodium formate | 180 g/L, 100°C, >6 hours | >75% | Moderate |
| 4-Hexylaniline | 6-8 M HCl | >85% | High (Pd and Pt precipitation <5%)[5] |
| m-Phenylene diamine (m-PDA) | 6-8 M HCl | >90% | High (Pd and Pt precipitation <5%)[7] |
Table 2: Ion Exchange Purification Parameters
| Parameter | Value/Condition |
| Resin Type | D315 Anion Exchange Resin[1] |
| Activation | 5% HCl followed by 2% NaOH[1] |
| Loading Flow Rate | 8 m/h[1] |
| Elution | 2% NaOH[1] |
| Rhodium Recovery (%) | >95%[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude RhCl₃·3H₂O in a minimum amount of hot deionized water in an Erlenmeyer flask. Gentle heating on a hotplate and continuous stirring will aid dissolution.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass.
-
Crystallization: As the solution cools, red-brown crystals of purified RhCl₃·3H₂O will form. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
Protocol 2: Selective Precipitation using 4-Hexylaniline
-
Solution Preparation: Prepare a solution of the crude rhodium chloride in 8 M hydrochloric acid.
-
Precipitant Addition: Add 4-hexylaniline to the rhodium-containing solution. The mixture should be vigorously shaken.
-
Precipitation: Allow the mixture to react for approximately 10 minutes to ensure complete precipitation of the rhodium complex.[5]
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the precipitate multiple times with a 3 M HCl solution to remove any co-precipitated impurities.
-
Drying: Dry the solid under vacuum at room temperature.
Protocol 3: Purification by Anion Exchange Chromatography
-
Resin Activation:
-
Pass 5% HCl (2x resin volume) through the D315 anion exchange resin column at a linear velocity of 2 m/h. Soak for 2-4 hours.
-
Wash with deionized water at 10 m/h until the effluent pH is 2-3.
-
Pass 2% NaOH (2x resin volume) through the column at 2 m/h. Soak for 2-4 hours.
-
Wash with deionized water at 10 m/h until the effluent pH is 8-10.[1]
-
-
Loading: Prepare an acidic solution of the crude rhodium chloride and pass it through the activated resin column at a linear velocity of 8 m/h.[1]
-
Elution: Elute the bound rhodium from the resin by passing 2% NaOH through the column at a linear velocity of 2 m/h until the effluent is colorless.[1]
-
Collection and Analysis: Collect the rhodium-containing eluate. The rhodium can then be re-precipitated as the chloride salt after acidification. The rhodium content can be determined by ICP.
-
Resin Regeneration: Regenerate the resin using the activation protocol in step 1 for reuse.[1]
Visualizations
Caption: Workflow for Recrystallization of this compound.
Caption: Workflow for Selective Precipitation of Rhodium.
Caption: Decision tree for selecting a purification technique.
References
- 1. CN102912128B - Method for separating and purifying rhodium through anion exchange resin - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preferential Precipitation and Selective Separation of Rh(III) from Pd(II) and Pt(IV) Using 4-Alkylanilines as Precipitants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Mutual Separation of Palladium (II), Platinum (IV), and Rhodium (III) Using Aliphatic Primary Amines [mdpi.com]
- 7. researchgate.net [researchgate.net]
Optimizing temperature and pressure for Rhodium(III) chloride trihydrate catalyzed reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions catalyzed by Rhodium(III) chloride trihydrate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Catalytic Activity/Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst Species | This compound is a precatalyst and requires reduction to Rh(I) to become active for many reactions like hydrogenation and hydroformylation. Ensure your protocol includes a step for in situ reduction, often achieved by using a reducing agent (e.g., ethanol in the synthesis of Wilkinson's catalyst) or by the reactants themselves under reaction conditions.[1] |
| Catalyst Poisoning | Impurities in substrates, solvents, or gases can deactivate the catalyst. Sulfur compounds, and sometimes even oxygen, can act as poisons.[1] Ensure all reagents and solvents are of high purity and are properly degassed. Use of an inert atmosphere (e.g., argon or nitrogen) is crucial. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. While aiming for low catalyst loading is economically desirable, initial experiments should be conducted with a higher loading (e.g., 1-2 mol%) to confirm the reaction's viability before optimization. |
| Poor Catalyst Solubility | For homogeneous catalysis, the active catalyst must be soluble in the reaction medium. If the catalyst precipitates, its activity will be significantly reduced. Consider using a different solvent system or modifying the ligands on the rhodium center to improve solubility. |
| Suboptimal Temperature or Pressure | The reaction rate is highly dependent on temperature and pressure. If the conditions are too mild, the reaction may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition. Refer to the data tables below for recommended starting conditions for your specific reaction type. |
Issue 2: Poor Selectivity (Regio-, Chemo-, or Enantioselectivity)
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand Choice | The ligands coordinated to the rhodium center play a critical role in determining selectivity. For example, in hydroformylation, the ratio of linear to branched aldehydes is heavily influenced by the steric and electronic properties of the phosphine ligands.[2] For asymmetric reactions, the choice of chiral ligand is paramount. A screening of different ligands may be necessary. |
| Suboptimal Reaction Conditions | Temperature and pressure can significantly impact selectivity. For instance, in some hydroformylation reactions, lower temperatures favor the formation of the linear aldehyde.[3] It is advisable to screen a range of temperatures and pressures to find the optimal conditions for the desired product. |
| Isomerization of Substrate | In some cases, the catalyst may also promote the isomerization of the starting material to a less reactive or desired isomer. This can sometimes be suppressed by adjusting the reaction conditions or ligand choice. |
| Presence of Water or Other Impurities | For reactions sensitive to protic sources, the presence of water can negatively impact selectivity. Ensure the use of anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[4] For handling, it is recommended to work in a well-ventilated area or a fume hood. Avoid generating dust. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]
Q2: My reaction is very slow. Should I increase the temperature?
A2: While increasing the temperature can increase the reaction rate, it can also lead to catalyst decomposition and reduced selectivity. It is recommended to first ensure that other factors, such as catalyst activation and purity of reagents, are optimal. If an increase in temperature is necessary, it should be done incrementally while monitoring the reaction for any signs of degradation.
Q3: What is the role of excess phosphine ligand in many rhodium-catalyzed reactions?
A3: In reactions like hydroformylation, an excess of phosphine ligand is often used to maintain the stability of the active catalyst and to influence the selectivity of the reaction. The excess ligand can help to prevent the formation of less active or inactive rhodium species.[2]
Q4: Can I reuse my rhodium catalyst?
A4: In homogeneous catalysis, catalyst recovery can be challenging. However, methods such as using biphasic solvent systems or immobilizing the catalyst on a solid support can facilitate catalyst recycling.[6] The stability of the catalyst under reaction and recovery conditions will determine its reusability.
Q5: My hydrogenation reaction is not working for a sterically hindered alkene. What can I do?
A5: For sterically hindered alkenes, a more active catalyst may be required. Consider using a different rhodium precursor or ligand system. Additionally, increasing the hydrogen pressure and reaction time may be necessary to achieve good conversion.
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical temperature and pressure ranges for various rhodium-catalyzed reactions. Note that the optimal conditions are highly substrate-dependent and may require further optimization.
Table 1: Hydrogenation of Alkenes
| Substrate | Catalyst System | Temperature (°C) | Pressure (H₂) | Solvent | Reference(s) |
| 1-Octene | [RhCl(PPh₃)₃] | 25 | 1 atm | Benzene | [7] |
| Cyclohexene | [RhCl(PPh₃)₃] | 30 - 50 | 10 - 60 atm | Benzene | |
| Tetrasubstituted Enamine | [Rh(cod)(bisphosphine)]OTf | 50 | 1.0 MPa | 2-propanol | [8] |
| Various Arenes | [Rh(nbd)Cl]₂ / Pd/C | Room Temperature | 1 atm | iPrOH |
Table 2: Hydroformylation of Alkenes
| Substrate | Catalyst System | Temperature (°C) | Pressure (Syngas) | CO:H₂ Ratio | Solvent | Reference(s) |
| Propene | Rh catalyst with TPPTS | 95 - 100 | 1.8 MPa | 1.1:1 | Water | [9] |
| 1-Octene | HRh(CO)(PPh₃)₃ / P(OPh)₃ | 80 - 110 | 1.5 - 2.5 MPa | 1:1 | Propylene carbonate/dodecane/1,4-dioxane | [10] |
| Styrene | [Rh(COD)Cl]₂ / P6 ligand | 30 | - (syngas) | 1:1 | Toluene | [11] |
Table 3: Carbonylation Reactions
| Reaction | Catalyst System | Temperature (°C) | Pressure (CO) | Promoter/Solvent | Reference(s) |
| Methanol to Acetic Acid | Rh(I)/Ru(III) bimetallic | 190 | 3.5 MPa | Acetic acid/Water | [12] |
| Methanol to Acetic Acid | Rhodium carbonyl iodide | 189 - 191 | - | Methyl iodide/Acetic acid | [13] |
| Methanol to Acetic Acid | Rhodium complex | 130 | 1.5 - 3.3 MPa | Methyl iodide | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of an Alkene using Wilkinson's Catalyst
This protocol describes a general procedure for the hydrogenation of an alkene using Wilkinson's catalyst ([RhCl(PPh₃)₃]), which can be prepared from this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Ethanol (anhydrous and degassed)
-
Alkene substrate
-
Solvent (e.g., benzene or toluene, anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or cylinder with regulator
Procedure:
-
Preparation of Wilkinson's Catalyst (if not commercially available): In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol. Add an excess of triphenylphosphine (at least 4 equivalents). Reflux the mixture until a red-brown solid precipitates. Allow the mixture to cool to room temperature, filter the solid, wash with ethanol, and dry under vacuum.[11]
-
Reaction Setup: In a Schlenk flask or autoclave, add Wilkinson's catalyst (e.g., 1 mol%). The vessel should be equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the reaction vessel and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Substrate: Under a positive pressure of inert gas, add the degassed solvent and the alkene substrate to the reaction vessel.
-
Hydrogenation: Purge the system with hydrogen gas. If using a balloon, ensure it is securely attached. For higher pressures, connect the vessel to a hydrogen cylinder and pressurize to the desired level.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by techniques such as TLC, GC, or NMR.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. The reaction mixture can then be filtered through a short pad of silica gel to remove the catalyst. The solvent is then removed under reduced pressure to yield the hydrogenated product.
Protocol 2: General Procedure for the Hydroformylation of an Alkene
This protocol provides a general method for the hydroformylation of an alkene using a rhodium-based catalyst.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂] or Rh(CO)₂(acac))
-
Phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Alkene substrate
-
Solvent (e.g., toluene, anhydrous and degassed)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the desired ligand. The ligand-to-rhodium ratio is a critical parameter to optimize.
-
Addition of Solvent and Substrate: Add the degassed solvent and the alkene substrate to the autoclave.
-
Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any air.
-
Pressurization and Heating: Pressurize the autoclave with syngas to the desired pressure and then heat the mixture to the target temperature with vigorous stirring.
-
Reaction: Maintain the pressure and temperature for the desired reaction time. The progress of the reaction can be monitored by taking samples at intervals (if the reactor setup allows) and analyzing them by GC.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood. The reaction mixture containing the aldehyde products can be purified by distillation or chromatography.
Visualizations
Below are diagrams illustrating key workflows and mechanisms relevant to rhodium-catalyzed reactions.
Caption: A general troubleshooting workflow for common issues in rhodium-catalyzed reactions.
Caption: Simplified catalytic cycle for alkene hydrogenation using Wilkinson's catalyst.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. implats.co.za [implats.co.za]
- 5. evonik.com [evonik.com]
- 6. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 7. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijche.com [ijche.com]
- 10. scialert.net [scialert.net]
- 11. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 12. Study on Rh(I)/Ru(III) Bimetallic Catalyst Catalyzed Carbonylation of Methanol to Acetic Acid [mdpi.com]
- 13. US5001259A - Methanol carbonylation process - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Solvent Choice on the Catalytic Activity of Rhodium(III) Chloride Trihydrate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions catalyzed by Rhodium(III) chloride trihydrate, with a specific focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. Could the solvent be the issue?
A1: Yes, the solvent is a critical factor and can be the source of low or no conversion for several reasons:
-
Catalyst Activation: this compound is a pre-catalyst and typically needs to be reduced in situ to an active Rh(I) species. Some solvents, like alcohols, can act as reducing agents, facilitating this activation. In non-reducing solvents, the activation might be inefficient or require an external reducing agent.
-
Catalyst Solubility: The catalyst must be soluble in the reaction medium to function in homogeneous catalysis. If this compound or the active catalytic species is not soluble in your chosen solvent, the reaction will be slow or may not proceed at all.
-
Solvent as a Ligand: Solvents can coordinate to the rhodium center. Strongly coordinating solvents can occupy active sites and inhibit substrate binding, thereby reducing or completely stopping the catalytic activity.
-
Impurity scavenger: Solvents can contain impurities (e.g., water, oxygen, or other coordinating species) that can deactivate the catalyst.[1][2] Ensure you are using a dry, degassed, high-purity solvent.
Q2: I'm observing a significant induction period before my reaction starts. How is this related to the solvent?
A2: An induction period is often associated with the in situ formation of the active catalyst from the Rh(III) precursor.[3] The length of this period can be highly solvent-dependent. Protic solvents like alcohols can facilitate the reduction of Rh(III) to the active Rh(I) state, potentially shortening the induction period. In contrast, in aprotic or non-coordinating solvents, the formation of the active species might be slower, leading to a longer induction period.
Q3: My reaction is not selective and I'm getting a mixture of products. Can the solvent influence selectivity?
A3: Absolutely. The solvent can significantly influence the selectivity of a reaction in several ways:
-
Stabilization of Transition States: Different solvents can stabilize different transition states in the catalytic cycle, favoring one reaction pathway over another. For instance, polar solvents may favor the formation of charged intermediates, leading to different products than nonpolar solvents.[4]
-
Altering Catalyst Speciation: The solvent can influence the equilibrium between different active catalyst species, each of which may have different selectivity.
-
Mass Transfer Effects: In gas-liquid reactions like hydrogenation or hydroformylation, the solubility of the gas in the solvent is crucial. Poor gas solubility can lead to low reaction rates and potentially alter selectivity.
Q4: Can the water content in my solvent affect the reaction?
A4: Yes, the presence of water can have a significant impact. While this compound is a hydrate, the role of additional water in the solvent is reaction-specific. In some cases, trace amounts of water can be beneficial, while in others it can be detrimental. Water can act as a ligand, a proton source, or participate in side reactions, all of which can alter the catalytic activity and selectivity. It is generally recommended to use anhydrous solvents unless a specific protocol calls for the presence of water.
Troubleshooting Guide
Problem: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Inadequate Catalyst Activation | 1. Switch to a solvent that can also act as a reducing agent, such as ethanol or isopropanol. 2. If using a non-reducing solvent, consider adding a small amount of a reducing agent. 3. Ensure the reaction temperature is sufficient for catalyst activation. |
| Poor Catalyst Solubility | 1. Consult literature for solvents known to dissolve this compound and the active catalyst. 2. Consider using a co-solvent to improve solubility. |
| Catalyst Poisoning by Solvent Impurities | 1. Use anhydrous and degassed solvents of the highest purity available. 2. Purify the solvent before use (e.g., by distillation or passing through a column of activated alumina). |
| Strong Solvent Coordination | 1. Switch to a less coordinating solvent. For example, if using a strongly coordinating solvent like DMSO, try a less coordinating one like THF or toluene. |
Problem: Poor Product Selectivity
| Possible Cause | Troubleshooting Steps |
| Unfavorable Transition State Stabilization | 1. Screen a range of solvents with varying polarities (e.g., a nonpolar solvent like toluene, a polar aprotic solvent like THF, and a polar protic solvent like ethanol). 2. Consult literature for solvent systems known to favor the desired product for your specific reaction type. |
| Suboptimal Gas Solubility (for gas-liquid reactions) | 1. Choose a solvent with higher solubility for the reactant gas (e.g., H₂, CO). 2. Increase the gas pressure to enhance its concentration in the liquid phase. |
Data Presentation
The choice of solvent can have a dramatic effect on both the conversion and selectivity of a reaction. The following table summarizes the effect of different solvents on the reductive hydroformylation of 1-octene catalyzed by a Rhodium-based catalyst.
Table 1: Effect of Solvent on the Reductive Hydroformylation of 1-Octene [5]
| Solvent | Aldehyde Yield (%) | Alcohol Yield (%) | Turnover Number (TON) - Hydroformylation | TON - Hydrogenation |
| Triethyleneglycol (TEG) | ~50 | ~35 | - | - |
| Ethanol (EtOH) | ~50 | ~35 | - | - |
| Isopropanol | ~50 | ~35 | 157 | 68 |
| Acetonitrile | - | - | - | - |
| Toluene | ~70 | ~20 | - | - |
| Neat (1-octene) | ~45 | ~10 | 503 | 109 |
Reaction Conditions: 0.1 mol% Rh catalyst, 100 °C, 60 bar (CO:H₂ = 20:40), 24 h.[5]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Alkene Hydrogenation
This protocol provides a general method for screening different solvents for the hydrogenation of an alkene using this compound as the catalyst precursor.
Materials:
-
This compound (RhCl₃·3H₂O)
-
Alkene substrate (e.g., styrene)
-
A selection of anhydrous, degassed solvents (e.g., ethanol, tetrahydrofuran (THF), toluene, dichloromethane (DCM))
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Reaction vessels (e.g., Schlenk tubes or a multi-well reactor block)
-
Magnetic stirrer and stir bars
-
Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) for analysis
Procedure:
-
Catalyst Stock Solution Preparation (optional but recommended for consistency):
-
In a glovebox or under an inert atmosphere, accurately weigh a desired amount of RhCl₃·3H₂O into a volumetric flask.
-
Dissolve the catalyst in a known volume of a suitable, degassed solvent (e.g., ethanol) to make a stock solution of known concentration.
-
-
Reaction Setup:
-
To each of a series of clean, dry reaction vessels, add a magnetic stir bar.
-
If not using a stock solution, add the required amount of RhCl₃·3H₂O to each vessel.
-
Add the desired volume of the alkene substrate to each vessel.
-
Under an inert atmosphere, add the solvent to be screened to each vessel to a final desired reaction volume. If using a catalyst stock solution, add the appropriate volume to each vessel.
-
-
Reaction Execution:
-
Seal the reaction vessels.
-
Purge each vessel with hydrogen gas by evacuating and backfilling with H₂ three to five times.[1]
-
Pressurize the vessels to the desired hydrogen pressure (e.g., 1-10 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or NMR to determine conversion and selectivity.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a short plug of silica gel or celite to remove the catalyst.
-
Analyze the crude product mixture to determine the yield and selectivity for each solvent.
-
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
The following diagram illustrates a systematic approach to troubleshooting low yields in a rhodium-catalyzed reaction, with a focus on solvent-related issues.
Caption: A flowchart for troubleshooting low yield in rhodium-catalyzed reactions.
Catalyst Activation and Deactivation Pathways
This diagram illustrates the general pathways for the activation of the Rh(III) pre-catalyst and potential deactivation routes, some of which are influenced by the solvent.
Caption: Simplified pathways of catalyst activation and deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Troubleshooting inconsistent results in catalysis with Rhodium(III) chloride trihydrate.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in catalytic reactions involving Rhodium(III) chloride trihydrate.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the primary causes?
A1: Low or no conversion in rhodium-catalyzed reactions often stems from several factors:
-
Catalyst Deactivation: The active Rh(I) species, typically formed in situ from the Rh(III) precursor, can be highly sensitive to air and moisture, leading to oxidation to inactive Rh(III) species.
-
Incomplete Catalyst Activation: The reduction of Rh(III) to the catalytically active Rh(I) species may be inefficient. This can be due to impure reagents, improper reaction conditions, or the presence of inhibitors.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or gases (such as sulfur compounds or carbon monoxide) can irreversibly bind to the rhodium center, blocking the catalytic cycle.[1]
-
Poor Quality of this compound: The purity of the rhodium precursor is critical. Impurities can interfere with catalyst activation and performance.
Q2: I'm observing significant batch-to-batch variability in my reaction yields and selectivity. What should I investigate?
A2: Inconsistent results are a common challenge and can be traced back to several subtle variations in your experimental setup:
-
Reagent and Solvent Quality: Ensure the use of high-purity, anhydrous, and degassed solvents. Trace amounts of water, oxygen, or other impurities can have a profound impact on catalyst activity and longevity. It is advisable to use freshly distilled or commercially available anhydrous solvents.
-
Catalyst Handling: this compound and its activated forms can be sensitive to air and moisture. Handle the catalyst and prepare the reaction mixture under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Precise Measurement: Ensure accurate and consistent measurement of the catalyst, ligands, and other reagents. Small variations in catalyst loading can lead to significant differences in reaction rates and outcomes.
-
Temperature and Pressure Control: Maintain consistent and accurate control of reaction temperature and pressure. Fluctuations can affect reaction kinetics and catalyst stability.
Q3: How does the choice of ligand affect my rhodium-catalyzed reaction?
A3: The ligand plays a crucial role in tuning the steric and electronic properties of the rhodium catalyst, which directly influences its activity, selectivity, and stability.
-
Electronic Effects: Electron-donating ligands can increase the electron density on the rhodium center, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic.
-
Steric Effects: The bulkiness of the ligand can influence the coordination of the substrate and control the regioselectivity and stereoselectivity of the reaction.
Q4: Can the solvent really have that much of an impact on my reaction?
A4: Yes, the solvent can significantly influence the outcome of a rhodium-catalyzed reaction. Solvent polarity, coordinating ability, and proticity can affect:
-
Catalyst Solubility and Stability: The catalyst must be soluble in the reaction medium to be effective. The solvent can also stabilize or destabilize catalytic intermediates.
-
Reaction Rate and Selectivity: The solvent can influence the rate of key elementary steps in the catalytic cycle and can play a role in determining the regioselectivity and enantioselectivity of the reaction.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
This troubleshooting workflow will guide you through a systematic approach to diagnose and resolve low or inconsistent yields in your rhodium-catalyzed reactions.
The following tables summarize the impact of various reaction parameters on the yield of typical rhodium-catalyzed reactions.
Table 1: Effect of Solvent on a Rhodium-Catalyzed Hydroformylation of 1-Octene
| Solvent | Dielectric Constant (ε) | Yield of n-nonanal (%) | n/iso ratio |
| Dodecane | 2.0 | 89.5 | 8.9 |
| Toluene | 2.4 | - | - |
| DMF | 36.7 | - | - |
| Acetonitrile | 37.5 | - | - |
Note: This table illustrates the principle of solvent effects. Specific yields and selectivities will vary depending on the full reaction conditions. Data for dodecane from[2].
Table 2: Effect of Catalyst Concentration on Hydroformylation of 1-Octene
| Catalyst Concentration (kmol m⁻³) | Conversion (%) | Selectivity (n/iso) |
| 0.0866 x 10⁻³ | - | 3.2 |
| 0.18 x 10⁻³ | - | 5.8 |
| 0.35 x 10⁻³ | - | 7.1 |
| 0.68 x 10⁻³ | - | 9.0 |
Data adapted from a study on the hydroformylation of 1-octene, illustrating that increasing catalyst loading can improve regioselectivity.[2]
Issue 2: Catalyst Deactivation
Catalyst deactivation is a frequent cause of incomplete reactions. Understanding the potential deactivation pathways is key to mitigating this issue.
References
Technical Support Center: Regeneration and Recycling of Rhodium Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of rhodium catalysts from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the recovery and reactivation of rhodium catalysts.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Catalytic Activity After Regeneration | Incomplete removal of catalyst poisons: Residual impurities from the reaction mixture (e.g., sulfur, halides, strong coordinating ligands) can inhibit the catalyst. | - Solution: Implement a more rigorous purification step. Consider an oxidative treatment followed by reduction. For supported catalysts, high-temperature calcination may be effective.[1][2] |
| Structural changes in the catalyst: Sintering of metal nanoparticles on a support can occur at high temperatures, reducing the active surface area.[2] | - Solution: Optimize regeneration temperature and atmosphere. Redispersion of metal particles may be possible through controlled oxidation and reduction cycles.[2] | |
| Formation of inactive rhodium species: In homogeneous catalysis, inactive rhodium clusters or dimers may form.[3][4][5][6] | - Solution: Adjust regeneration conditions (solvent, temperature) to favor the formation of the active monomeric species. The addition of specific ligands can sometimes break down inactive clusters.[4] | |
| Incomplete catalyst activation: The regenerated catalyst may require an activation step before use.[4][5] | - Solution: Review the activation procedure for your specific catalyst. This may involve treatment with a reducing agent (e.g., H₂) or a specific co-catalyst. | |
| Low Rhodium Recovery Rate | Inefficient precipitation: The pH, temperature, or choice of precipitating agent may not be optimal for complete rhodium precipitation. | - Solution: Optimize precipitation conditions. For rhodium hydroxide precipitation, a pH of 7.5 and a temperature of 50°C can be effective.[7] The use of a co-precipitating agent can also enhance recovery.[8][9] |
| Incomplete extraction: The solvent system or phase transfer catalyst may not be suitable for efficiently extracting the rhodium complex. | - Solution: Screen different solvent systems. The use of a phase transfer catalyst can improve the transfer of rhodium complexes from an organic to an aqueous phase.[10] Supercritical CO₂ with a co-solvent like methanol has also been shown to be effective for extraction from supported liquid-phase catalysts.[11][12] | |
| Strong adsorption to support or byproducts: Rhodium may be strongly adsorbed onto the catalyst support or reaction byproducts, making it difficult to leach. | - Solution: Employ a stronger leaching agent or a multi-step leaching process. Pre-treatment of the spent catalyst, such as roasting, can help break down the matrix and improve leaching efficiency.[13] | |
| Loss of rhodium during incineration: If using a pyrometallurgical approach, volatile rhodium species can be lost at high temperatures. | - Solution: Control the incineration temperature and atmosphere carefully. Programmed heating can prevent rapid volatilization of organic components and subsequent loss of rhodium.[8][9] The use of additives like alkali metal carbonates can help capture rhodium.[14] | |
| Contamination of Recycled Catalyst | Co-precipitation or co-extraction of other metals: Other metals from the reaction mixture or catalyst support may be recovered along with the rhodium. | - Solution: Implement selective precipitation or extraction techniques. Adjusting the pH and using specific complexing agents can improve selectivity.[15] A three-liquid-phase extraction system has been shown to separate platinum, palladium, and rhodium effectively.[16] |
| Incomplete removal of ligands or organic residues: Residual organic material can interfere with catalytic activity. | - Solution: Utilize a thorough washing procedure or an oxidative treatment (e.g., with H₂O₂) to remove organic residues.[17][18] Subsequent purification steps like ion exchange can further remove impurities.[8][9][19] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recovering rhodium from homogeneous reaction mixtures?
A1: The main methods for recovering rhodium from homogeneous catalysts include precipitation, solvent extraction, and adsorption.[8][9][19]
-
Precipitation: Involves converting the soluble rhodium complex into an insoluble solid, which can then be separated by filtration. This is often achieved by changing the pH or adding a specific precipitating agent.[7][8][9][19]
-
Solvent Extraction: This technique uses a solvent to selectively extract the rhodium complex from the reaction mixture into a separate, immiscible liquid phase.[8][9][19]
-
Adsorption: Utilizes solid adsorbents, such as activated carbon, to trap the rhodium catalyst from the solution.[19][20][21]
Q2: How can I recover rhodium from a heterogeneous catalyst on a support like activated carbon or alumina?
A2: Recovery from supported catalysts typically involves hydrometallurgical or pyrometallurgical processes.[8][9]
-
Hydrometallurgy: This involves leaching the rhodium from the support using an acidic solution, often with an oxidizing agent.[8][9][13] The rhodium is then recovered from the leachate by methods like precipitation or ion exchange.
-
Pyrometallurgy: This method uses high temperatures to process the spent catalyst.[8][9] Incineration can be used to burn off the support (if carbon-based) and concentrate the rhodium in the ash.[8][9] Smelting with a collector metal can also be employed to extract the rhodium.
Q3: What causes deactivation of rhodium catalysts?
A3: Rhodium catalyst deactivation can be caused by several factors, including:
-
Poisoning: Impurities in the feedstock or solvent can bind to the active sites of the catalyst, rendering it inactive.
-
Leaching: For heterogeneous catalysts, the active rhodium species can detach from the support and be lost in the reaction mixture.
-
Sintering: At high temperatures, small rhodium particles on a support can agglomerate into larger, less active particles.[2]
-
Formation of inactive species: The active catalyst can be converted into inactive forms, such as dimers or clusters, under certain reaction conditions.[3][4][5]
-
Oxidation: Exposure to oxygen can oxidize the active Rh(I) to an inactive state.[6]
Q4: Is it possible to regenerate a deactivated rhodium catalyst in-situ?
A4: In some cases, in-situ regeneration is possible. This might involve adding a reagent to the reactor to remove a poison or to break up inactive catalyst species. However, for more severe deactivation, ex-situ regeneration is typically required to restore catalytic activity fully.
Q5: What are the advantages and disadvantages of pyrometallurgical versus hydrometallurgical recycling methods?
A5:
-
Pyrometallurgy:
-
Hydrometallurgy:
Data on Rhodium Recovery Methods
The following tables summarize quantitative data on the efficiency of various rhodium recovery techniques.
Table 1: Comparison of Rhodium Recovery Rates by Method
| Recovery Method | Source Material | Recovery Rate (%) | Reference(s) |
| Precipitation (Sodium Formate) | Rhodium plating solution | > 75 | [7] |
| Precipitation (with 4-alkylanilines) | HCl solution with Pd, Pt, Rh | ~100 (for Rh) | [15] |
| Solvent Extraction | Organic waste | 98 | [8] |
| Three-Liquid-Phase Extraction | Acidic chloride media | 85 | [16] |
| Adsorption (Activated Carbon) | Organic process streams | > 95 | [19] |
| Pyrometallurgy (Incineration) | Spent catalyst | > 99 | [8] |
| Pyrometallurgy (Metal Trapping) | Waste organocatalysts | 96.53 | [8] |
| Hydrometallurgy (Cyanide Leaching) | Spent catalytic converters | 92 | [8] |
| Microreactor (H₂O₂ Oxidation) | Spent carbonyl rhodium catalyst | 95.6 (overall) | [17][18] |
Table 2: Optimized Conditions for Selected Recovery Processes
| Process | Key Parameters | Optimized Value(s) | Resulting Rh Recovery | Reference(s) |
| Hydroxide Precipitation | pH, Temperature, Time | 7.5, 50°C, 6 hours | Reduces final Rh³⁺ to 50 ppm | [7] |
| Incineration | Temperature | 650-700°C | Enables subsequent leaching | [14] |
| Roasting & Leaching | Roasting Temperature, Time | 600-800°C, 0.5-10 hours | Converts Rh to leachable Rh₂O₃ | [13] |
| Microreactor Recovery | Temperature, Time, Phase Ratio | 110°C, 29 min, 1:1 | 95.6% | [17][18] |
| Supercritical CO₂ Extraction | Temperature, Pressure, Co-solvent | 120°C, 30 MPa, 10 vol% Methanol | Complete extraction | [11] |
Experimental Protocols
Protocol 1: Recovery of Rhodium by Precipitation from an Aqueous Solution
This protocol outlines a general procedure for precipitating rhodium as a hydroxide.
-
pH Adjustment: Slowly add a base (e.g., NaOH solution) to the rhodium-containing aqueous solution while monitoring the pH.
-
Precipitation: Continue adding the base until a pH of 7.5 is reached and maintained.[7]
-
Digestion: Heat the mixture to 50°C and stir for 6 hours to allow the precipitate to fully form and agglomerate.[7]
-
Separation: Allow the precipitate to settle, then separate the solid by filtration or centrifugation.
-
Washing: Wash the collected solid with deionized water to remove any soluble impurities.
-
Drying: Dry the purified rhodium-containing solid in an oven at a suitable temperature (e.g., 110°C).
Protocol 2: Recovery of Rhodium by Solvent Extraction
This protocol describes a liquid-liquid extraction process to move rhodium from an organic phase to an aqueous phase.
-
Aqueous Phase Preparation: Prepare an acidic aqueous solution (e.g., pH 0.1-1 with HCl).[10]
-
Mixing: Combine the rhodium-containing organic phase with the prepared aqueous phase in a separation funnel.
-
Additive Introduction: Add a complexing agent (e.g., a water-soluble sulfate or chloride salt) and a phase transfer catalyst (e.g., a surfactant) to the mixture.[10]
-
Extraction: Agitate the mixture vigorously for a set period to facilitate the transfer of the rhodium complex into the aqueous phase.
-
Phase Separation: Allow the layers to separate. The rhodium will now be in the aqueous phase as a water-soluble complex.[10]
-
Collection: Carefully drain the lower aqueous phase containing the rhodium.
-
Further Processing: The rhodium can then be recovered from the aqueous phase by precipitation (see Protocol 1).
Protocol 3: Recovery of Rhodium by Adsorption on Activated Carbon
This protocol details the use of activated carbon to recover rhodium from an organic solution.[20]
-
Carbon Selection: Choose a high-surface-area activated carbon. The grade of carbon can influence adsorption efficiency.[20]
-
Contacting: Add the activated carbon to the rhodium-containing organic solution. The amount of carbon will depend on the rhodium concentration.
-
Agitation: Stir the mixture for a sufficient contact time (can range from 0.1 to 70 hours) to allow for adsorption of the rhodium onto the carbon surface.[20]
-
Separation: Separate the activated carbon from the liquid by filtration.
-
Rhodium Recovery from Carbon: The rhodium can be recovered from the spent activated carbon by incineration to burn away the carbon, leaving a rhodium-rich ash for further refining.
Visualizations
Caption: Troubleshooting flowchart for low catalyst activity.
Caption: General workflow for rhodium catalyst recycling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 3. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103540749A - Method for recovering rhodium from rhodium octoate organic waste liquor - Google Patents [patents.google.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 14. CN1414125A - A kind of method that reclaims rhodium from carbonylation reaction waste rhodium catalyst - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proplate.com [proplate.com]
- 20. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 21. Selective adsorption and removal of rhodium (Rh) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
A Comparative Analysis of Catalytic Activity: Rhodium(III) Chloride Trihydrate vs. Anhydrous Rhodium(III) Chloride
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact reaction efficiency and outcomes. This guide provides a detailed comparison of the catalytic activity of two common rhodium precursors: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) and anhydrous Rhodium(III) chloride (RhCl₃), supported by available data and experimental context.
Executive Summary
Rhodium(III) chloride, a versatile catalyst in organic synthesis, is commercially available in both a hydrated (trihydrate) and an anhydrous form. The presence of water of hydration in the trihydrate form significantly influences its physical properties, most notably its solubility, which in turn dictates its utility and activation requirements in catalytic applications. While both compounds serve as precursors to catalytically active rhodium species, their performance can differ based on the reaction conditions and the specific catalytic transformation.
The key distinction lies in their solubility and ease of activation. This compound is soluble in water and various organic solvents, making it a preferred choice for homogeneous catalysis where the catalyst is dissolved in the reaction medium. This solubility facilitates the in situ formation of active catalytic species. In contrast, anhydrous Rhodium(III) chloride is insoluble in water and many common organic solvents, often requiring more rigorous conditions for activation and dissolution to generate a catalytically active species.
Physical and Chemical Properties
A fundamental understanding of the properties of each form is essential for selecting the appropriate catalyst for a given application.
| Property | This compound (RhCl₃·3H₂O) | Anhydrous Rhodium(III) Chloride (RhCl₃) |
| Appearance | Dark red, crystalline solid | Red-brown to black powder |
| Molecular Weight | 263.31 g/mol | 209.26 g/mol |
| Solubility in Water | Soluble | Insoluble |
| Solubility in Alcohols | Soluble | Sparingly soluble to insoluble |
| Typical Application | Precursor for homogeneous catalysts | Precursor for heterogeneous catalysts, high-temperature reactions |
Catalytic Performance Comparison
Direct quantitative comparisons of the catalytic activity of the trihydrate and anhydrous forms of rhodium(III) chloride in the same reaction are not extensively documented in publicly available literature. However, insights can be drawn from their application as catalyst precursors in key industrial reactions.
Hydroformylation
Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. Rhodium-based catalysts are highly effective for this transformation.
A study investigating the hydroformylation of unsaturated fatty esters compared the performance of a pre-formed rhodium(I) catalyst, [RhH(CO)(PPh₃)₃], with RhCl₃·3H₂O as a starting precursor. The results indicated that under the specific reaction conditions, This compound was found to be inactive for hydroformylation .[1] Instead, it primarily catalyzed the isomerization of the double bonds within the fatty ester chains.[1] When triphenylphosphine (PPh₃) was added as a co-catalyst to the RhCl₃·3H₂O system, no reaction was observed, and an inactive rhodium(I) complex, [Rh(Cl)(CO)(PPh₃)₂], was isolated.[1]
This suggests that the direct use of RhCl₃·3H₂O as a hydroformylation catalyst precursor may require specific activation steps to generate the active Rh(I) hydride species necessary for the catalytic cycle. The anhydrous form, being even less soluble and potentially more difficult to reduce, would likely face similar or greater challenges in forming the active species under typical homogeneous hydroformylation conditions.
Hydrogenation
Hydrogenation is another cornerstone of organic synthesis where rhodium catalysts excel. The choice of precursor can influence the catalyst's activity and selectivity.
While a direct comparison with quantitative data is elusive, the general principle of catalyst activation provides valuable context. For homogeneous hydrogenation, the catalyst precursor must be soluble in the reaction medium to allow for the formation of the active rhodium hydride species. The solubility of This compound in alcohols and other organic solvents makes it a more convenient starting material for generating these active catalysts in situ.
For anhydrous Rhodium(III) chloride , its insolubility presents a significant hurdle for its use in homogeneous hydrogenation. Activation would likely require harsher conditions or the use of specific ligands capable of coordinating to the rhodium center and facilitating its dissolution and reduction.
Experimental Protocols
The following section outlines a generalized experimental workflow for evaluating the catalytic activity of rhodium precursors in a hydrogenation reaction. This protocol can be adapted to directly compare the performance of RhCl₃·3H₂O and anhydrous RhCl₃.
General Workflow for Catalyst Evaluation
Caption: A generalized workflow for comparing the catalytic activity of rhodium precursors in a hydrogenation reaction.
Detailed Experimental Protocol: Hydrogenation of an Alkene
This protocol provides a framework for a comparative study.
1. Catalyst Solution Preparation:
-
For RhCl₃·3H₂O: Accurately weigh the desired amount of RhCl₃·3H₂O and dissolve it in a suitable solvent (e.g., ethanol) to a known concentration.
-
For Anhydrous RhCl₃: Accurately weigh the same molar equivalent of anhydrous RhCl₃. Attempt to dissolve it in the same solvent. Note any solubility issues. Sonication or heating may be required, which should be documented as a difference in the activation procedure.
2. Reaction Setup:
-
To a high-pressure reactor, add the alkene substrate (e.g., 1-octene) and the reaction solvent.
-
Introduce a stirrer bar.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Inject the prepared catalyst solution into the reactor.
3. Hydrogenation Reaction:
-
Seal the reactor and pressurize it with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals.
4. Analysis:
-
Analyze the samples by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the alkene and the yield of the alkane product.
-
Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst to quantitatively compare their activity.
Logical Relationship of Catalyst Properties and Performance
The interplay between the physical properties of the rhodium chloride precursors and their catalytic performance can be visualized as follows:
Caption: The relationship between precursor hydration, solubility, ease of activation, and catalytic performance in homogeneous systems.
Conclusion
The choice between this compound and its anhydrous counterpart as a catalytic precursor is primarily dictated by the requirements of the specific catalytic system.
-
This compound is the more commonly employed precursor for homogeneous catalysis due to its ready solubility in a range of solvents. This property facilitates the formation of the active catalytic species under milder conditions.
-
Anhydrous Rhodium(III) chloride , owing to its insolubility, is less straightforward to use in homogeneous systems and may require more forcing conditions for activation. It is more commonly considered for heterogeneous catalyst preparation or in high-temperature applications where the water of hydration would be driven off.
For researchers and professionals in drug development and fine chemical synthesis, where mild reaction conditions and predictable catalyst activation are paramount, This compound generally offers a more practical and reliable starting point for developing homogeneous catalytic processes. However, for applications where the presence of water is detrimental or for the synthesis of supported catalysts, the anhydrous form may be the preferred precursor, albeit with the need for a more tailored activation protocol. Further direct comparative studies under a variety of reaction conditions are needed to fully elucidate the quantitative differences in their catalytic performance.
References
A Comparative Guide to Rhodium(III) Chloride Trihydrate and Other Rhodium Precursors for Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
The selection of a rhodium precursor is a critical decision in the development of efficient and selective catalytic processes. Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), a readily available and water-soluble salt, serves as a common entry point for the synthesis of a wide array of rhodium catalysts. However, its performance in catalysis is often compared to other well-established rhodium precursors such as Wilkinson's catalyst (RhCl(PPh₃)₃), dicarbonylrhodium(I) chloride dimer ([Rh(CO)₂Cl]₂), and rhodium(III) acetylacetonate (Rh(acac)₃). This guide provides an objective comparison of this compound against these alternatives in key catalytic transformations, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection.
Comparison of Catalytic Performance
The choice of rhodium precursor significantly influences the activation process, the nature of the active catalytic species, and ultimately, the efficiency and selectivity of the reaction. Below is a comparative overview of the performance of this compound and its alternatives in hydrogenation, hydroformylation, and C-H activation reactions.
Hydrogenation of Alkenes
Hydrogenation, the addition of hydrogen across a double bond, is a fundamental transformation in organic synthesis. Wilkinson's catalyst is a benchmark homogeneous catalyst for this reaction. This compound can be used to synthesize Wilkinson's catalyst in situ or used directly as a precursor, typically requiring reduction to a Rh(I) active species.
Table 1: Comparison of Rhodium Precursors in the Hydrogenation of Cyclohexene
| Precursor | Active Species Generation | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| RhCl(PPh₃)₃ (Wilkinson's Catalyst) | Pre-formed Rh(I) complex | 95.2 | Not Reported | Not Reported | |
| RhCl₃·3H₂O | In situ reduction with PPh₃ | 84.8 (of Wilkinson's catalyst) | Not Reported | Not Reported |
Note: The yield for RhCl₃·3H₂O in this specific study refers to the synthesis of Wilkinson's catalyst, which was then used for the hydrogenation, achieving a 95.2% yield of cyclohexane. Direct use of RhCl₃·3H₂O without a suitable reducing agent and ligand is generally ineffective for homogeneous hydrogenation.
Hydroformylation of Alkenes
Hydroformylation, or oxo synthesis, is the addition of a formyl group and a hydrogen atom to an alkene, producing aldehydes. This process is of immense industrial importance. [Rh(CO)₂Cl]₂ is a common precursor for generating active hydroformylation catalysts. This compound can also be used, but it requires reduction and carbonylation to form the active Rh(I) carbonyl hydride species.
Table 2: Comparison of Rhodium Precursors in the Hydroformylation of 1-Octene
| Precursor | Ligand | Conversion (%) | n/iso Ratio | Turnover Number (TON) | Reference |
| [Rh(acac)(CO)₂] | 6-DPyPon | >99 | Not Reported | Not Reported | |
| [Rh(acac)(CO)₂] | PPh₃ | 100 | ~10 | Not Reported | |
| RhCl₃·3H₂O | P(C₆H₄-m-SO₃Na)₃ (TPPTS) | 99.5 | Not Reported | 1000 |
Note: Direct quantitative comparison between RhCl₃·3H₂O and [Rh(CO)₂Cl]₂ under identical conditions is challenging due to variations in ligands and reaction setups across different studies. The data presented highlights the potential of catalysts derived from these precursors. One study noted that RhCl₃ significantly reduced the yield of the desired product in the hydroformylation of styrenes when compared to Rh(acac)(CO)₂ under their specific reaction conditions.
C-H Activation
Direct C-H bond functionalization is a powerful tool for streamlining organic synthesis. Rhodium(III) complexes, often generated in situ from precursors like RhCl₃·3H₂O or derived from pre-formed complexes like Rh(acac)₃, are effective catalysts for these transformations.
Table 3: Comparison of Rhodium Precursors in Arene Alkenylation (C-H Activation)
| Precursor | Substrate | Product | Selectivity | Relative Rate | Reference |
| [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Benzene + Ethylene | Styrene | ~98% | >20-fold faster than Pd(OAc)₂ | |
| Rh(acac)₃ | Not directly compared | - | - | - | - |
| RhCl₃·3H₂O | Not directly compared | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic results. Below are representative experimental protocols for the catalytic reactions discussed.
Hydrogenation of Cyclohexene using Wilkinson's Catalyst (Synthesized from RhCl₃·3H₂O)
This protocol is based on the synthesis of Wilkinson's catalyst from this compound and its subsequent use in hydrogenation.
-
Catalyst Synthesis:
-
Dissolve 1.0 g of triphenylphosphine (PPh₃) in 30 mL of hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of 101.2 mg of RhCl₃·3H₂O in a minimal amount of hot ethanol to the stirred PPh₃ solution.
-
Reflux the mixture for approximately 20 minutes, during which dark red crystals of RhCl(PPh₃)₃ (Wilkinson's catalyst) will precipitate.
-
Filter the hot solution through a Hirsch funnel and wash the crystals with three 1 mL portions of hot ethanol, followed by three 1 mL portions of diethyl ether.
-
Dry the crystals to obtain the Wilkinson's catalyst.
-
-
Hydrogenation Reaction:
-
In a 100 mL round-bottom flask equipped with a stir bar and a rubber septum, place 20.6 mg of the synthesized Wilkinson's catalyst.
-
Purge the flask with hydrogen gas for several minutes.
-
In separate flasks, bubble argon through 25 mL of toluene and 20 mL of cyclohexene for at least 15 minutes to deoxygenate the liquids.
-
Using a syringe, add the deoxygenated toluene and then the cyclohexene to the flask containing the catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at 25 °C.
-
Monitor the reaction progress by gas chromatography (GC) to determine the conversion of cyclohexene to cyclohexane.
-
Hydroformylation of 1-Octene using a Rhodium Precursor
This is a generalized procedure based on common practices in the literature for rhodium-catalyzed hydroformylation.
-
Catalyst Preformation:
-
In a nitrogen-filled glovebox, charge a high-pressure autoclave reactor with the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine ligand in an appropriate solvent (e.g., toluene).
-
Seal the autoclave, remove it from the glovebox, and pressurize it with syngas (a mixture of CO and H₂, typically 1:1) to a preformation pressure (e.g., 10 bar).
-
Heat the mixture to the preformation temperature (e.g., 80 °C) and stir for a set time (e.g., 1 hour) to allow for the formation of the active catalytic species.
-
-
Hydroformylation Reaction:
-
After the preformation step, cool the autoclave and carefully inject the substrate, 1-octene.
-
Repressurize the reactor with syngas to the desired reaction pressure (e.g., 10 bar).
-
Heat the reactor to the reaction temperature (e.g., 80 °C) and stir the mixture vigorously for the specified duration.
-
After the reaction, cool the autoclave to room temperature and slowly vent the excess pressure.
-
Analyze the product mixture by GC or NMR to determine the conversion, yield, and n/iso aldehyde ratio.
-
C-H Activation: Oxidative Arylation of an Arene
This protocol is a general representation of a rhodium(III)-catalyzed C-H activation/olefination reaction.
-
Reaction Setup:
-
To a reaction vessel, add the arene substrate, the rhodium(III) precursor (e.g., [Cp*RhCl₂]₂), a silver salt oxidant (e.g., AgOAc), and a suitable solvent (e.g., 1,2-dichloroethane or DMF).
-
Add the olefin coupling partner (e.g., an acrylate).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Stir the reaction for the required time, monitoring the progress by thin-layer chromatography (TLC) or GC.
-
-
Work-up and Analysis:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired olefinated arene product.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
-
Visualizing Catalytic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the activation of rhodium precursors and the general catalytic cycles for the discussed reactions.
Activation of this compound
This compound is a pre-catalyst and must be reduced to Rh(I) to enter the catalytic cycles for hydrogenation and hydroformylation. In C-H activation, it can be a precursor to the active Rh(III) species.
Catalytic Cycle for Hydrogenation with Wilkinson's Catalyst
The accepted mechanism for alkene hydrogenation by Wilkinson's catalyst involves oxidative addition of hydrogen, alkene coordination, migratory insertion, and reductive elimination.
A Comparative Guide to Analytical Methods for the Characterization and Quality Control of Rhodium(III) Chloride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a critical precursor in the synthesis of various catalysts and active pharmaceutical ingredients. Its purity and precise characterization are paramount to ensure the efficacy, safety, and reproducibility of downstream applications. This guide provides an objective comparison of key analytical methods for the quality control of this compound, complete with supporting data and detailed experimental protocols.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for the quality control of this compound depends on the specific parameter being evaluated, the required sensitivity, and the available instrumentation. The following table summarizes the performance of common analytical methods.
| Analytical Technique | Parameter Measured | Typical Application | Advantages | Disadvantages |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Rhodium content, Trace metal impurities | Quantitative determination of Rh concentration and metallic impurities. | High throughput, good sensitivity for a wide range of elements, robust against matrix effects.[1] | Spectral interferences can occur; less sensitive than ICP-MS.[1] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ultra-trace metal impurities | Detection of impurities at very low concentration levels (ppb or ppt). | Exceptional sensitivity, capable of isotopic analysis.[1][2] | More susceptible to matrix effects than ICP-OES, higher instrumentation cost.[1] |
| UV-Visible Spectrophotometry (UV-Vis) | Rhodium concentration | Routine quantification of rhodium in solution. | Cost-effective, simple operation, good for routine analysis.[3] | Indirect method often requiring a complexing agent, potential for interferences from other absorbing species.[3][4] |
| Thermogravimetric Analysis (TGA) | Water of hydration, Thermal stability | Determination of the number of water molecules and decomposition temperature. | Provides quantitative information on mass loss as a function of temperature.[5][6] | Does not identify the evolved gases directly. |
| ¹⁰³Rh Nuclear Magnetic Resonance (NMR) Spectroscopy | Speciation, Structural characterization | Identification of different rhodium species in solution and solid state.[7] | Provides detailed structural information and insights into the chemical environment of the rhodium nucleus.[8][9][10][11][12] | Low sensitivity of the ¹⁰³Rh nucleus, requiring specialized techniques and longer acquisition times.[8] |
| X-ray Diffraction (XRD) | Crystalline structure, Phase purity | Verification of the crystalline form and identification of crystalline impurities. | Non-destructive, provides definitive identification of crystalline phases. | Amorphous content is not detected; requires a crystalline sample. |
| Gravimetric Analysis | Rhodium content | A classical and accurate method for determining the rhodium content. | High accuracy and precision when performed correctly.[13] | Time-consuming and requires skilled technique. |
Quantitative Performance Data
The following table presents a summary of key quantitative performance metrics for the determination of rhodium using various techniques.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (Relative Standard Deviation) |
| ICP-OES | 0.00408 ppm[14] | 0.0408 ppm[14] | 0.3% - 1.0%[14] |
| ICP-MS | Low ppb to ppt range[1][2] | ppt to low ppb range[1] | < 5% |
| UV-Vis Spectrophotometry | 0.1542 ppm | 0.5274 ppm | < 3% |
| Stripping Voltammetry | 0.08 mg/L[15] | Not specified | < 2.1%[13] |
Experimental Protocols
Determination of Rhodium Content by ICP-OES
This protocol outlines the quantification of rhodium in this compound using ICP-OES with an internal standard.
1. Preparation of Standard Solutions:
-
Prepare a 1000 ppm Rhodium stock solution from a certified standard.
-
Prepare a series of working standards (e.g., 0.5, 1.0, 5.0, 10.0 ppm) by diluting the stock solution with a suitable acid matrix (e.g., 5% HNO₃).[14]
-
Add a constant concentration of an internal standard (e.g., 2.0 ppm Yttrium or Cobalt) to all working standards and blank solutions.[14][16]
2. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample.
-
Dissolve the sample in a 100 mL volumetric flask with the same acid matrix used for the standards.
-
Add the internal standard to the sample solution at the same concentration as in the standards.
3. Instrumental Analysis:
-
Set up the ICP-OES instrument according to the manufacturer's recommendations. A common analytical wavelength for rhodium is 343.489 nm.[17]
-
Aspirate the blank, standards, and sample solutions into the plasma.
-
Generate a calibration curve by plotting the ratio of the rhodium emission intensity to the internal standard emission intensity against the rhodium concentration of the standards.
4. Quantification:
-
Determine the rhodium concentration in the sample solution from the calibration curve.
-
Calculate the percentage of rhodium in the original sample.
Quantification of Rhodium by UV-Visible Spectrophotometry
This protocol describes the determination of rhodium concentration using a colorimetric method with a complexing agent.
1. Preparation of Reagents and Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 100 ppm) in distilled water.[3]
-
Prepare a solution of a suitable complexing agent (e.g., 0.05% 2,4-dimethyl-3H-1,5-benzodiazepine in methanol).[3]
-
Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., pH 8.9).[3]
-
Prepare a series of rhodium standards in the desired concentration range (e.g., 1-10 ppm) from the stock solution.[3]
2. Color Development:
-
To a set of volumetric flasks, add a known volume of each standard solution and the sample solution.
-
Add the complexing agent and buffer solution to each flask and dilute to the mark with a suitable solvent.
-
Allow the color to develop for a specified time.
3. Spectrophotometric Measurement:
-
Measure the absorbance of the blank, standards, and sample solutions at the wavelength of maximum absorbance (λmax) of the rhodium complex (e.g., 510 nm).[3]
-
Construct a calibration curve by plotting absorbance versus the concentration of the rhodium standards.
4. Calculation:
-
Determine the concentration of rhodium in the sample solution from the calibration curve.
-
Calculate the rhodium content in the original sample.
Determination of Water Content by Thermogravimetric Analysis (TGA)
1. Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Set the heating rate (e.g., 10 °C/min) and the atmosphere (e.g., nitrogen or air).
2. Sample Analysis:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace and start the analysis.
3. Data Interpretation:
-
The TGA curve will show a mass loss step corresponding to the loss of water of hydration. The trihydrate is expected to lose water around 100 °C.[6]
-
Calculate the percentage of mass loss from the TGA curve.
-
From the percentage mass loss, determine the number of water molecules per formula unit of RhCl₃.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes for the quality control of this compound.
Caption: Overall Quality Control Workflow for this compound.
Caption: Experimental Workflow for Rhodium Assay by ICP-OES.
Caption: Experimental Workflow for Rhodium Assay by UV-Vis Spectrophotometry.
References
- 1. benchchem.com [benchchem.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. directivepublications.org [directivepublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 8. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 9. 1H-enhanced 103Rh NMR spectroscopy and relaxometry of 103Rh(acac)3 in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Structure and bonding in rhodium coordination compounds: a 103 Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06026H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard [scielo.org.za]
- 15. matec-conferences.org [matec-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating a New Frontier: Rhodium(III) Chloride Trihydrate in Catalytic C-H Alkylation of Indoles
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules. Within this field, the development of novel catalytic methods is crucial for advancing drug discovery and development. This guide provides a comprehensive validation of a new catalytic method for the C2-alkylation of indoles utilizing Rhodium(III) chloride trihydrate, benchmarked against established alternative catalytic systems. The data presented herein is intended to assist researchers in making informed decisions for their synthetic strategies.
Comparative Performance Analysis: C2-Alkylation of Indoles
The C2-position of the indole scaffold is a key site for modification in many biologically active compounds. The following table summarizes the quantitative performance of the Rhodium(III)-catalyzed method against prominent alternatives, highlighting key reaction parameters and outcomes.
| Catalytic System | Catalyst Precursor | Alkylating Agent | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Key Features & Limitations |
| Rhodium(III) Catalysis | [RhCp*Cl₂]₂ | Diazo Compounds | 2 | 50 | 6-18 | up to 99% | Mild conditions, high efficiency, broad functional group tolerance, N₂ as the only byproduct.[1] |
| Palladium(II) Catalysis | PdCl₂(MeCN)₂ | Alkyl Bromides | 10-40 | 70-90 | 0.8-3.5 | up to 95% | Norbornene-mediated cascade, applicable to free N-H indoles. Higher catalyst loading may be required.[2][3] |
| Iridium(I) Catalysis | [Ir(cod)]BF₄ | Alkenes | 10 | 75-135 | 24 | up to 98% | Cationic iridium complex, selectivity between linear and branched products depends on the directing group.[4][5] |
| Ruthenium(II) Catalysis | [RuCl₂(p-cymene)]₂ | α-Aryldiazoesters | Not specified | Not specified | Not specified | up to 96% | Directing group-free approach for NH-indoles.[6] |
Experimental Protocols
Detailed methodologies for the primary Rhodium(III)-catalyzed reaction and its key alternatives are provided below to facilitate reproducibility and direct comparison.
Protocol 1: Rh(III)-Catalyzed C-H Alkylation of N-Pyrimidyl Indoles with Diazo Compounds
This protocol is adapted from the work of Li and coworkers.[1]
Materials:
-
N-pyrimidyl indole (1.0 equiv)
-
Diazo compound (1.2 equiv)
-
[RhCp*Cl₂]₂ (2 mol%)
-
AgSbF₆ (10 mol%)
-
Ethanol (EtOH)
Procedure:
-
To a dried 10-mL Schlenk tube, add N-pyrimidyl indole, the diazo compound, [RhCp*Cl₂]₂, and AgSbF₆.
-
Add 2.0 mL of EtOH to the tube.
-
Stir the reaction mixture at 50 °C for 6–18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired C2-alkylated indole.
Protocol 2: Pd(II)-Catalyzed Norbornene-Mediated 2-Alkylation of Free N-H Indoles
This protocol is based on the method developed by Bach and coworkers.[2][3]
Materials:
-
Indole (1.0 equiv)
-
Norbornene
-
Alkyl Bromide
-
K₂CO₃
-
PdCl₂(MeCN)₂
-
Dimethylacetamide (DMA) with 0.5 M H₂O
Procedure:
-
In a Schlenk tube, combine the indole, norbornene, alkyl bromide, K₂CO₃, and PdCl₂(MeCN)₂.
-
Add 1 mL of DMA (containing 0.5 M H₂O).
-
Degas the mixture by three evacuation/argon backfill cycles.
-
Heat the reaction tube to 70 °C and stir for the specified time (typically 0.83-3.5 hours).
-
After cooling to room temperature, the reaction mixture is worked up and purified by column chromatography.
Protocol 3: Cationic Iridium(I)-Catalyzed C2-Alkylation of N-Substituted Indoles with Alkenes
This protocol is derived from the work of Shibata and coworkers.[4][5]
Materials:
-
N-acetyl or N-benzoyl indole (1.0 equiv)
-
Alkene (4.0 equiv)
-
[Ir(cod)]BF₄ (0.1 equiv)
-
Ligand (e.g., DPPF)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel, add the N-substituted indole, the iridium catalyst, and the phosphine ligand.
-
Add the solvent and the alkene.
-
Heat the reaction mixture at a specified temperature (e.g., 75 °C) for 24 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the C2-alkylated product. The choice of N-acyl group influences the selectivity for linear versus branched products.
Visualizing the Workflow
To provide a clear understanding of the operational sequence, the following diagram illustrates the experimental workflow for the featured Rhodium(III)-catalyzed C-H alkylation.
Caption: Experimental workflow for Rh(III)-catalyzed C-H alkylation of indoles.
References
- 1. mdpi.com [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Pd(II)-catalyzed regioselective 2-alkylation of indoles via a norbornene-mediated C-H activation: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ir(I)-catalyzed C-H bond alkylation of C2-position of indole with alkenes: selective synthesis of linear or branched 2-alkylindoles. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Rhodium(III) and Iridium Catalysts in Homogeneous Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of Rhodium(III) chloride trihydrate and analogous iridium catalysts, focusing on their performance in key organic transformations. The information presented is supported by experimental data to facilitate informed decision-making in catalyst selection.
Rhodium and iridium, both platinum-group metals, are renowned for their exceptional catalytic activity in a wide array of chemical reactions. While sharing certain similarities, their catalysts often exhibit distinct performance characteristics in terms of activity, selectivity, and functional group tolerance. This comparative study delves into their respective strengths and weaknesses in asymmetric transfer hydrogenation, C-H activation, and olefin hydrogenation.
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Both rhodium(III) and iridium(III) complexes, often derived from precursors like [Cp*MCl2]2 (where M = Rh or Ir), have proven to be effective catalysts for this reaction.
A direct comparison of Rh-TsDPEN and Ir-TsDPEN catalysts (derived in situ from [Cp*MCl2]2 and TsDPEN) for the ATH of various ketones in water reveals the superior efficiency of the rhodium catalyst.[1] The rhodium-based catalyst generally provides higher enantioselectivities, reaching up to 99% ee, and operates effectively at substrate-to-catalyst ratios of 100-1000, even without the need for an inert atmosphere.[1]
The catalytic activity of both systems is highly dependent on the pH of the reaction medium. The optimal pH window for the rhodium catalyst is broader (5.5-10.0) compared to the iridium catalyst (6.5-8.5) for achieving a turnover frequency (TOF) greater than 50 mol mol⁻¹ h⁻¹.[1] Outside these ranges, the reaction rates for both catalysts decrease significantly.[1]
Table 1: Comparison of Rh(III) and Ir(III) Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone in Water [1]
| Catalyst Precursor | Ligand | Substrate/Catalyst Ratio | Time | Conversion (%) | ee (%) |
| [CpRhCl2]2 | TsDPEN | 100 | 0.5 h | ~100 | 97 |
| [CpIrCl2]2 | TsDPEN | 100 | 3.5 h | ~100 | 87 |
Reaction conditions: Acetophenone (1.0 mmol), HCOONa (5.0 mmol), H₂O (2 mL), 40 °C.
Performance in C-H Activation
Chelation-assisted C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. Both rhodium(III) and iridium(III) complexes are widely employed in these transformations, often exhibiting complementary reactivity.
In the coupling of N-functionalized anilines with α-diazoesters, iridium(III) and rhodium(III) catalysts show distinct product selectivities.[2] Iridium(III) catalysis facilitates the coupling with α-diazo β-ketoesters to yield ester-functionalized indoles.[2] In contrast, rhodium(III) catalysis with α-diazomalonates leads to alkylation products without subsequent annulation.[2]
A study on the C-H and O-H bond activation of Schiff base ligands showed that while both rhodium(I) and iridium(I) precursors form organometallic complexes, the resulting iridium(III) hydride complexes are significantly more effective catalysts for Suzuki-type C-C cross-coupling reactions compared to their rhodium(III) chloride counterparts.[3] This difference in catalytic efficiency is attributed to the presence of a soft hydride ligand in the iridium complex, which likely facilitates the reduction to the catalytically active Ir(I) species.[3]
Table 2: Comparison of Rh(III) and Ir(III) Catalysts in Suzuki Cross-Coupling via C-H Activation [3]
| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) |
| [Ir(PPh₃)₂(L²)(H)] | p-iodoacetophenone | Phenylboronic acid | 98 |
| [Rh(PPh₃)₂(L²)Cl] | p-iodoacetophenone | Phenylboronic acid | 12 |
Reaction conditions: Aryl halide (1 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (2 mmol), catalyst (0.1 mol%), toluene/H₂O, 100 °C, 12 h. L² = N-(2′-hydroxyphenyl)thiophene-2-aldimine.
Performance in Olefin Hydrogenation
The hydrogenation of olefins is a fundamental reaction in organic synthesis. While rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are historically significant for homogeneous hydrogenation, iridium catalysts have emerged as powerful alternatives, particularly for unfunctionalized and sterically hindered olefins.
Iridium catalysts with chiral P,N-ligands are highly effective for the asymmetric hydrogenation of a broad range of unfunctionalized olefins with excellent enantioselectivity.[4][5] These catalysts are often complementary to rhodium and ruthenium diphosphine catalysts.[6] For instance, while ruthenium and rhodium complexes are preferred for α,β-unsaturated carboxylic acids, iridium catalysts excel in the hydrogenation of allylic acetates and other protected allylic alcohols.[6]
Experimental Protocols
Asymmetric Transfer Hydrogenation of Acetophenone in Water[7]
Catalyst Preparation (in situ):
-
In a reaction vessel, [Cp*MCl₂]₂ (M = Rh or Ir; 0.005 mmol) and (R,R)-TsDPEN (0.012 mmol) are dissolved in water (2 mL).
-
The mixture is stirred at 40°C for 30 minutes to form the active catalyst.
Hydrogenation Reaction:
-
To the catalyst solution, sodium formate (HCOONa; 5.0 mmol) and acetophenone (1.0 mmol) are added.
-
The reaction vessel is degassed three times.
-
The reaction mixture is stirred at 40°C for the specified time (see Table 1).
-
Upon completion, the mixture is cooled to room temperature, and the organic product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The conversion and enantiomeric excess are determined by gas chromatography (GC) analysis on a chiral column.
Suzuki Cross-Coupling of p-Iodoacetophenone with Phenylboronic Acid[3]
Reaction Setup:
-
A reaction tube is charged with p-iodoacetophenone (1 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (K₂CO₃; 2 mmol), and the catalyst ([Ir(PPh₃)₂(L²)(H)] or [Rh(PPh₃)₂(L²)Cl]; 0.1 mol%).
-
Toluene (3 mL) and water (0.5 mL) are added to the tube.
-
The tube is sealed and the reaction mixture is stirred at 100°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product yield is determined after purification by column chromatography.
Catalytic Cycles and Mechanisms
The catalytic cycles for rhodium and iridium in these transformations share common fundamental steps but can differ in the oxidation states of the metal and the nature of the key intermediates.
Caption: Catalytic cycle for Rh(III)-catalyzed asymmetric transfer hydrogenation.
Caption: A proposed catalytic cycle for iridium-catalyzed olefin hydrogenation.
Conclusion
Both this compound and iridium-based precursors are highly valuable in catalysis, each offering specific advantages depending on the desired transformation. For the asymmetric transfer hydrogenation of ketones in aqueous media, rhodium(III) catalysts generally exhibit superior activity and enantioselectivity.[1] In C-H activation reactions, rhodium and iridium catalysts can display complementary reactivity, and the choice of metal can dictate the reaction outcome.[2] For the hydrogenation of unfunctionalized and sterically demanding olefins, iridium catalysts have carved out a significant niche, often providing high enantioselectivities where other catalysts are less effective.[4][6] The selection between these two powerful catalytic systems should, therefore, be guided by the specific substrate, desired product, and reaction conditions.
References
- 1. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium(iii)- and rhodium(iii)-catalyzed coupling of anilines with α-diazoesters via chelation-assisted C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
Performance evaluation of supported rhodium catalysts derived from Rhodium(III) chloride trihydrate.
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that significantly influences the performance of the final catalytic system. This guide provides an objective comparison of supported rhodium catalysts derived from Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) against other common rhodium precursors, supported by experimental data. We delve into the nuances of catalyst preparation, characterization, and performance in key chemical transformations.
This compound is a widely used and commercially available precursor for the preparation of supported rhodium catalysts.[1] Its handling characteristics and reactivity make it a versatile starting material for a range of catalytic applications, from hydrogenations to hydroformylations. However, the presence of chloride ions can influence the catalyst's properties and performance, a factor that must be carefully considered in catalyst design.
Comparative Performance Analysis
The choice of precursor can have a marked impact on the catalytic activity and selectivity of the final supported rhodium catalyst. The counter-ion of the precursor can affect the metal dispersion, oxidation state, and interaction with the support material. A direct comparison with rhodium(III) nitrate [Rh(NO₃)₃], another common precursor, highlights these differences.
CO₂ Hydrogenation
In the hydrogenation of carbon dioxide, a reaction of significant interest for CO₂ utilization, the precursor choice dramatically steers the product selectivity.
| Precursor | Support | Rh Loading (wt%) | CO₂ Conversion (%) | Selectivity to CH₄ (%) | Selectivity to CO (%) | Reference |
| RhCl₃·3H₂O | SiO₂ | 1.0 | 0.35 | 75 | 25 | [2] |
| Rh(NO₃)₃ | SiO₂ | 1.0 | 0.52 | 12 | 88 | [2] |
As the data indicates, the catalyst prepared from rhodium nitrate shows higher overall activity for CO₂ conversion.[2] However, the catalyst derived from this compound is significantly more selective towards the deep hydrogenation of CO₂ to methane.[2] This is attributed to the influence of residual chloride, which appears to be a key factor in directing the reaction pathway towards methanation.[2]
Hydrogenation of Unsaturated Substrates
Supported rhodium catalysts are highly effective for the hydrogenation of various functional groups. The performance can be influenced by the choice of support and the rhodium precursor.
| Substrate | Catalyst | Conversion (%) | Selectivity (%) | Product | Reaction Conditions | Reference |
| 1-Octene | Rh-UFSi (from RhCl₃) | 99 | 98 (aldehydes) | Nonanal | 140°C, 5.0 MPa | [3] |
| Styrene | 5% Rh/Al₂O₃ | 100 | - | Ethylbenzene | 25°C, Al/H₂O H₂ source | [4] |
| Acetophenone | 5% Rh/Al₂O₃ | 100 | 100 | 1-Phenylethanol | 25°C, Al/H₂O H₂ source | [4] |
| Nitrobenzene | 5% Rh/Al₂O₃ | 100 | 100 | Aniline | 25°C, Al/H₂O H₂ source | [4] |
These results demonstrate the high activity of rhodium catalysts derived from RhCl₃·3H₂O in various hydrogenation reactions. The choice of support, such as nitrogen-doped silica (UFSi) or alumina (Al₂O₃), can be tailored to optimize performance for specific substrates.[3][4]
Hydroformylation
Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. Supported rhodium catalysts are actively researched to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.
| Olefin | Catalyst | Conversion (%) | Aldehyde Yield (%) | n/i ratio | Reaction Conditions | Reference |
| 1-Octene | Rh-UFSi (from RhCl₃) | 99 | 98 | - | 140°C, 5.0 MPa | [3] |
| Propene | Rh-Li/SiO₂ (from RhCl₃·3H₂O) | ~18 | ~16 | ~1.5 | 413K, 1 atm | [5] |
| Styrene | Rh/Al₂O₃ (from ion exchange) | High | - | - | - | [6] |
The data shows that supported rhodium catalysts prepared from RhCl₃·3H₂O are effective in hydroformylation reactions. The addition of promoters, such as alkali metals, can influence the activity in aldehyde formation.[5] However, leaching of the active rhodium species can be a challenge in some supported systems.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of catalytic materials.
Catalyst Preparation (Impregnation Method)
This protocol describes a general incipient wetness impregnation method for preparing a supported rhodium catalyst from this compound.
-
Support Pre-treatment: The support material (e.g., silica, alumina) is dried in an oven at a specified temperature (e.g., 120°C) for several hours to remove physisorbed water.
-
Precursor Solution Preparation: An aqueous solution of RhCl₃·3H₂O is prepared with a concentration calculated to achieve the desired rhodium loading on the support. The pH of the solution may be adjusted depending on the support's point of zero charge to facilitate adsorption.
-
Impregnation: The precursor solution is added dropwise to the dried support material until the pores are completely filled (incipient wetness). The mixture is then agitated for a period to ensure uniform distribution of the rhodium precursor.
-
Drying: The impregnated support is dried in an oven at a controlled temperature (e.g., 110-150°C) for several hours to remove the solvent.
-
Calcination (Optional): The dried catalyst may be calcined in air or an inert atmosphere at a high temperature (e.g., 400-550°C) to decompose the precursor and anchor the rhodium species to the support.
-
Reduction: The calcined catalyst is then reduced in a stream of hydrogen gas at an elevated temperature (e.g., 300-500°C) to convert the rhodium species to their metallic state.
Performance Evaluation: Hydroformylation of 1-Octene
This protocol outlines a typical procedure for evaluating the performance of a supported rhodium catalyst in the hydroformylation of 1-octene.
-
Reactor Setup: A high-pressure autoclave (e.g., 25 mL steel autoclave) equipped with a magnetic stirrer and a temperature controller is used.
-
Catalyst Loading: A precisely weighed amount of the supported rhodium catalyst is loaded into the autoclave.
-
Reactant Addition: The substrate (1-octene) and a solvent (e.g., toluene) are added to the autoclave.
-
Pressurization: The autoclave is sealed and pressurized with syngas (a mixture of carbon monoxide and hydrogen, typically in a 1:1 molar ratio) to the desired pressure (e.g., 3.0-5.0 MPa).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-140°C) and stirred continuously for a specified duration.
-
Product Analysis: After the reaction, the autoclave is cooled to room temperature and depressurized. The liquid products are separated from the solid catalyst (e.g., by centrifugation) and analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity to the aldehyde products (nonanal and its isomers).
Visualizing the Catalyst Development Workflow
The development of a supported catalyst is a multi-step process that involves careful consideration of various parameters. The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in the performance evaluation of supported rhodium catalysts.
References
- 1. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic comparison of fresh versus spent Rhodium(III) chloride trihydrate catalysts.
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of fresh and spent Rhodium(III) chloride trihydrate (RhCl₃(H₂O)₃), a versatile catalyst in homogeneous catalysis. Understanding the changes a catalyst undergoes during a reaction is paramount for process optimization, catalyst regeneration, and extending its lifecycle. This report details the expected spectroscopic signatures of the catalyst in its pristine and deactivated states, supported by established experimental data.
Executive Summary
The deactivation of this compound catalysts in homogeneous reactions often involves a change in the oxidation state of the rhodium center, typically a reduction from Rh(III) to Rh(I) or Rh(0), and/or a modification of its coordination sphere through ligand exchange or complexation with reactants, products, or solvents. These transformations are readily observable through a suite of spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS). This guide presents a summary of the expected spectroscopic changes and detailed experimental protocols for their observation.
Data Presentation: A Spectroscopic Fingerprint of Activity and Deactivation
The following tables summarize the key quantitative differences in the spectroscopic data between fresh and spent this compound catalysts. The data for the spent catalyst are indicative of common deactivation pathways.
Table 1: FTIR and Raman Spectroscopy Data
| Spectroscopic Technique | Fresh RhCl₃(H₂O)₃ | Spent Rhodium Catalyst (Typical Observations) | Interpretation of Changes |
| FTIR | Broad O-H stretch (~3400 cm⁻¹) H-O-H bend (~1630 cm⁻¹)[1] | Appearance of new bands corresponding to coordinated species (e.g., CO, phosphines). Shift in the position of existing bands. | Ligand exchange and formation of new rhodium complexes. For example, the formation of Rh(I) carbonyl species gives rise to characteristic strong absorptions in the 1950-2100 cm⁻¹ region.[2] |
| Raman | Rh-Cl stretching vibration (~310 cm⁻¹)[3] | Shift and/or broadening of the Rh-Cl band. Appearance of new bands related to the altered coordination sphere. | Changes in the Rh-Cl bond strength and symmetry around the rhodium center due to ligand substitution or reduction. |
Table 2: UV-Vis Spectroscopy Data
| Spectroscopic Technique | Fresh RhCl₃(H₂O)₃ in Solution | Spent Rhodium Catalyst in Solution (Typical Observations) | Interpretation of Changes |
| UV-Vis | Absorption maxima characteristic of [RhClₓ(H₂O)₆₋ₓ]³⁻ˣ species.[4] | Shift in absorption maxima (e.g., to longer wavelengths) or appearance of new absorption bands.[5] | Alteration of the ligand field around the rhodium ion due to changes in coordination or oxidation state. For instance, the formation of Rh(I) complexes often results in different d-d transition energies. |
Table 3: NMR Spectroscopy Data
| Spectroscopic Technique | Fresh RhCl₃(H₂O)₃ | Spent Rhodium Catalyst (Typical Observations) | Interpretation of Changes |
| ¹⁰³Rh NMR | Chemical shift characteristic of Rh(III) in a chloride and water coordination environment. The chemical shift is highly sensitive to the solvent and chloride concentration.[6][7] | Significant change in the ¹⁰³Rh chemical shift. For example, Rh(I) species are generally found at lower frequency (more shielded) compared to Rh(III) species.[6][8] | A change in the oxidation state and/or the coordination sphere of the rhodium atom. The wide chemical shift range of ¹⁰³Rh makes it a sensitive probe for such changes.[6] |
Table 4: XPS Data
| Spectroscopic Technique | Fresh RhCl₃(H₂O)₃ | Spent Rhodium Catalyst (Typical Observations) | Interpretation of Changes |
| XPS (Rh 3d) | Rh 3d₅/₂ binding energy ~308.8 eV (for native oxide, representative of Rh(III))[9] | Shift in Rh 3d₅/₂ binding energy to lower values, e.g., ~307.6 eV for Rh(0).[9] Appearance of new peaks or broadening of existing ones. | Reduction of the rhodium center from Rh(III) to lower oxidation states like Rh(I) or Rh(0). The formation of different rhodium species can lead to multiple peaks.[10][11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these comparative studies.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Fresh Catalyst: Prepare a KBr pellet by mixing a small amount of RhCl₃(H₂O)₃ with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[1]
-
Spent Catalyst: After the reaction, the solvent should be removed under reduced pressure. The remaining solid residue, the spent catalyst, can then be prepared as a KBr pellet or analyzed by ATR-FTIR.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the KBr pellet or the empty ATR crystal before scanning the sample.
-
Collect a sufficient number of scans to ensure a good signal-to-noise ratio.
-
2. Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the fresh or spent catalyst powder in a capillary tube or on a microscope slide.
-
-
Data Acquisition:
-
Use a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Focus the laser on the sample and collect the scattered light.
-
Record the spectrum over a relevant range to observe the Rh-Cl and other relevant vibrational modes.
-
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Dissolve a known concentration of the fresh or spent catalyst in a suitable solvent (the reaction solvent is often preferred for the spent catalyst). The solvent should not absorb in the region of interest.
-
-
Data Acquisition:
-
Use a quartz cuvette for the analysis.
-
Record the spectrum over a range of approximately 200-800 nm.
-
Use the pure solvent as a blank to obtain the baseline.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve the fresh or spent catalyst in a suitable deuterated solvent.
-
For ¹⁰³Rh NMR, due to its low sensitivity, higher concentrations are preferable.
-
-
Data Acquisition:
-
¹H and ³¹P NMR: These are standard experiments to probe the ligand environment.
-
¹⁰³Rh NMR: This is a more specialized experiment. Due to the low gyromagnetic ratio and long relaxation times of ¹⁰³Rh, techniques like polarization transfer from ¹H can be used to enhance the signal.[12] Indirect 2D correlation techniques such as HMQC can also be employed.[6]
-
5. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Mount the powdered fresh or spent catalyst on a sample holder using double-sided conductive tape.
-
For air-sensitive spent catalysts, the sample should be prepared and transferred into the XPS chamber under an inert atmosphere to prevent oxidation.[10]
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the Rh 3d, Cl 2p, C 1s, and O 1s regions.
-
Use a charge neutralizer if the sample is non-conductive.
-
The binding energies should be calibrated using a reference peak, typically the C 1s peak at 284.8 eV.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the spectroscopic comparison of fresh and spent catalysts.
Catalyst Deactivation Pathway Diagram
Caption: Potential deactivation pathways for this compound catalyst.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Operando Shell‐Isolated Nanoparticle‐Enhanced Raman Spectroscopy of the NO Reduction Reaction over Rhodium‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 7. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-103 NMR of [Rh(X)(PPh3)3] [X = Cl, N3, NCO, NCS, N(CN)2, NCBPh3, CNBPh3, CN] and derivatives containing CO, isocyanide, pyridine, H2 and O2. Ligand, solvent and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H-enhanced 103Rh NMR spectroscopy and relaxometry of 103Rh(acac)3 in solution - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of Rhodium(III) chloride trihydrate in industrial processes.
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to ensuring the efficiency, selectivity, and economic viability of chemical transformations. Rhodium(III) chloride trihydrate has long been a cornerstone in industrial catalysis, serving as a precursor to highly active catalysts for a range of processes. This guide provides a comprehensive benchmark of its efficiency against key alternatives in major industrial applications, supported by experimental data and detailed methodologies.
This compound is a versatile precursor for homogeneous and heterogeneous catalysts, widely utilized in processes such as methanol carbonylation for acetic acid production, hydroformylation of olefins, and various hydrogenation reactions.[1][2] Its performance, however, is increasingly compared with that of other precious metal catalysts, notably those based on iridium and palladium, as well as more traditional cobalt catalysts.
Acetic Acid Synthesis: The Monsanto Process vs. The Cativa Process
The production of acetic acid via methanol carbonylation is a quintessential example of large-scale homogeneous catalysis, with the Rhodium-catalyzed Monsanto process being a dominant technology for decades.[3][4] This process, which utilizes a catalyst derived from this compound, operates at pressures of 30–60 atm and temperatures of 150–200 °C, achieving selectivity greater than 99%.[3]
A more recent development, the Cativa process, employs an iridium-based catalyst, often in conjunction with a ruthenium promoter, and has emerged as a more economical and environmentally friendly alternative.[3][4] While both processes can often utilize the same chemical plant, the Cativa process offers several distinct advantages.[4]
Initial studies had suggested that iridium was less active than rhodium for methanol carbonylation. However, the use of a promoter in the Cativa process leads to a superior catalytic system.[4] A key kinetic advantage is that the oxidative addition of methyl iodide to the iridium center is approximately 150 times faster than the corresponding step in the rhodium-based Monsanto process.[5] This enhanced rate allows for operation at lower water concentrations, which in turn reduces the formation of byproducts like propionic acid and suppresses the water-gas shift reaction.[6] The catalyst in the Cativa process is also noted to be more stable.[7]
Comparative Performance in Methanol Carbonylation
| Catalyst System | Precursor/Catalyst | Promoter | Operating Temperature (°C) | Operating Pressure (atm) | Key Advantages |
| Monsanto Process | This compound | - | 150–200 | 30–60 | High selectivity (>99%)[3] |
| Cativa Process | Iridium-based complex | Ruthenium complexes | Similar to Monsanto | Similar to Monsanto | Higher reaction rate, lower water concentration, fewer byproducts, greater catalyst stability[4][6][7] |
Experimental Protocol: Methanol Carbonylation (Monsanto Process)
A typical laboratory-scale representation of the Monsanto process involves the following:
Materials:
-
Methanol
-
Carbon Monoxide
-
This compound (catalyst precursor)
-
Hydroiodic acid (promoter)
-
Acetic acid (solvent)
-
Water
Procedure:
-
A high-pressure autoclave reactor is charged with a solution of this compound in a mixture of acetic acid and water.
-
Hydroiodic acid is added as a promoter.
-
The reactor is sealed and purged with carbon monoxide.
-
The reactor is pressurized with carbon monoxide to the desired operating pressure (e.g., 30-60 atm) and heated to the reaction temperature (e.g., 150-200 °C).
-
Methanol is continuously fed into the reactor.
-
The reaction is monitored by analyzing samples for the formation of acetic acid.
A schematic of a high-pressure experimental setup for carbonylation reactions is depicted in the workflow diagram below.
Catalytic Cycle of the Monsanto Process
The catalytic cycle of the Monsanto process involves the oxidative addition of methyl iodide to the rhodium(I) complex, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield acetyl iodide, which is then hydrolyzed to acetic acid.
Hydroformylation: Rhodium vs. Cobalt Catalysts
Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. For decades, cobalt-based catalysts were the standard. However, rhodium-based catalysts, often derived from this compound, have largely superseded them due to their significantly higher activity and selectivity, which allows for operation at much lower pressures.[2]
The use of rhodium catalysts in the 'LP Oxo' process has resulted in substantial cost benefits due to improved efficiency with feedstocks, reduced energy consumption, and simpler plant designs.[2] Rhodium catalysts exhibit a much higher selectivity towards the more desirable linear aldehyde product compared to the branched isomer, with normal-to-iso ratios of around 10:1 being achievable for propylene hydroformylation.[2] This is a significant improvement over the typical 3:1 to 4:1 ratios seen with cobalt catalysts.[2]
Comparative Performance in Propylene Hydroformylation
| Catalyst System | Precursor/Catalyst | Ligand | Temperature (°C) | Pressure (bar) | n-iso ratio | Key Advantages of Rhodium |
| Cobalt-based | Cobalt carbonyl | - | High | High (e.g., >100) | ~3-4:1 | Lower cost of metal |
| Rhodium-based | Rhodium complexes | Triphenylphosphine (TPP) | Lower (e.g., 80-120) | Lower (e.g., <50) | ~10:1 | Higher activity and selectivity, lower operating pressure and temperature[2] |
Experimental Protocol: Hydroformylation of Propylene
Materials:
-
Propylene
-
Synthesis gas (CO/H₂)
-
Rhodium catalyst precursor (e.g., a rhodium carbonyl complex)
-
Triphenylphosphine (ligand)
-
Solvent (e.g., high-boiling aldehydes)
Procedure:
-
The rhodium catalyst is prepared in a solvent, typically the product aldehyde mixture, along with an excess of the triphenylphosphine ligand.
-
This catalyst solution is introduced into a high-pressure reactor.
-
Propylene and synthesis gas are fed continuously into the reactor.
-
The reaction is maintained at the desired temperature and pressure.
-
The liquid product, containing the butyraldehyde isomers and dissolved catalyst, is continuously withdrawn.
-
The aldehydes are separated from the catalyst solution by distillation, and the catalyst solution is recycled back to the reactor.
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a general workflow for comparing the performance of different catalysts in a high-pressure reaction such as carbonylation or hydroformylation.
Hydrogenation Reactions: Rhodium vs. Palladium
In the realm of hydrogenation, catalysts derived from this compound are highly effective, but they face stiff competition from palladium-based catalysts, which are also widely used in industrial applications.[8] Both rhodium and palladium are efficient for the hydrogenation of a variety of functional groups.
While palladium is often the metal of choice, rhodium catalysts can be particularly advantageous in certain scenarios. For instance, in the hydrogenation of aromatic compounds, rhodium catalysts can exhibit high activity and selectivity. In some cases, the choice of solvent can significantly influence the outcome; for example, the hydrogenation of certain substituted nitroaromatics proceeds more readily in methanol with rhodium or ruthenium catalysts compared to palladium.[8]
Comparative Performance in Hydrogenation
Direct quantitative comparisons are highly substrate and reaction condition-dependent. However, a general overview is presented below.
| Catalyst System | Key Strengths |
| Rhodium-based | High activity for arene hydrogenation, can be more effective than palladium in specific solvent systems for certain substrates.[8] |
| Palladium-based | Widely applicable, often highly selective, and a common choice for many hydrogenation reactions.[8] |
Logical Relationship of Catalyst Selection
The decision-making process for selecting an appropriate catalyst is multifactorial, as illustrated in the diagram below.
References
- 1. fnpetro.ir [fnpetro.ir]
- 2. technology.matthey.com [technology.matthey.com]
- 3. Monsanto process - Wikipedia [en.wikipedia.org]
- 4. repository.ou.ac.lk [repository.ou.ac.lk]
- 5. chem.mtu.edu [chem.mtu.edu]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
Navigating the Catalyst Maze: A Cost-Benefit Analysis of Rhodium(III) Chloride Trihydrate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of a catalyst in large-scale synthesis is a critical decision, balancing catalytic efficiency with economic viability. Rhodium(III) chloride trihydrate, a versatile and highly active catalyst precursor, stands as a frequent contender in industrial applications. This guide provides an objective comparison of its performance against key alternatives, supported by experimental data, to inform this crucial selection process.
This compound (RhCl₃·3H₂O) is a cornerstone catalyst in a multitude of industrial chemical transformations, including hydrogenations, hydroformylations, and the synthesis of acetic acid.[1][2] Its high catalytic activity and selectivity often lead to superior yields and cleaner product profiles under milder reaction conditions compared to other transition metal catalysts.[1] However, the significant and often volatile price of rhodium necessitates a thorough cost-benefit analysis, especially when considering its use in large-scale manufacturing.[3][4] This guide delves into a comparative analysis of this compound against its primary industrial alternatives, focusing on key performance indicators and economic implications.
Acetic Acid Synthesis: A Tale of Two Processes
The production of acetic acid via methanol carbonylation is a prime example of where rhodium catalysts have historically dominated. The Monsanto process, which utilizes a rhodium-based catalyst, was the industry standard for decades.[5][6] However, the advent of the iridium-catalyzed Cativa process offered a more efficient and economical alternative.[7][8][9]
Table 1: Comparison of Catalysts in Acetic Acid Synthesis (Methanol Carbonylation)
| Feature | Monsanto Process (Rhodium-based) | Cativa Process (Iridium-based) |
| Catalyst | cis-[Rh(CO)₂I₂]⁻ | cis-[Ir(CO)₂I₂]⁻ (with Ruthenium promoter) |
| Operating Pressure | 30–60 atm[5] | Lower than Monsanto |
| Operating Temperature | 150–200 °C[5] | Higher stability at a wider range of conditions |
| Selectivity to Acetic Acid | > 99%[5] | > 99% |
| Water Concentration | High (prevents catalyst precipitation) | Low (reduces side reactions)[10] |
| Catalyst Activity | High | Catalyst is ~25% faster than Monsanto's[7] |
| Key Advantage | Well-established, high selectivity | Higher efficiency, fewer by-products, lower operational cost[6][11] |
| Key Disadvantage | High water content leads to side reactions | More complex catalyst system |
The Cativa process demonstrates a significant improvement in reaction rate and operates at lower water concentrations, which minimizes the water-gas shift side reaction and reduces the formation of by-products.[9][10] This translates to lower purification costs and a more "green" process.[8]
Hydroformylation: The Rhodium Advantage Over Cobalt
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. For a long time, cobalt-based catalysts were the industry standard. However, rhodium-based catalysts, often derived from this compound, have largely displaced cobalt in many applications, particularly for the hydroformylation of propylene to produce butyraldehyde.[1][4]
The primary advantages of rhodium catalysts in this context are their significantly higher activity and selectivity towards the desired linear aldehyde product (n-isomer) under much milder operating conditions (lower pressure and temperature).[1][12] This leads to substantial energy savings and reduced capital investment in high-pressure equipment.[1]
Table 2: Comparison of Rhodium and Cobalt Catalysts in Propylene Hydroformylation
| Feature | Rhodium-based Catalyst (Low-Pressure Oxo Process) | Cobalt-based Catalyst (High-Pressure Oxo Process) |
| Operating Pressure | < 20 bar[1] | 200–300 bar[13] |
| Operating Temperature | 90–100 °C[1] | 110–180 °C[13] |
| n/iso Butyraldehyde Ratio | ~10:1[1] | 3:1 to 4:1 |
| Catalyst Activity | High | Lower than Rhodium |
| By-product Formation | Low[1] | Higher (e.g., alcohols, esters, acetals)[1] |
| Key Advantage | High selectivity, mild conditions, energy efficient[1] | Lower catalyst cost[4] |
| Key Disadvantage | High and volatile cost of rhodium[3][4] | Harsh conditions, lower selectivity, higher energy consumption |
While the initial investment in a rhodium catalyst is significantly higher, the long-term operational savings from reduced energy consumption, higher product value due to better selectivity, and simpler plant design often justify the cost, especially for large-volume chemicals.[1]
The Critical Role of Catalyst Recovery and Recycling
Given the high cost of rhodium, efficient recovery and recycling from spent catalyst streams are paramount to the economic feasibility of its use in large-scale synthesis.[14][15][16] The overall cost-benefit analysis must factor in the entire lifecycle of the catalyst. Industrial processes for rhodium recovery can achieve high yields, often exceeding 95%.[3] These processes typically involve either pyrometallurgical (high-temperature) or hydrometallurgical (chemical leaching) methods.[14][17]
The choice of recovery process depends on the nature of the spent catalyst and the overall process economics. While these recovery processes add to the operational complexity and cost, they are essential for mitigating the high initial investment in the rhodium catalyst.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation of Propylene (Low-Pressure Oxo Process)
Objective: To produce butyraldehyde from propylene and syngas with high selectivity to the linear isomer.
Materials:
-
This compound (as precursor for the active catalyst)
-
Triphenylphosphine (TPP) ligand
-
Propylene
-
Syngas (CO/H₂ mixture)
-
High-boiling condensation product of butyraldehyde (as solvent)
Equipment:
-
Continuous stirred-tank reactor (CSTR) suitable for pressures up to 20 bar and temperatures up to 120°C
-
Gas and liquid feed systems
-
Product separation unit (e.g., falling film evaporator and distillation columns)
-
Catalyst recycle loop
Procedure:
-
Catalyst Preparation: The active catalyst, a hydridocarbonyl complex of rhodium with TPP, is typically formed in situ. A precursor, such as rhodium acetylacetonato carbonyl triphenylphosphine (ROPAC), derived from this compound, is dissolved in the high-boiling aldehyde product solvent along with an excess of TPP ligand.[1]
-
Reaction: The catalyst solution is fed to the CSTR. Propylene and syngas are continuously fed into the reactor. The reaction is maintained at a temperature of 90–100°C and a pressure of less than 20 bar.[1]
-
Product Separation: The product mixture, containing n-butyraldehyde, iso-butyraldehyde, and unreacted gases, is continuously withdrawn from the reactor. The volatile products are separated from the high-boiling catalyst solution using a falling film evaporator.
-
Purification: The vaporized product stream is then sent to a distillation train to separate n-butyraldehyde from iso-butyraldehyde and any light by-products.
-
Catalyst Recycling: The concentrated catalyst solution from the evaporator is recycled back to the reactor.
Conclusion
This compound is a highly effective catalyst precursor for large-scale synthesis, offering significant advantages in terms of activity and selectivity, which can lead to more efficient and economical industrial processes. However, its high and volatile cost remains a primary concern.
A thorough cost-benefit analysis must consider not only the initial catalyst cost but also the entire process economics, including:
-
Increased product value: Higher selectivity to the desired isomer can command a higher market price.
-
Reduced operational costs: Milder reaction conditions translate to lower energy consumption and potentially lower capital expenditure on equipment.
-
Simplified purification: Higher selectivity leads to fewer by-products, simplifying downstream processing.
-
Catalyst lifecycle costs: The efficiency and cost of catalyst recovery and recycling are critical factors.
For processes like propylene hydroformylation, the benefits of rhodium catalysis have largely outweighed the higher initial cost, leading to its widespread adoption. In acetic acid synthesis, the development of the even more efficient iridium-based Cativa process demonstrates the continuous drive for innovation in catalysis to further optimize large-scale chemical production. The decision to use a rhodium-based catalyst ultimately depends on a detailed analysis of the specific application, weighing the upfront investment against the long-term gains in efficiency, selectivity, and overall process economics.
References
- 1. technology.matthey.com [technology.matthey.com]
- 2. osti.gov [osti.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Hydroformylation Catalysts Market Size, Share & Trends | Industry Report, 2033 [straitsresearch.com]
- 5. Monsanto process - Wikipedia [en.wikipedia.org]
- 6. repository.ou.ac.lk [repository.ou.ac.lk]
- 7. moodle2.units.it [moodle2.units.it]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. researchgate.net [researchgate.net]
- 10. valcogroup-valves.com [valcogroup-valves.com]
- 11. scribd.com [scribd.com]
- 12. ethz.ch [ethz.ch]
- 13. ethz.ch [ethz.ch]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Rhodium(III) Chloride Trihydrate
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. Rhodium(III) chloride trihydrate, a valuable and reactive compound, requires specific procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. This compound is harmful if swallowed and can cause serious eye damage and skin irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: In case of dust formation or aerosols, use a NIOSH/MSHA-approved respirator.[2][4]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2][4]
Disposal Philosophy: Recovery and Waste Minimization
Given the high economic value of rhodium, recovery and recycling should be the primary consideration for disposal.[5] For significant quantities of rhodium-containing waste, contacting a licensed precious metal refiner or a specialized waste disposal company is the most appropriate and responsible course of action.[2] However, for small quantities of aqueous waste generated in a laboratory setting, chemical treatment to precipitate the rhodium into a more stable and less soluble form is a viable pre-disposal step.
Chemical Treatment and Disposal Protocols for Aqueous Waste
For dilute aqueous solutions of this compound, two primary methods of chemical treatment can be employed prior to disposal: precipitation as rhodium hydroxide and reduction to metallic rhodium. These procedures aim to convert the soluble rhodium salt into an insoluble solid that can be separated from the liquid waste.
Method 1: Precipitation as Rhodium(III) Hydroxide
This method involves adjusting the pH of the rhodium-containing solution to induce the precipitation of insoluble rhodium(III) hydroxide (Rh(OH)₃).
Experimental Protocol:
-
Preparation: In a suitable, labeled chemical waste container, dilute the rhodium chloride solution with water to reduce its concentration.
-
pH Adjustment: While stirring the solution, slowly add a dilute solution of sodium hydroxide (NaOH).
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Optimal Conditions: Adjust the pH to 7.5. For optimal precipitation, the reaction can be maintained at 50°C for 6 hours.[1][6]
-
Separation: Allow the precipitate to settle. Separate the solid precipitate from the liquid by filtration or decantation.
-
Waste Management:
-
Solid Waste: The collected rhodium hydroxide precipitate should be placed in a labeled, sealed container for hazardous waste disposal.
-
Liquid Waste (Filtrate): The remaining liquid should be tested for residual rhodium content. If it meets local regulations for heavy metal discharge, it can be neutralized and disposed of down the drain with copious amounts of water. Otherwise, it should be collected as hazardous aqueous waste.
-
Method 2: Reduction to Metallic Rhodium
This protocol utilizes a reducing agent to convert the rhodium(III) ions to zero-valent metallic rhodium (Rh⁰), which is an insoluble solid.
Experimental Protocol (using Stannous Chloride):
-
Solvent: This procedure is suitable for solutions of rhodium(III) chloride in acetone.[7]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, heat a solution of 0.01 g of rhodium(III) chloride in 5 mL of acetone to just below reflux temperature (approximately 48°C).[7]
-
Reducing Agent: Prepare a stock solution of 0.014 g of stannous chloride (SnCl₂) in 5 mL of acetone.[7]
-
Reaction: Slowly add the stannous chloride solution dropwise to the heated rhodium chloride solution over a period of 3 hours while maintaining the temperature just below reflux.[7]
-
Completion: After the addition is complete, continue heating for an additional 30-45 minutes.[7]
-
Separation: Allow the solution to cool, and the black precipitate of metallic rhodium will settle. Separate the solid from the liquid by filtration.
-
Waste Management:
-
Solid Waste: The collected rhodium metal powder should be rinsed with acetone or ethanol, dried, and stored in a labeled container for recovery by a precious metal refiner.[7]
-
Liquid Waste (Filtrate): The liquid waste, containing tin salts and residual rhodium, should be collected as hazardous waste.
-
Summary of Treatment Agents
| Treatment Method | Reagent | Optimal Conditions | Resulting Solid |
| Hydroxide Precipitation | Sodium Hydroxide (NaOH) | pH 7.5, 50°C, 6 hours[1][6] | Rhodium(III) hydroxide (Rh(OH)₃) |
| Reduction | Stannous Chloride (SnCl₂) | Acetone solvent, ~48°C, 3.5 hours[7] | Metallic Rhodium (Rh⁰) |
| Reduction | Sodium Formate | 180 g/L concentration, 100°C, >6 hours[1][6] | Metallic Rhodium (Rh⁰) |
| Reduction | Hydrazine Hydrate | Varies with concentration and temperature[5] | Metallic Rhodium (Rh⁰) |
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability within the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium Chloride - ESPI Metals [espimetals.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. CN102557155B - Method for recovering rhodium from rhodium-containing waste liquid and preparing rhodium chloride hydrate - Google Patents [patents.google.com]
- 6. research.itu.edu.tr [research.itu.edu.tr]
- 7. Rhodium [koski.ucdavis.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
